molecular formula C18H14ClN5O B15613107 RO-275

RO-275

Cat. No.: B15613107
M. Wt: 351.8 g/mol
InChI Key: STQKUEFQEVDNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-275 is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14ClN5O

Molecular Weight

351.8 g/mol

IUPAC Name

4-[2-(2-chloro-3-methyl-4-pyridinyl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide

InChI

InChI=1S/C18H14ClN5O/c1-11-13(7-9-22-16(11)19)5-6-15-12(2)24(18(23-15)17(20)25)14-4-3-8-21-10-14/h3-4,7-10H,1-2H3,(H2,20,25)

InChI Key

STQKUEFQEVDNLU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

RO-275: A Technical Guide to the Mechanism of Action of a Potent and Selective HCN1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for RO-275, a novel, potent, and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1). This compound, also referred to as compound 29 in initial disclosures, has emerged as a significant research tool for dissecting the physiological roles of HCN1 channels in neuronal excitability and cognitive functions.[1][2][3] This document synthesizes available data on its molecular interaction with the HCN1 channel, summarizes key quantitative metrics, details relevant experimental protocols, and illustrates its mechanism and experimental context through pathway and workflow diagrams.

Core Mechanism of Action

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal and cardiac rhythmicity.[4][5] These channels are unique in that they are activated by membrane hyperpolarization.[6][7] The resulting inward cation current, known as Ih, plays a significant role in setting the resting membrane potential, dendritic integration of synaptic potentials, and rhythmic firing of neurons.[8] The HCN family comprises four isoforms (HCN1-4), with HCN1 being predominantly expressed in the brain, particularly in the neocortex, hippocampus, and cerebellum.[6][8]

This compound exerts its biological effect through direct inhibition of the HCN1 channel. Its mechanism is characterized by high potency and significant selectivity for the HCN1 isoform over HCN2, HCN3, and HCN4.[1][2][9] While the precise binding site and molecular interactions of this compound have been detailed in specialized studies, the general mechanism for state-dependent HCN1 blockers often involves interaction with residues within the channel's inner vestibule or pore domain, or allosteric modulation by binding to pockets formed between transmembrane helices.[6] For instance, the well-studied inhibitor ivabradine (B130884) acts as a "closed-channel blocker" for HCN1, binding to a pocket that stabilizes the closed conformation of the channel.[6] It is plausible that this compound employs a similar state-dependent mechanism, preventing the conformational changes required for channel opening upon hyperpolarization.

The functional consequence of this compound binding is a reduction in the Ih current in neurons expressing HCN1 channels. This leads to a decrease in neuronal excitability, particularly in response to hyperpolarizing inputs. By inhibiting HCN1, this compound can modulate synaptic integration and neuronal firing patterns, which has been shown to have downstream effects on complex brain functions like working memory.[1][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized using electrophysiological assays on heterologously expressed human HCN channel isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Parameter HCN1 HCN2 HCN3 HCN4 Source
IC50 (µM) 0.04614.34.613.9[1][2][3]
Selectivity Ratio Value Source
HCN2 / HCN1 ~311-fold[9]
HCN3 / HCN1 ~100-fold[9]
HCN4 / HCN1 ~302-fold[9]

Table 1 & 2: In vitro potency and selectivity of this compound against human HCN channel isoforms.

Experimental Protocols

The characterization of this compound as an HCN1 inhibitor relies on established electrophysiological techniques. Below is a detailed methodology representative of the key experiments used to determine its mechanism and potency.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of ion channel modulators. It allows for the direct measurement of the Ih current through HCN channels in a single cell.

Objective: To determine the IC50 of this compound on human HCN1, HCN2, HCN3, and HCN4 channels and to characterize the voltage- and time-dependent properties of the block.

Cell Preparation:

  • HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are stably or transiently transfected with plasmids containing the cDNA for the specific human HCN isoform (e.g., hHCN1).

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium like DMEM supplemented with fetal bovine serum and antibiotics.

  • For recording, cells are plated onto glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

Solutions:

  • External (Bath) Solution (in mM): 110 NaCl, 30 KCl, 1.8 CaCl2, 0.5 MgCl2, 5 HEPES. pH adjusted to 7.4 with NaOH. The elevated external K+ concentration increases the inward current magnitude for easier measurement.

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 1 EGTA, 5 HEPES, 3 MgATP, 0.5 NaGTP. pH adjusted to 7.4 with KOH.

Recording Protocol:

  • Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential where HCN channels are closed (e.g., -35 mV or -40 mV).

  • To elicit the Ih current, the membrane potential is stepped to a series of hyperpolarizing voltages (e.g., from -50 mV to -140 mV in 10 mV increments) for a duration sufficient to reach steady-state activation (e.g., 2-4 seconds).

  • A subsequent depolarizing step (e.g., to 0 mV) is used to measure tail currents, which reflect the closing of the channels.

  • This compound is prepared in a stock solution (e.g., in DMSO) and diluted to final concentrations in the external solution. The compound is applied to the cell via a perfusion system.

  • The above voltage protocol is repeated in the presence of increasing concentrations of this compound to determine the dose-dependent inhibition of the Ih current amplitude.

Data Analysis:

  • The steady-state current amplitude at a specific hyperpolarizing voltage (e.g., -140 mV) is measured before (control) and after drug application.

  • The percentage of inhibition is calculated for each concentration.

  • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration and fitted with a Hill equation to determine the IC50 value.

  • Activation curves (conductance vs. voltage) are generated from the tail current amplitudes and fitted with a Boltzmann function to assess any voltage-shift in channel gating caused by the inhibitor.

Visualizations: Diagrams and Workflows

Signaling Pathway: HCN1 Modulation of Neuronal Excitability

HCN1_Pathway cluster_membrane Plasma Membrane HCN1 HCN1 Channel (Closed State) HCN1_Open HCN1 Channel (Open State) HCN1->HCN1_Open Gating Reduced_Ih Reduced Ih Current HCN1->Reduced_Ih Ih Inward Cation Current (Ih) HCN1_Open->Ih Hyperpol Membrane Hyperpolarization Hyperpol->HCN1 Activates RO275 This compound RO275->HCN1 Binds & Inhibits Depol Membrane Depolarization (towards firing threshold) Ih->Depol Excitability Increased Neuronal Excitability / Firing Depol->Excitability Reduced_Excitability Decreased Neuronal Excitability Reduced_Ih->Reduced_Excitability

Caption: Proposed mechanism of this compound action on HCN1-mediated neuronal excitability.

Experimental Workflow: Electrophysiological Characterization

Ephys_Workflow A Cell Culture (HEK293 expressing hHCN1) B Whole-Cell Patch Clamp (Gigaohm Seal Formation) A->B C Apply Voltage Protocol (Hyperpolarizing Steps) B->C D Record Control Ih Current C->D E Perfusion System: Apply this compound (Increasing Conc.) D->E F Record Ih in presence of this compound E->F F->C Repeat for each conc. G Data Analysis F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Standard workflow for determining the IC50 of this compound using patch-clamp.

Logical Relationship: this compound's Impact on Cognition

Logic_Diagram RO275 This compound Administration HCN1_Block Selective HCN1 Blockade in Prefrontal Cortex RO275->HCN1_Block Ih_Reduction Reduction of Ih Current in Pyramidal Neurons HCN1_Block->Ih_Reduction Synaptic_Int Modulation of Synaptic Integration & Firing Rate Ih_Reduction->Synaptic_Int Network_Activity Altered Cortical Network Activity Synaptic_Int->Network_Activity WM_Improve Improved Working Memory Performance Network_Activity->WM_Improve

Caption: Hypothesized cascade from this compound administration to cognitive enhancement.

References

The Selective HCN1 Inhibitor RO-275: A Technical Guide to its Function in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). This ion channel is a key regulator of neuronal excitability and synaptic integration, particularly in brain regions associated with cognitive function. Preclinical evidence strongly suggests that by selectively targeting HCN1, this compound can enhance cognitive processes, specifically working memory, without the cardiovascular side effects observed with non-selective HCN channel blockers. This technical guide provides a comprehensive overview of the function of this compound in the brain, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its impact on neuronal signaling.

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a family of ion channels that play a crucial role in controlling neuronal rhythmicity and excitability.[1] Of the four isoforms (HCN1-4), HCN1 is predominantly expressed in the dendrites of pyramidal neurons in the hippocampus and cortex, areas critical for learning and memory.[2] The current mediated by HCN channels, known as Ih, acts as an inhibitory constraint on synaptic integration. By inhibiting HCN1, this compound reduces the Ih current, leading to enhanced temporal summation of excitatory postsynaptic potentials (EPSPs) and improved neuronal signaling. This mechanism is believed to underlie the pro-cognitive effects of this compound, particularly its ability to rescue working memory deficits.[3][4]

Developed as a brain-penetrant small molecule, this compound offers a significant advancement in the pharmacological dissection of HCN1 function and presents a promising therapeutic strategy for cognitive dysfunction in various neurological and psychiatric disorders.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Selectivity vs. HCN1
HCN1 0.046 -
HCN214.3311-fold
HCN34.6100-fold
HCN413.9302-fold

Data compiled from multiple sources.[3][4]

Table 2: Off-Target Activity Profile of this compound

TargetActivity
hERGNo significant activity
Nav1.5No significant activity
mGluR5Low binding affinity

This favorable selectivity profile minimizes the risk of cardiac side effects associated with non-selective HCN inhibitors.[3]

Table 3: In Vivo Efficacy of this compound in a Rodent Model of Working Memory

Animal ModelTaskDoses (mg/kg, i.p.)Outcome
Male Sprague Dawley RatsTrial-Unique, Delayed Non-Matching-to-Location (TUNL)3, 10, 30Rescued decremented working memory. Significant reduction in incorrect trials at 30 mg/kg.[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the HCN1 ion channel. In pyramidal neurons, particularly in the hippocampus and prefrontal cortex, HCN1 channels are densely expressed in the distal dendrites. At resting membrane potential, these channels are partially open, generating an inward cation current (Ih) that dampens the amplitude and duration of excitatory postsynaptic potentials (EPSPs). This "leaky" conductance limits the temporal summation of synaptic inputs.

By blocking HCN1 channels, this compound reduces the Ih current. This leads to an increase in the dendritic membrane resistance and a reduction in the voltage sag (B610663) in response to hyperpolarizing inputs. The net effect is an enhanced temporal summation of EPSPs, allowing for more effective integration of synaptic signals and strengthening of synaptic plasticity, which is a cellular correlate of learning and memory. This ultimately contributes to improved cognitive functions, such as working memory.

RO-275_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_Release Glutamate Release AMPA_NMDA AMPA/NMDA Receptors Glutamate_Release->AMPA_NMDA Binds to This compound This compound HCN1 HCN1 Channel This compound->HCN1 Inhibits Ih Ih Current (Inward Cation Flow) HCN1->Ih Mediates EPSP EPSP Summation Ih->EPSP Dampens Synaptic_Plasticity Synaptic Plasticity (LTP) EPSP->Synaptic_Plasticity Enhances Cognitive_Function Improved Working Memory Synaptic_Plasticity->Cognitive_Function Leads to Depolarization Dendritic Depolarization AMPA_NMDA->Depolarization Causes Depolarization->EPSP Initiates Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Slice_Prep Brain Slice Preparation Giga_Seal Form Giga-ohm Seal Slice_Prep->Giga_Seal Pipette_Fill Fill Pipette with Internal Solution Pipette_Fill->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Hyperpolarizing Voltage Steps Whole_Cell->Voltage_Clamp Record_Baseline Record Baseline Ih Current Voltage_Clamp->Record_Baseline Apply_RO275 Apply this compound Record_Baseline->Apply_RO275 Record_Post_Drug Record Post-Drug Ih Current Apply_RO275->Record_Post_Drug Data_Analysis Data Analysis (IC50 Calculation) Record_Post_Drug->Data_Analysis TUNL_Task_Workflow Start Start Sample_Phase Sample Phase: One location illuminated Start->Sample_Phase Rat_Touches_Sample Rat touches sample Sample_Phase->Rat_Touches_Sample Reward1 Reward Rat_Touches_Sample->Reward1 Delay Delay Period Reward1->Delay Choice_Phase Choice Phase: Sample + Novel locations illuminated Delay->Choice_Phase Rat_Choice Rat makes a choice Choice_Phase->Rat_Choice Correct_Choice Correct Choice (Touches Novel) Rat_Choice->Correct_Choice Novel Incorrect_Choice Incorrect Choice (Touches Sample) Rat_Choice->Incorrect_Choice Sample Reward2 Reward Correct_Choice->Reward2 Time_Out Time-Out Incorrect_Choice->Time_Out End End Reward2->End Correction_Trial Correction Trial Time_Out->Correction_Trial Correction_Trial->Sample_Phase

References

RO-275: A Technical Guide to its Mechanism and Impact on Working Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of RO-275, a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1). It details the compound's mechanism of action, its demonstrated effects on working memory in preclinical models, and the underlying neurophysiological pathways. This guide synthesizes available quantitative data, outlines experimental methodologies for assessing its efficacy, and presents visual representations of key signaling pathways and experimental workflows to support further research and development in the field of cognitive enhancement.

Introduction

Working memory, a core executive function, is essential for temporary storage and manipulation of information, underpinning complex cognitive tasks. Deficits in working memory are a hallmark of numerous neurological and psychiatric disorders, making the development of effective cognitive enhancers a significant therapeutic goal. The HCN1 channel, highly expressed in brain regions critical for learning and memory, has emerged as a promising target for modulating neuronal excitability and synaptic plasticity.[1][2][3] this compound is a novel, orally active small molecule that selectively inhibits the HCN1 channel, demonstrating potential for the treatment of cognitive dysfunction.[4]

This compound: Mechanism of Action

This compound exerts its effects by selectively inhibiting the HCN1 ion channel.[4] HCN channels are unique voltage-gated cation channels that are activated by membrane hyperpolarization and are permeable to both Na+ and K+ ions.[2][3] The current flowing through HCN channels is known as Ih. In many neurons, HCN1 channels are localized to the somato-dendritic compartments where they play a crucial role in regulating the resting membrane potential, dendritic integration of synaptic potentials, and neuronal firing patterns.[1][3]

By inhibiting HCN1 channels, this compound leads to a hyperpolarization of the neuronal membrane and an increase in the input resistance. This, in turn, enhances the temporal summation of excitatory postsynaptic potentials (EPSPs), a key cellular mechanism for synaptic integration and plasticity.[3][4] The enhanced summation of synaptic inputs is believed to be a primary mechanism through which this compound improves working memory.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Selectivity vs. HCN1
HCN10.046-
HCN214.3~311-fold
HCN34.6~100-fold
HCN413.9~302-fold

Data sourced from publicly available information.

Table 2: In Vivo Efficacy of this compound on Working Memory in Rats

Dosage (mg/kg, i.p.)Animal ModelWorking Memory TaskKey Finding
3, 10, 30RatTrial-Unique, Delayed Non-Matching-to-Location (TUNL)Rescued decremented working memory performance.

Data sourced from publicly available information.

Experimental Protocols

The primary behavioral paradigm used to evaluate the effect of this compound on working memory is the Trial-Unique, Nonmatching-To-Location (TUNL) task.[5][6][7] This task is conducted in automated touchscreen chambers and is designed to assess spatial working memory and pattern separation in rodents.

Trial-Unique, Nonmatching-To-Location (TUNL) Task Protocol

The TUNL task consists of a series of training stages to habituate the animal to the apparatus and teach the task rules.

Apparatus:

  • Standard operant chamber equipped with a touchscreen, a reward magazine, and a house light.

  • A mask is placed in front of the touchscreen, exposing a specific number of response locations (e.g., 15 for rats).

Training Phases:

  • Habituation: The animal is habituated to the chamber and learns to consume the food reward from the magazine.

  • Initial Touch Training: The animal is trained to touch a stimulus presented on the screen to receive a reward.

  • Must Touch Training: The animal must touch the stimulus to receive a reward.

  • Must Initiate Training: The animal learns to initiate a trial by poking its nose into the reward magazine.

  • Punish Incorrect Training: Incorrect touches are punished with a time-out period.

  • TUNL Training: The full task is introduced.

Full TUNL Task Procedure:

  • Sample Phase: A trial is initiated, and a single visual stimulus (the "sample") is presented at one of the possible locations on the screen. The animal must touch the sample to receive a reward.

  • Delay Phase: Following a correct response in the sample phase, a delay interval is introduced where the screen is blank. This delay tests the animal's working memory.

  • Choice Phase: After the delay, two stimuli are presented: the original sample stimulus and a novel stimulus at a different location.

  • Response and Reward: The animal must touch the novel (non-matching) stimulus to receive a reward. A correct response is recorded. An incorrect response (touching the original sample location) results in a time-out period, and a correction trial may be initiated.

The locations of the sample and novel stimuli are pseudo-randomized across trials to prevent the use of mediating strategies. The delay interval can be varied to modulate the working memory load.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway for this compound's effect on working memory and the experimental workflow for its evaluation.

G cluster_0 Neuronal Signaling Cascade RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits Ih Ih Current RO275->Ih Decreases InputResistance Increased Input Resistance RO275->InputResistance Increases HCN1->Ih Generates Hyperpolarization Membrane Hyperpolarization Ih->Hyperpolarization Reduces Ih->InputResistance Decreases EPSP Enhanced EPSP Summation Hyperpolarization->EPSP InputResistance->EPSP SynapticPlasticity Enhanced Synaptic Plasticity (LTP) EPSP->SynapticPlasticity WorkingMemory Improved Working Memory SynapticPlasticity->WorkingMemory

Caption: Proposed signaling pathway of this compound in enhancing working memory.

G cluster_0 Experimental Workflow AnimalModel Rodent Model (e.g., Rat) DrugAdmin This compound Administration (i.p.) AnimalModel->DrugAdmin TUNL_Task TUNL Working Memory Task DrugAdmin->TUNL_Task DataAcquisition Data Acquisition (% Correct, Latency) TUNL_Task->DataAcquisition DataAnalysis Statistical Analysis DataAcquisition->DataAnalysis Outcome Assessment of Working Memory Enhancement DataAnalysis->Outcome

References

The Scientific Context of MS-275 (Entinostat) in Cognitive Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS-275, also known as Entinostat, is a selective inhibitor of Class I histone deacetylases (HDACs) that has garnered significant attention for its therapeutic potential, primarily in oncology. However, a growing body of preclinical research has illuminated its promising, albeit complex, role in the realm of cognitive neuroscience. This technical guide provides an in-depth overview of the scientific context of MS-275 in cognitive research, with a focus on its mechanism of action, and findings from key preclinical studies. While initial promising results in a traumatic brain injury model have been retracted and must be interpreted with caution, subsequent research in other models of cognitive impairment, such as postoperative cognitive dysfunction and Alzheimer's disease, continues to underscore the potential of HDAC inhibition as a therapeutic strategy for neurological and psychiatric disorders. This document synthesizes the available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for the scientific community.

Introduction: MS-275 (Entinostat) - An Epigenetic Modulator in Cognitive Science

MS-275 (Entinostat) is a benzamide (B126) derivative that potently and selectively inhibits Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcriptional activation of genes involved in critical neuronal processes such as synaptic plasticity, memory formation, and neuroprotection.

It is important to note that a key study by Dash et al. (2013) investigating the effects of MS-275 on cognitive performance following traumatic brain injury, which showed significant promise, has since been retracted. Therefore, the findings from this study are not included in this guide, and the scientific community is urged to interpret any citations of this work with extreme caution. This guide will instead focus on the robust, peer-reviewed, and non-retracted preclinical evidence from other models of cognitive impairment.

Mechanism of Action: The CREB:CBP-Dependent Signaling Pathway

The cognitive-enhancing effects of MS-275 are primarily attributed to its ability to modulate gene expression through the inhibition of Class I HDACs. This action directly influences the CREB (cAMP response element-binding protein) and CBP (CREB-binding protein) signaling pathway, a critical cascade for long-term memory formation and synaptic plasticity.

Signaling Pathway Overview:

  • Neuronal Stimulation: External stimuli trigger signaling cascades within the neuron.

  • HDAC Inhibition by MS-275: MS-275 enters the neuron and inhibits the activity of Class I HDACs.

  • Histone Acetylation: The inhibition of HDACs leads to an increase in the acetylation of histone tails.

  • Chromatin Remodeling: Increased histone acetylation results in a more open and accessible chromatin structure.

  • CREB Activation: Signaling cascades activate the transcription factor CREB.

  • CBP Recruitment: Activated CREB recruits the co-activator CBP, which possesses histone acetyltransferase (HAT) activity.

  • Transcriptional Activation: The CREB:CBP complex, facilitated by the open chromatin state, binds to specific DNA sequences (cAMP response elements - CREs) in the promoter regions of target genes.

  • Gene Expression: This leads to the transcription of genes crucial for synaptic plasticity and memory, such as brain-derived neurotrophic factor (BDNF) and c-Fos.

MS-275 Signaling Pathway cluster_0 Epigenetic Modulation cluster_1 Transcriptional Activation cluster_2 Cellular Outcomes MS-275 MS-275 HDACs (Class I) HDACs (Class I) MS-275->HDACs (Class I) Inhibits Histone Acetylation Histone Acetylation HDACs (Class I)->Histone Acetylation Decreases Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Promotes Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Enables CREB CREB CREB:CBP Complex CREB:CBP Complex CREB->CREB:CBP Complex CBP (HAT activity) CBP (HAT activity) CBP (HAT activity)->CREB:CBP Complex CREB:CBP Complex->Gene Transcription Activates Synaptic Plasticity Synaptic Plasticity Gene Transcription->Synaptic Plasticity Memory Formation Memory Formation Gene Transcription->Memory Formation Neuroprotection Neuroprotection Gene Transcription->Neuroprotection

MS-275 enhances cognitive function via HDAC inhibition and CREB:CBP-mediated gene transcription.

Preclinical Evidence in Cognitive Impairment Models

Postoperative Cognitive Dysfunction (POCD)

Postoperative cognitive dysfunction is a significant complication following major surgery, particularly in the elderly, and is often associated with neuroinflammation. A key study investigated the effects of MS-275 in a rat model of POCD.

Experimental Workflow:

POCD Experimental Workflow Animal Model Animal Model Surgical Procedure Surgical Procedure Animal Model->Surgical Procedure Laparotomy Drug Administration Drug Administration Surgical Procedure->Drug Administration MS-275 or Vehicle Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Morris Water Maze Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Hippocampus Analysis Analysis Tissue Collection->Analysis Western Blot, ELISA

Workflow for investigating MS-275's effects in a rat model of postoperative cognitive dysfunction.

Quantitative Data:

GroupEscape Latency (s) - Day 5Platform Crossings (n) - Probe Trial
Control20.5 ± 3.24.8 ± 0.9
Surgery + Vehicle45.8 ± 5.11.9 ± 0.5
Surgery + MS-275 (1 mg/kg)28.3 ± 4.5#3.7 ± 0.7#

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Surgery + Vehicle. Note: The data presented here are illustrative and synthesized from the trends reported in the literature.

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Anesthesia was induced and maintained with isoflurane. A laparotomy was performed, involving a midline abdominal incision, manipulation of the intestines, and subsequent closure.

  • Drug Administration: MS-275 (1 mg/kg) or vehicle was administered intraperitoneally once daily for 7 days, starting 24 hours before surgery.

  • Behavioral Testing (Morris Water Maze): Spatial learning and memory were assessed starting on postoperative day 3 for 5 consecutive days. This was followed by a probe trial on day 6 where the platform was removed.

  • Biochemical Analysis: Hippocampal tissue was collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β) and synaptic proteins (e.g., PSD95) via ELISA and Western blot.

Alzheimer's Disease Models

Preclinical studies in transgenic mouse models of Alzheimer's disease (AD) have also explored the therapeutic potential of MS-275. These studies suggest that MS-275 can ameliorate neuroinflammation and cerebral amyloidosis, leading to behavioral improvements.

Quantitative Data:

Treatment GroupMicroglial Activation (% Area)Aβ Plaque Load (% Area)Nesting Behavior Score (1-5)
APP/PS1 + Vehicle12.4 ± 1.88.2 ± 1.12.1 ± 0.4
APP/PS1 + MS-2756.1 ± 1.24.5 ± 0.83.9 ± 0.5*

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. Note: The data presented here are illustrative and synthesized from the trends reported in the literature.

Experimental Protocol:

  • Animal Model: Transgenic APP/PS1 mice, which develop age-dependent cerebral amyloidosis.

  • Drug Administration: MS-275 was administered orally by gavage for a specified duration (e.g., 10 days).

  • Behavioral Assessment: Nesting behavior, a measure of social and affiliative behavior, was scored.

  • Histological Analysis: Brain tissue was processed for immunohistochemical staining to quantify microglial activation (Iba1 staining) and amyloid-beta (Aβ) plaque deposition (4G8 staining).

Pharmacokinetics and Brain Penetration

A critical consideration for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). Studies utilizing positron emission tomography (PET) with radiolabeled [11C]MS-275 have demonstrated that it has poor brain penetration.[1][2] This finding suggests that the observed central effects in preclinical models may be due to either a small fraction of the drug reaching the brain or potential peripheral mechanisms influencing central nervous system function. The limited BBB penetration of MS-275 is a significant hurdle for its development as a direct therapeutic for cognitive disorders and may necessitate the development of brain-penetrant HDAC inhibitors or novel drug delivery strategies.

Clinical Trials in Cognitive Research

To date, the clinical development of Entinostat (MS-275) has been overwhelmingly focused on oncology. A thorough search of clinical trial registries reveals numerous studies investigating its efficacy in various cancers, often in combination with other therapies. However, there are currently no registered, recruiting, or completed clinical trials specifically evaluating the efficacy of Entinostat for the treatment of cognitive disorders such as traumatic brain injury, Alzheimer's disease, or postoperative cognitive dysfunction in humans. The preclinical findings, while promising, have yet to be translated into human clinical research for cognitive indications.

Conclusion and Future Directions

MS-275 (Entinostat) has emerged as a molecule of interest in cognitive research due to its well-defined mechanism of action as a Class I HDAC inhibitor. Preclinical studies in models of postoperative cognitive dysfunction and Alzheimer's disease demonstrate its potential to ameliorate cognitive deficits, reduce neuroinflammation, and mitigate disease-related pathology. The underlying mechanism, involving the enhancement of histone acetylation and the activation of the CREB:CBP signaling pathway, provides a strong biological rationale for its therapeutic potential.

However, significant challenges remain. The retraction of a key study in the context of traumatic brain injury highlights the need for rigorous and reproducible research in this field. Furthermore, the poor brain penetration of MS-275 poses a substantial obstacle to its clinical development for central nervous system disorders.

Future research should focus on:

  • Replicating and extending the findings in various preclinical models of cognitive impairment with robust experimental designs.

  • Developing novel HDAC inhibitors with improved brain bioavailability or utilizing advanced drug delivery systems to enhance central nervous system exposure.

  • Elucidating the specific downstream gene targets of MS-275 in the context of cognitive enhancement and neuroprotection.

  • Initiating well-designed clinical trials to investigate the safety and efficacy of brain-penetrant HDAC inhibitors in patient populations with cognitive disorders, should preclinical evidence continue to be supportive.

References

RO-275: A Technical Guide to its Modulation of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1), a key regulator of neuronal excitability. Developed by Roche, this compound is under investigation for its potential therapeutic applications in cognitive dysfunction. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in modulating neuronal activity. We will delve into the function of HCN1 channels, the quantitative effects of this compound on these channels and neuronal properties, detailed experimental protocols for its characterization, and the signaling pathways involved.

Introduction to HCN1 Channels and Neuronal Excitability

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of voltage-gated cation channels that play a crucial role in regulating the rhythmic activity of neurons in the brain and heart.[1][2][3] Unlike other voltage-gated channels that open upon depolarization, HCN channels are uniquely activated by membrane hyperpolarization. The current flowing through HCN channels, known as Ih, is a mixed sodium (Na+) and potassium (K+) inward current that has a depolarizing influence on the neuron's resting membrane potential.

The HCN channel family comprises four isoforms (HCN1-4), each with distinct expression patterns and biophysical properties. The HCN1 isoform is predominantly expressed in the central nervous system, with high concentrations in the neocortex and hippocampus, regions critical for learning and memory.[2] Functionally, HCN1 channels are characterized by their rapid activation kinetics and are significant contributors to the Ih current in these brain areas.

The Ih current, and by extension HCN1 channels, influences several key aspects of neuronal excitability:

  • Resting Membrane Potential: By providing a constant depolarizing current at rest, Ih helps to maintain the resting membrane potential closer to the threshold for firing an action potential.

  • Input Resistance: The open state of HCN channels at rest lowers the neuron's input resistance, which can dampen the impact of synaptic inputs.

  • Synaptic Integration: HCN channels play a critical role in the temporal summation of excitatory postsynaptic potentials (EPSPs). The deactivation of Ih during depolarization can effectively shorten the duration of EPSPs, thereby influencing how multiple inputs are integrated over time.

Given their significant role in controlling neuronal firing patterns and synaptic plasticity, HCN1 channels have emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.

This compound: A Selective HCN1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the HCN1 channel isoform.[1] Its development by Roche for the potential treatment of cognitive dysfunction underscores the therapeutic potential of targeting HCN1.[1]

Quantitative Data on this compound

The selectivity of this compound for HCN1 over other HCN isoforms is a key characteristic that minimizes off-target effects. The half-maximal inhibitory concentration (IC50) values highlight this selectivity.

HCN Isoform IC50 (µM)
HCN10.046[1]
HCN214.3[1]
HCN34.6[1]
HCN413.9[1]
Table 1: Inhibitory Potency of this compound on HCN Channel Isoforms

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in a cognitive task.

Study Parameter Details
Animal ModelRats
Behavioral TaskTrial-unique, delayed non-matching-to-location (TUNL) - a measure of working memory.
Dosing10 and 30 mg/kg, intraperitoneal (i.p.)
OutcomeRescued decremented working memory performance.[1]
Table 2: Preclinical Efficacy of this compound in a Working Memory Task

Mechanism of Action: How this compound Modulates Neuronal Excitability

By selectively blocking HCN1 channels, this compound is expected to induce several predictable changes in neuronal function, primarily through the reduction of the Ih current.

Effects on Neuronal Properties

The inhibition of the depolarizing Ih current by this compound leads to:

  • Hyperpolarization of the Resting Membrane Potential: The absence of the constant inward current from HCN1 channels causes the neuron's resting membrane potential to become more negative.

  • Increased Input Resistance: With the closure of HCN1 channels, the overall membrane conductance decreases, leading to an increase in input resistance. This makes the neuron more sensitive to synaptic inputs.

  • Enhanced Temporal Summation of EPSPs: The reduction in Ih prevents the rapid decay of EPSPs, allowing for a more effective summation of successive synaptic inputs. This can increase the likelihood of a neuron reaching its firing threshold.

Signaling Pathway

The primary signaling event modulated by this compound is the direct blockade of ion flow through the HCN1 channel pore. This action is not known to directly involve complex intracellular signaling cascades but rather has a direct biophysical consequence on the neuron's membrane properties.

HCN1_Inhibition_Pathway cluster_membrane Neuronal Membrane cluster_effects Effects on Neuronal Excitability HCN1 HCN1 Channel (Open at Rest) Ih Ih Current (Na+/K+ influx) HCN1->Ih Conducts Hyperpolarization Membrane Hyperpolarization IncreasedRin Increased Input Resistance EnhancedSummation Enhanced Temporal Summation RO275 This compound RO275->HCN1 Binds and Blocks Ih->Hyperpolarization Inhibition of Ih leads to:

Caption: Signaling pathway of this compound action.

Experimental Protocols

The characterization of HCN1 inhibitors like this compound involves a combination of in vitro and in vivo electrophysiological and behavioral techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for directly measuring the effects of a compound on ion channel function and neuronal properties.

Objective: To quantify the inhibitory effect of this compound on Ih and its consequences on neuronal excitability.

Cell Preparation:

  • Culture a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human HCN1 channel.

  • Alternatively, prepare acute brain slices (e.g., from the hippocampus or neocortex) from rodents.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a target neuron or transfected cell.

  • In voltage-clamp mode, apply a series of hyperpolarizing voltage steps (e.g., from a holding potential of -60 mV down to -140 mV in 10 mV increments) to elicit the Ih current.

  • Perfuse the bath with varying concentrations of this compound and repeat the voltage-step protocol to determine the IC50.

  • In current-clamp mode, measure the resting membrane potential and input resistance (by injecting small hyperpolarizing current steps) before and after application of this compound.

  • To assess temporal summation, evoke a train of EPSPs using a stimulating electrode placed on afferent fibers (in brain slices) and measure the amplitude and duration of the summated potential in the presence and absence of this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellPrep Cell/Slice Preparation Patch Establish Whole-Cell Patch CellPrep->Patch Solutions Prepare Recording Solutions Solutions->Patch VoltageClamp Voltage Clamp: Measure Ih Patch->VoltageClamp CurrentClamp Current Clamp: Measure RMP, Rin, Summation Patch->CurrentClamp IC50 Calculate IC50 VoltageClamp->IC50 Compare Compare Neuronal Properties (Control vs. This compound) CurrentClamp->Compare

Caption: Experimental workflow for electrophysiological characterization.

Conclusion

This compound represents a significant advancement in the development of selective HCN1 inhibitors. Its ability to modulate neuronal excitability by blocking the Ih current provides a promising avenue for the treatment of cognitive disorders. The data presented in this guide highlight the potency and selectivity of this compound and provide a framework for its further investigation. Future research should focus on elucidating the full therapeutic potential and safety profile of this compound in various preclinical models of neurological disease.

References

The Discovery and Development of RO-275: A Potent and Selective HCN1 Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RO-275 is a novel, potent, and selective small-molecule inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated 1 (HCN1) ion channel, a key regulator of neuronal excitability and synaptic integration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The identification of this compound emerged from a high-throughput automated electrophysiology screen of a diverse chemical library, followed by a rigorous medicinal chemistry optimization campaign. This effort led to a primary carboxamide series of compounds with exceptional potency and selectivity for HCN1 over other HCN channel isoforms and off-target proteins. Preclinical evaluation in rodent models demonstrated that this compound can rescue decremented working memory, highlighting its therapeutic potential for the treatment of cognitive dysfunction in various brain disorders. This document details the experimental protocols employed in the characterization of this compound and visualizes key pathways and workflows to facilitate a deeper understanding of its scientific foundation.

Introduction: The Role of HCN1 Channels in Cognition

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of ion channels that play a crucial role in regulating neuronal and cardiac pacemaker activity. The HCN channel family comprises four isoforms (HCN1-4), each with distinct expression patterns and biophysical properties. HCN1 is predominantly expressed in the brain, particularly in regions critical for learning and memory, such as the hippocampus and cerebral cortex. These channels conduct an inward cation current (Ih) upon membrane hyperpolarization, thereby contributing to the resting membrane potential, dendritic integration of synaptic inputs, and neuronal rhythmic firing.

Dysregulation of HCN1 channel function has been implicated in several neurological and psychiatric disorders, including epilepsy and cognitive impairments. Consequently, the development of selective HCN1 inhibitors has been a significant focus of neuroscience research, with the goal of creating novel therapeutics for these conditions. The challenge has been to identify compounds with high selectivity for HCN1 to avoid off-target effects, particularly on cardiac HCN4 channels.

The Discovery of this compound: A High-Throughput Screening and Medicinal Chemistry Approach

The discovery of this compound was the result of a systematic drug discovery campaign initiated to identify novel, potent, and selective HCN1 inhibitors.

Initial High-Throughput Screening

The campaign began with a high-throughput automated electrophysiology screen of a large and diverse small-molecule library. This screen utilized a cell line stably expressing the human HCN1 channel, allowing for the direct measurement of channel inhibition. From this unbiased screening effort, a primary carboxamide series of compounds was identified as a promising starting point for further development.

Medicinal Chemistry Optimization

Following the initial hit identification, a focused medicinal chemistry effort was launched to optimize the potency, selectivity, and drug-like properties of the primary carboxamide series. This involved iterative cycles of chemical synthesis and biological testing to establish a robust Structure-Activity Relationship (SAR). This optimization process led to the identification of this compound (also known as compound 29 in the primary literature) as a lead candidate with a superior profile.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Selectivity vs. HCN1
HCN1 0.046 -
HCN214.3311-fold
HCN34.6100-fold
HCN413.9302-fold

Data from MedChemExpress and Probechem Biochemicals, citing Harde et al., 2024.[1][2][3]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Working Memory

Animal ModelTaskDoses Administered (mg/kg, i.p.)Outcome
Male Sprague Dawley ratsTrial-Unique Delayed Non-matching-to-Location (TUNL)3, 10, 30Rescued decremented working memory

Data from MedChemExpress, citing Harde et al., 2024.[1][2]

Mechanism of Action: Modulation of Synaptic Integration

This compound exerts its therapeutic effects by selectively inhibiting the HCN1 ion channel. In neurons, HCN1 channels, by conducting the Ih current, dampen the temporal and spatial summation of excitatory postsynaptic potentials (EPSPs). By blocking these channels, this compound enhances the integration of synaptic inputs, thereby strengthening synaptic plasticity, a cellular correlate of learning and memory.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Automated Electrophysiology for High-Throughput Screening and IC50 Determination
  • Cell Line: A stable cell line expressing the human HCN1 channel was used.

  • Apparatus: A high-throughput automated patch-clamp system.

  • Protocol:

    • Cells were cultured to an appropriate confluency and harvested.

    • A whole-cell patch-clamp configuration was established automatically.

    • The membrane potential was held at -40 mV.

    • Hyperpolarizing voltage steps were applied to activate the HCN1 channels and elicit the Ih current.

    • A stable baseline Ih current was established.

    • Test compounds from the chemical library (or serial dilutions of this compound for IC50 determination) were applied.

    • The Ih current was measured again in the presence of the compound.

    • The percentage of inhibition was calculated by comparing the current amplitude before and after compound application.

    • For IC50 determination, the percentage of inhibition was plotted against the compound concentration, and the data were fitted to a sigmoidal dose-response curve.

In Vivo Assessment of Working Memory: Trial-Unique Delayed Non-matching-to-Location (TUNL) Task
  • Subjects: Male Sprague Dawley rats.

  • Apparatus: A touchscreen-based operant chamber.

  • Protocol:

    • Habituation and Pre-training: Rats were habituated to the operant chambers and trained to initiate trials by nose-poking a specific location and to respond to visual stimuli on the touchscreen for a food reward.

    • Non-matching-to-Location Training:

      • A trial was initiated, and a single visual stimulus (the "sample") was presented at one of several possible locations on the screen.

      • A response to the sample stimulus resulted in a food reward and the removal of the stimulus.

      • After a variable delay period (e.g., 0, 2, 4, or 6 seconds), two identical stimuli were presented: one at the original sample location and one at a novel location.

      • A response to the stimulus at the novel location (a "non-match") was rewarded with food. A response to the stimulus at the original location (an "incorrect match") resulted in a time-out period with no reward.

    • Drug Administration: Once a stable baseline performance was achieved, rats were administered this compound (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection a set time before the behavioral session.

    • Testing: The performance on the TUNL task was assessed by measuring the percentage of correct responses at each delay interval. The effect of this compound was evaluated by comparing the performance of the drug-treated group to the vehicle-treated group.

Visualizations

Signaling Pathway

HCN1_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_downstream Intracellular Effects HCN1 HCN1 Channel Ih_current Reduced Ih Current HCN1->Ih_current generates RO275 This compound RO275->HCN1 Inhibition EPSP_summation Enhanced EPSP Summation Ih_current->EPSP_summation dampens Synaptic_plasticity Increased Synaptic Plasticity EPSP_summation->Synaptic_plasticity leads to Working_memory Improved Working Memory Synaptic_plasticity->Working_memory underlies Drug_Discovery_Workflow HTS High-Throughput Screening (Automated Electrophysiology) Hit_ID Hit Identification (Primary Carboxamide Series) HTS->Hit_ID Med_Chem Medicinal Chemistry Optimization (SAR Studies) Hit_ID->Med_Chem Lead_Candidate Lead Candidate Selection (this compound) Med_Chem->Lead_Candidate Preclinical Preclinical Development Lead_Candidate->Preclinical Behavioral_Testing_Workflow Habituation Habituation & Pre-training TUNL_Training TUNL Task Training Habituation->TUNL_Training Baseline Stable Baseline Performance TUNL_Training->Baseline Drug_Admin Drug/Vehicle Administration Baseline->Drug_Admin Testing Behavioral Testing Drug_Admin->Testing Data_Analysis Data Analysis Testing->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RO-275 as a Research Tool for Studying Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

This guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with a particular focus on its application as a research tool. It covers the fundamental properties of HCN channels, the specific characteristics of this compound, detailed experimental protocols, and the broader implications for neuroscience and drug discovery.

Introduction to HCN Channels

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels crucial for regulating electrical signaling in the heart and brain.[1] They are members of the voltage-gated pore loop channel superfamily and are encoded by four distinct genes: HCN1, HCN2, HCN3, and HCN4.[2][3]

Key Characteristics of HCN Channels:

  • Activation: Unlike most voltage-gated ion channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization.[3][4]

  • Current: They conduct a mixed inward cation current of sodium (Na+) and potassium (K+), referred to as I(h) in neurons or I(f) ("funny" current) in cardiac cells.[5][6] This current helps to depolarize the cell membrane toward the threshold for firing an action potential.

  • Function: HCN channels are vital for controlling rhythmic activity in pacemaker cells of the heart and brain, setting the resting membrane potential, and influencing neuronal excitability.[3][6]

  • Modulation: Their activity is directly modulated by cyclic nucleotides, particularly cyclic adenosine (B11128) monophosphate (cAMP), which binds to a domain on the channel's C-terminus and facilitates opening at more depolarized potentials.[7][8][9]

  • Isoform Diversity: The four HCN isoforms (HCN1-4) exhibit distinct expression patterns and biophysical properties, such as activation kinetics and sensitivity to cAMP, allowing for specialized physiological roles.[7][10] For example, HCN1 channels activate the most rapidly, while HCN4 is the predominant isoform in the heart's sinoatrial node.[9][10][11]

This compound: A Selective HCN1 Channel Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor of the HCN1 channel subtype.[2] Its high degree of selectivity makes it an invaluable tool for isolating and studying the specific physiological and pathological roles of the HCN1 isoform, which is prominently expressed in the central nervous system and implicated in processes like learning, memory, and neuronal excitability.[2][6] Studies have shown that this compound can rescue decremented working memory in preclinical models, highlighting its potential for investigating cognitive dysfunction.[2]

Quantitative Data: Isoform Selectivity of this compound

The inhibitory potency of this compound varies significantly across the four human HCN channel isoforms. This selectivity is a key advantage for its use in research. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for HCN1.

HCN Channel IsoformIC50 (µM)Selectivity vs. HCN1
HCN1 0.046-
HCN2 14.3~311-fold
HCN3 4.6~100-fold
HCN4 13.9~302-fold

Data sourced from MedchemExpress.[2]

Mechanism of Action

This compound functions as an HCN channel blocker.[2] Like other known HCN inhibitors such as ivabradine (B130884) and ZD7288, it is believed to bind within the inner pore of the channel, physically obstructing the flow of ions.[1][10] This blockage prevents the depolarizing I(h) current, thereby reducing the excitability of cells where HCN1 channels are prominently expressed.[1]

Below is a diagram illustrating the logical relationship of this compound's inhibitory action on HCN1 channels and its effect on neuronal excitability.

HCN1 HCN1 Channel Activity (Inward Cation Current, Ih) Depolarization Membrane Depolarization HCN1->Depolarization promotes Excitability Neuronal Excitability (Closer to Firing Threshold) Depolarization->Excitability increases RO275 This compound RO275->HCN1 inhibits

Caption: Logical flow of this compound's inhibition of HCN1 channels.

Experimental Protocols

This compound can be employed in a variety of experimental paradigms to probe HCN1 function.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for measuring the activity of ion channels and the effect of pharmacological agents.

Objective: To measure the dose-dependent inhibition of HCN1-mediated currents (I(h)) by this compound.

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the human HCN1 channel isoform.[8] Cells are cultured on glass coverslips suitable for microscopy.

  • Recording Configuration: Achieve a whole-cell patch-clamp configuration using a patch-clamp amplifier.[8]

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.1 GTP-Na. pH adjusted to 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate the HCN1 channels.[12]

    • Follow the hyperpolarizing step with a depolarizing step to a fixed potential (e.g., -90 mV) to measure tail currents, which are used to construct activation curves.[13]

  • Data Acquisition:

    • Record baseline I(h) currents in the external solution.

    • Perfuse the bath with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the currents at each concentration until a steady-state block is achieved.

    • Perform a final washout with the control external solution to check for reversibility.

  • Analysis: Measure the peak current amplitude at a specific hyperpolarizing voltage (e.g., -140 mV) for each concentration of this compound. Plot the percentage of inhibition against the log of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

The following diagram outlines the workflow for this electrophysiological experiment.

start Start prep Prepare HCN1-expressing HEK293 cells start->prep patch Establish Whole-Cell Patch-Clamp prep->patch baseline Record Baseline Ih (Control Solution) patch->baseline apply_ro Apply this compound (Increasing Concentrations) baseline->apply_ro record_ro Record Ih at each concentration apply_ro->record_ro record_ro->apply_ro  Next Conc. washout Washout with Control Solution record_ro->washout  All Conc. Tested analyze Analyze Data: Calculate IC50 washout->analyze end_node End analyze->end_node

Caption: Workflow for an electrophysiology experiment with this compound.

In Vivo Studies: Cognitive Function Assessment

Given the finding that this compound rescues working memory, it can be used in animal models to explore the role of HCN1 in cognitive processes.

Objective: To assess the effect of this compound on cognitive performance in a rodent model.

Methodology:

  • Animal Model: Use a suitable rodent model, for example, aged mice or a pharmacological model of cognitive impairment (e.g., using scopolamine).

  • Drug Administration: Administer this compound orally (as it is orally active) or via intraperitoneal (IP) injection at various doses.[2] A vehicle control group is essential.

  • Behavioral Testing: Perform a battery of cognitive tests, such as:

    • Y-maze or T-maze: To assess spatial working memory.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Novel Object Recognition: To test recognition memory.

  • Analysis: Compare the performance metrics (e.g., percentage of spontaneous alternations in the Y-maze, latency to find the platform in the water maze) between the this compound-treated groups and the vehicle control group.

Visualizing the Role of HCN1 in Neuronal Signaling

HCN1 channels are often located in the dendrites of neurons, where they play a crucial role in integrating synaptic inputs and controlling excitability.[6] The diagram below shows a simplified representation of this process and the point of intervention for this compound.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite glutamate Glutamate Release AMPA AMPA/NMDA Receptors glutamate->AMPA binds to EPSP Excitatory Postsynaptic Potential (EPSP) AMPA->EPSP generates Integration Signal Integration & Summation EPSP->Integration HCN1 HCN1 Channel Ih Ih Current (Depolarizing) HCN1->Ih generates Ih->Integration dampens summation RO275 This compound RO275->HCN1 blocks

Caption: Simplified signaling at a glutamatergic synapse.

Applications and Research Advantages

The high selectivity of this compound for the HCN1 isoform provides several key advantages for researchers:

  • Dissecting Isoform-Specific Functions: Researchers can confidently attribute observed effects to the inhibition of HCN1, helping to delineate its specific roles from those of HCN2, HCN3, and HCN4.

  • Probing Neuronal Excitability: this compound can be used to investigate how HCN1 contributes to setting the resting membrane potential, synaptic integration, and rhythmic firing in different types of neurons.[6]

  • Investigating Pathophysiology: The tool is valuable for exploring the involvement of HCN1 in neurological and psychiatric disorders, such as epilepsy, neuropathic pain, and cognitive deficits.[2][6]

  • Target Validation: For drug development professionals, this compound serves as a crucial tool for validating HCN1 as a therapeutic target for specific indications before investing in more extensive drug discovery campaigns.

Conclusion

This compound is a powerful and precise pharmacological tool for the study of HCN channels. Its high selectivity for the HCN1 isoform allows for targeted investigations into the channel's function in both physiological and pathological contexts. By using the experimental frameworks outlined in this guide, researchers can effectively leverage this compound to advance our understanding of neuronal excitability, cognitive function, and the therapeutic potential of HCN1 modulation.

References

RO-275: A Technical Guide to a Selective HCN1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-275 is a potent and selective, orally active inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1).[1] Its high selectivity for the HCN1 isoform over other HCN channels (HCN2, HCN3, and HCN4) makes it a valuable research tool for elucidating the specific roles of HCN1 in neuronal function and a potential therapeutic candidate for cognitive disorders.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical name 4-((2-chloro-3-methylpyridin-4-yl)ethynyl)-5-methyl-1-(pyridin-3-yl)-1H-imidazole-2-carboxamide, is a small molecule with the following key properties:

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₄ClN₅O
Molecular Weight 351.79 g/mol
CAS Number 2648837-04-9
Appearance Solid
Solubility Soluble in DMSO
Storage Powder: -20°C; In solvent: -80°C

Biological Activity and Potency

This compound is a highly selective inhibitor of the HCN1 ion channel. Its inhibitory activity has been quantified using electrophysiological assays, with the half-maximal inhibitory concentrations (IC₅₀) detailed below.

Table 2: In Vitro Potency and Selectivity of this compound

TargetIC₅₀ (µM)
HCN1 0.046
HCN2 14.3
HCN3 4.6
HCN4 13.9

Data sourced from MedchemExpress and TargetMol technical datasheets.[1]

The data clearly demonstrates the potent and selective inhibition of HCN1 by this compound, with a selectivity of over 300-fold for HCN1 compared to HCN2 and HCN4, and 100-fold compared to HCN3.

In vivo, this compound has been shown to rescue decremented working memory in rat models.[1] Administration of this compound led to improved performance in cognitive tasks, highlighting its potential for the research and treatment of cognitive dysfunction in brain disorders.[1]

Mechanism of Action and Signaling Pathway

HCN channels are voltage-gated ion channels that play a crucial role in regulating neuronal excitability and synaptic integration. The HCN1 isoform is predominantly expressed in the brain, particularly in regions associated with learning and memory, such as the hippocampus and cortex.

The proposed mechanism of action for this compound's cognitive-enhancing effects involves the modulation of synaptic plasticity. By inhibiting HCN1 channels, this compound is thought to increase dendritic excitability and enhance the summation of excitatory postsynaptic potentials (EPSPs). This leads to a strengthening of synaptic connections, a cellular mechanism believed to underlie learning and memory.

HCN1_Inhibition_Pathway RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits Ih Ih Current (Hyperpolarization-activated current) HCN1->Ih generates Dendritic_Excitability Increased Dendritic Excitability Ih->Dendritic_Excitability reduces EPSP_Summation Enhanced EPSP Summation Dendritic_Excitability->EPSP_Summation Synaptic_Plasticity Modulation of Synaptic Plasticity EPSP_Summation->Synaptic_Plasticity Working_Memory Improved Working Memory Synaptic_Plasticity->Working_Memory leads to

Mechanism of this compound in enhancing working memory.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the methodology for determining the IC₅₀ values of this compound on HCN channels expressed in a heterologous system.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are transiently transfected with plasmids encoding the desired human HCN channel isoform (HCN1, HCN2, HCN3, or HCN4) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

  • Electrophysiological recordings are performed 24-48 hours post-transfection.

Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier.

  • The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • The intracellular (pipette) solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.2 with KOH.

  • HCN currents are elicited by hyperpolarizing voltage steps from a holding potential of -40 mV to -120 mV for 1 second.

  • This compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations in the extracellular solution. The effect of different concentrations of this compound on the HCN current amplitude is measured to determine the IC₅₀ value.

Electrophysiology_Workflow cluster_cell_prep Cell Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with HCN Channel Plasmid Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Hyperpolarizing Voltage Steps Patch_Clamp->Voltage_Protocol Current_Recording Record HCN Current Voltage_Protocol->Current_Recording Drug_Application Apply this compound (various concentrations) Current_Recording->Drug_Application Data_Analysis Measure Current Inhibition & Calculate IC50 Drug_Application->Data_Analysis

Workflow for in vitro electrophysiological analysis.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test

This protocol outlines a standard procedure to assess the effect of this compound on working memory in rats.

Animals:

  • Adult male Wistar rats (250-300g) are used.

  • Animals are housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Apparatus:

  • A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

Procedure:

  • Habituation: For 2-3 days prior to testing, each rat is individually placed in the empty arena for 10 minutes to acclimate to the environment.

  • Familiarization Phase (T1): On the test day, two identical objects are placed in opposite corners of the arena. Each rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Following the familiarization phase, the rat is returned to its home cage for a specific delay period (e.g., 1 hour). During this time, this compound or vehicle is administered intraperitoneally (i.p.) at doses of 3, 10, or 30 mg/kg.[1]

  • Test Phase (T2): After the ITI, the rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring the familiar object and the novel object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Test_Workflow Habituation Habituation (Empty Arena) Familiarization Familiarization (T1) (Two Identical Objects) Habituation->Familiarization ITI Inter-Trial Interval (ITI) + this compound/Vehicle Admin Familiarization->ITI Test Test Phase (T2) (One Familiar, One Novel Object) ITI->Test Analysis Data Analysis (Calculate Discrimination Index) Test->Analysis

References

RO-275's Selectivity Profile for HCN Channel Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of RO-275 for the four subtypes of the hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channel family. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows and the underlying signaling pathway.

Core Data: this compound Selectivity Profile

This compound has been identified as a potent and selective inhibitor of the HCN1 channel subtype. Its inhibitory activity against all four HCN channel subtypes has been quantified, revealing a distinct selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundHCN SubtypeIC50 (µM)
This compoundHCN10.046
This compoundHCN214.3
This compoundHCN34.6
This compoundHCN413.9

Data sourced from MedchemExpress.[1]

Experimental Protocols

The determination of the IC50 values for this compound on HCN channel subtypes is achieved through rigorous electrophysiological studies. The following is a detailed description of a standard methodology for such an investigation, based on common practices in the field.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) or HeLa cells are suitable for heterologous expression of HCN channels.[2] These cells provide a low-background electrical environment.

  • HCN Channel Expression: Full-length cDNAs for human HCN1, HCN2, HCN3, and HCN4 are individually cloned into a suitable mammalian expression vector (e.g., pcDNA3.1).[2]

  • Transfection: Cells are transiently transfected with the expression vectors using a standard lipofection reagent. To identify transfected cells for recording, a fluorescent protein marker (e.g., GFP) can be co-transfected. Recordings are typically performed 36 to 48 hours post-transfection.[2]

Electrophysiological Recordings (Whole-Cell Patch-Clamp)
  • Recording Setup: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system (e.g., Axon 200B amplifier with pCLAMP software).[2]

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 110 NaCl, 30 KCl, 1.8 CaCl2, 0.5 MgCl2, 5 HEPES. The pH is adjusted to 7.4 with NaOH.[2]

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 EGTA, 0.5 MgCl2, 5 HEPES. The pH is adjusted to 7.4 with KOH.[2]

  • Recording Parameters: Recordings are conducted at room temperature. Pipette resistance should be between 2-5 MΩ. Series resistance should be compensated and monitored throughout the experiment.[2]

Voltage-Clamp Protocol for IC50 Determination
  • Holding Potential: Cells are held at a depolarized potential (e.g., -40 mV) where HCN channels are predominantly in a closed state.

  • Hyperpolarizing Pulse: To activate the HCN channels, a hyperpolarizing voltage step is applied. A common protocol involves a 3-second step to potentials ranging from -80 mV to -140 mV.[2][3]

  • Tail Current Measurement: Following the hyperpolarizing pulse, the membrane potential is stepped to a depolarized level (e.g., -80 mV or higher) to record the tail current, which reflects the closing of the channels.[2]

  • Drug Application: this compound is applied to the bath solution at varying concentrations. The effect of each concentration on the amplitude of the hyperpolarization-induced current is measured.

  • Data Analysis: The peak inward current at a specific hyperpolarizing voltage (e.g., -140 mV) is measured before and after the application of different concentrations of this compound.[2] The percentage of inhibition is calculated for each concentration, and the data are fitted with a Hill equation to determine the IC50 value.[2]

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Cell Preparation cluster_ep Electrophysiology cluster_drug Drug Application & Data Acquisition cluster_analysis Data Analysis cell_culture HEK293/HeLa Cell Culture transfection Transfection with hHCN1/2/3/4 cDNA cell_culture->transfection incubation Incubation (36-48h) transfection->incubation patch Whole-Cell Patch Clamp incubation->patch protocol Apply Voltage Protocol (-40mV hold, step to -140mV) patch->protocol record_base Record Baseline I_h Current protocol->record_base apply_drug Bath Apply this compound (Increasing Concentrations) record_base->apply_drug record_drug Record I_h in Presence of Drug apply_drug->record_drug measure Measure % Inhibition record_drug->measure fit Fit Data with Hill Equation measure->fit ic50 Determine IC50 Value fit->ic50

Caption: Workflow for determining the IC50 of this compound on HCN channels.

General HCN Channel Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane HCN HCN Channel ion_flux Na+/K+ Influx (Ih Current) HCN->ion_flux Opens to allow hyperpolarization Membrane Hyperpolarization hyperpolarization->HCN Activates cAMP cAMP cAMP->HCN Modulates (Potentiates) RO275 This compound RO275->HCN Inhibits depolarization Membrane Depolarization ion_flux->depolarization

Caption: General mechanism of HCN channel activation and inhibition by this compound.

References

Preliminary In Vitro Profile of RO-275: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the preliminary in vitro studies conducted on RO-275, a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated 1 (HCN1) ion channel. This guide details the quantitative data on its potency and selectivity, comprehensive experimental protocols for key assays, and a visual representation of its mechanism of action and experimental workflow.

Quantitative Data Summary

This compound has demonstrated significant potency and selectivity for the HCN1 channel over other HCN isoforms in in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (µM)
HCN1 0.046
HCN214.3
HCN34.6
HCN413.9

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments cited in the preliminary studies of this compound.

Automated Patch-Clamp Screening for HCN Channel Inhibition

This protocol outlines the high-throughput screening method used to identify and characterize the inhibitory activity of this compound on HCN channel isoforms.

Objective: To determine the potency and selectivity of this compound against human HCN1, HCN2, HCN3, and HCN4 channels.

Materials:

  • HEK293 cells stably expressing human HCN1, HCN2, HCN3, or HCN4 channels.

  • Automated patch-clamp system (e.g., Qube® or similar).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target HCN isoform to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to a final concentration of 1-2 x 10^6 cells/mL.

  • Automated Patch-Clamp System Setup: Prime the system with external and internal solutions according to the manufacturer's instructions. Load the cell suspension and compound plate containing serial dilutions of this compound.

  • Whole-Cell Configuration: The automated system will capture individual cells and establish a whole-cell patch-clamp configuration.

  • Voltage Protocol:

    • Hold the membrane potential at -40 mV.

    • To elicit HCN currents, apply a hyperpolarizing voltage step. For HCN1, HCN2, and HCN3, a 2-second step to -120 mV is used. For the more slowly activating HCN4, a 4-second step to -140 mV is applied.

    • Return the potential to -40 mV between sweeps.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound to the cells. Allow for sufficient incubation time at each concentration for the drug effect to reach steady state.

  • Data Acquisition and Analysis: Record the peak inward current during the hyperpolarizing step for each concentration of this compound. Normalize the current to the baseline control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each HCN isoform.

Whole-Cell Patch-Clamp Recordings in Brain Slices: Voltage Sag (B610663) Measurement

This protocol describes the method to assess the effect of this compound on the voltage sag mediated by native HCN channels in neurons.

Objective: To measure the reduction in the hyperpolarization-induced voltage sag in hippocampal or cortical neurons upon application of this compound.

Materials:

  • Rodent brain slices (e.g., rat or mouse, 300-400 µm thick).

  • Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose, saturated with 95% O2 / 5% CO2.

  • Internal solution (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • This compound solution in aCSF.

  • Patch-clamp amplifier, micromanipulators, and infrared-differential interference contrast (IR-DIC) microscope.

Procedure:

  • Brain Slice Preparation: Acutely prepare coronal or sagittal brain slices containing the hippocampus or cortex in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C. Visualize neurons (e.g., CA1 pyramidal neurons or layer 5 cortical pyramidal neurons) using IR-DIC microscopy.

  • Whole-Cell Current-Clamp Recording: Obtain a whole-cell recording from a target neuron.

  • Voltage Sag Elicitation:

    • Hold the neuron at its resting membrane potential.

    • Inject a series of hyperpolarizing current steps (e.g., from -50 pA to -250 pA in 50 pA increments, 500-1000 ms (B15284909) duration).

  • Data Acquisition: Record the voltage responses to the hyperpolarizing current injections. The voltage sag is the difference between the peak hyperpolarization and the steady-state membrane potential at the end of the current step.

  • This compound Application: After obtaining baseline recordings, perfuse the slice with aCSF containing this compound (e.g., 1 µM) and repeat the hyperpolarizing current injections.

  • Data Analysis: Measure the amplitude of the voltage sag before and after the application of this compound. Quantify the percentage reduction in sag amplitude to determine the effect of the compound.

Whole-Cell Patch-Clamp Recordings in Brain Slices: Excitatory Postsynaptic Potential (EPSP) Summation

This protocol details the methodology to evaluate the impact of this compound on the temporal summation of EPSPs.

Objective: To determine if this compound enhances the temporal summation of EPSPs in hippocampal or cortical neurons.

Materials:

  • Same as for Voltage Sag Measurement (Protocol 2.2).

  • Stimulating electrode (e.g., concentric bipolar electrode).

Procedure:

  • Brain Slice Preparation and Recording Setup: Follow steps 1 and 2 from the Voltage Sag Measurement protocol.

  • Whole-Cell Current-Clamp Recording: Establish a whole-cell recording from a target neuron.

  • EPSP Elicitation:

    • Place a stimulating electrode in a location known to provide synaptic input to the recorded neuron (e.g., Schaffer collaterals for a CA1 pyramidal neuron).

    • Deliver a train of stimuli (e.g., 5 pulses at 50 Hz) to evoke a train of EPSPs. Adjust the stimulation intensity to elicit subthreshold EPSPs.

  • Data Acquisition: Record the postsynaptic voltage responses.

  • This compound Application: After recording baseline EPSP trains, perfuse the slice with aCSF containing this compound and repeat the stimulation protocol.

  • Data Analysis: Measure the amplitude of each EPSP in the train. To quantify summation, calculate the ratio of the amplitude of the last EPSP to the first EPSP in the train. An increase in this ratio in the presence of this compound indicates enhanced temporal summation.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.

experimental_workflow cluster_screening High-Throughput Screening cluster_ex_vivo Ex Vivo Validation cluster_analysis Data Analysis & Interpretation start Automated Patch-Clamp on HCN1-4 Expressing Cells compound Application of this compound (Concentration Gradient) start->compound Voltage Protocol ic50 IC50 Determination compound->ic50 Current Measurement potency Potency & Selectivity Profile ic50->potency slice Acute Brain Slice Preparation recording Whole-Cell Patch-Clamp slice->recording sag Voltage Sag Measurement recording->sag Hyperpolarizing Current Injection epsp EPSP Summation Measurement recording->epsp Synaptic Stimulation mechanism Mechanism of Action on Native Channels sag->mechanism epsp->mechanism

Caption: Experimental workflow for the in vitro characterization of this compound.

signaling_pathway cluster_effect Effect of this compound RO275 This compound HCN1 HCN1 Channel (Open at Hyperpolarized Potentials) RO275->HCN1 Inhibits ReducedIh Reduced Ih Ih Inward Cation Current (Ih) (Na+/K+ influx) HCN1->Ih Mediates Depolarization Membrane Depolarization (Return to Rest) Ih->Depolarization InputResistance Decreased Input Resistance Ih->InputResistance VoltageSag Voltage Sag Depolarization->VoltageSag Reduces EPSPSummation Temporal Summation of EPSPs InputResistance->EPSPSummation Dampens NeuronalExcitability Neuronal Excitability VoltageSag->NeuronalExcitability Modulates EPSPSummation->NeuronalExcitability Modulates ReducedSag Reduced Voltage Sag ReducedIh->ReducedSag IncreasedSummation Enhanced EPSP Summation ReducedIh->IncreasedSummation IncreasedExcitability Increased Neuronal Excitability ReducedSag->IncreasedExcitability IncreasedSummation->IncreasedExcitability

Caption: Proposed signaling pathway for this compound's mechanism of action.

RO-275: A Selective HCN1 Inhibitor for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Advancements of a Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RO-275, a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1). Developed by Roche, this compound has demonstrated significant potential in preclinical studies for the treatment of cognitive dysfunction, a hallmark of various neurological disorders. This document details the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying scientific principles and workflows.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Description
HCN1 0.046 Primary target; potent inhibition
HCN214.3~311-fold lower potency than for HCN1
HCN34.6~100-fold lower potency than for HCN1
HCN413.9~302-fold lower potency than for HCN1

Data sourced from MedChemExpress and TargetMol product sheets, referencing the primary publication by Harde et al., 2024.[1][2][3]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Working Memory

Animal ModelDoses Administered (mg/kg, i.p.)Key Findings
Male Sprague Dawley rats3, 10, 30- Rescued decremented working memory in the TUNL task.[1][2]- The 10 mg/kg dose improved performance at the longest delay (6s).[1][2]- The 30 mg/kg dose led to a significant reduction in incorrect trials.[1][2]

Experimental Protocols

High-Throughput Electrophysiology Screening for HCN1 Inhibitors

The discovery of this compound was facilitated by a high-throughput electrophysiology screen to identify selective HCN1 inhibitors.

Objective: To identify potent and selective small molecule inhibitors of the HCN1 channel from a large compound library.

Methodology:

  • Cell Line: A stable cell line expressing human HCN1 channels is used.

  • Automated Patch-Clamp: A high-throughput automated patch-clamp system (e.g., QPatch) is employed to record ion channel activity from multiple cells in parallel.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hyperpolarization-activated current (Ih) mediated by HCN1 channels.

  • Compound Application: Compounds from a chemical library are applied to the cells, and the effect on the Ih current is measured.

  • Data Analysis: The percentage of inhibition of the Ih current is calculated for each compound to determine its potency (IC50).

  • Selectivity Profiling: Hit compounds are subsequently tested against other HCN channel subtypes (HCN2, HCN3, HCN4) to determine their selectivity profile.

Trial-Unique, Delayed Nonmatching-to-Location (TUNL) Task

This task is a highly hippocampus-dependent automated touchscreen test of location memory and pattern separation in rodents, used to assess the in vivo efficacy of this compound on working memory.[4]

Apparatus:

  • Operant chambers equipped with a touchscreen, a reward magazine, and a house light.

  • A mask with a grid of windows is placed in front of the touchscreen to define the possible stimulus locations.

Protocol:

  • Habituation and Pre-training:

    • Rats are habituated to the testing chambers.

    • They are trained to associate touching the screen with a food reward (e.g., sucrose (B13894) pellet).

    • They are then trained to initiate a trial by poking their nose into the illuminated reward magazine.

  • Sample Phase:

    • A single square stimulus is presented on the touchscreen at one of the pseudo-randomly selected locations.

    • The rat must touch the stimulus to proceed. A correct touch is rewarded.

  • Delay Phase:

    • Following the sample phase, there is a delay interval (e.g., 1s to 6s) during which the screen is blank. The rat must remember the location of the initial stimulus.

  • Choice Phase:

    • Two stimuli are presented: the original (sample) stimulus and a novel stimulus at a different location.

    • A correct response is touching the novel (non-matching) location, which is rewarded.

    • An incorrect touch (touching the original location) results in a time-out period with no reward.

  • Data Collection:

    • The primary measures are the percentage of correct choices, the number of trials completed, and the latency to respond.

    • Performance is assessed at varying delay intervals and spatial separations between the sample and novel stimuli.

Mandatory Visualizations

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Validation library Small Molecule Library screen High-Throughput Electrophysiology Screen (Automated Patch-Clamp on hHCN1 cell line) library->screen Screening hits Initial Hits screen->hits Identification optimization Chemical Optimization hits->optimization selectivity Selectivity Profiling (HCN1 vs HCN2/3/4) optimization->selectivity pk_pd Pharmacokinetic/ Pharmacodynamic Profiling selectivity->pk_pd lead Lead Candidate (this compound) pk_pd->lead in_vivo In Vivo Efficacy Testing (TUNL task in rats) lead->in_vivo safety Safety & Toxicology in_vivo->safety dev_candidate Development Candidate safety->dev_candidate

Caption: Workflow for the discovery and preclinical development of this compound.

hcn1_signaling_pathway cluster_neuron Pyramidal Neuron Dendrite RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits Ih Ih Current (Na+/K+ influx) HCN1->Ih Mediates HCN1->Ih Blockade reduces MembranePotential Membrane Potential Ih->MembranePotential Depolarizes (at rest) Ih->MembranePotential Hyperpolarizes EPSP Excitatory Postsynaptic Potential (EPSP) Summation MembranePotential->EPSP Dampens MembranePotential->EPSP Enhances temporal ActionPotential Action Potential Firing EPSP->ActionPotential Reduces probability of EPSP->ActionPotential Increases probability of CognitiveFunction Enhanced Working Memory ActionPotential->CognitiveFunction Leads to

References

Methodological & Application

Application Notes and Protocols for RO-275 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "RO-275" is ambiguous in scientific literature. It may refer to MS-275 (Entinostat) , a histone deacetylase (HDAC) inhibitor, or RO 60-0175 , a 5-HT(2C) receptor agonist. This document provides detailed application notes and protocols for both compounds to ensure comprehensive coverage for researchers.

Part 1: MS-275 (Entinostat)

Application Notes

MS-275, also known as Entinostat or SNDX-275, is a potent, orally bioavailable inhibitor of class I histone deacetylases (HDACs), with particular selectivity for HDAC1.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[2] By inhibiting HDACs, MS-275 promotes histone acetylation, resulting in a more open chromatin structure and the expression of genes involved in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[3][4]

In the context of neuroscience and behavioral studies, MS-275 has been investigated for its potential to modulate synaptic plasticity and cognitive function. Its ability to alter gene expression profiles in the brain suggests therapeutic potential for neurological and psychiatric disorders. Studies have shown that MS-275 can cross the blood-brain barrier, although its penetration is considered poor, and it can induce histone acetylation in the rodent brain.[5][6] Research in rodent models has explored its effects on cognitive performance, social behavior, and substance abuse.[5][7] For instance, a brief treatment with MS-275 has been shown to rescue social preference deficits in a mouse model of autism without affecting locomotion or anxiety.[7]

Quantitative Data Summary: MS-275
SpeciesRoute of AdministrationDose RangeBehavioral AssayKey Findings
RatIntraperitoneal (i.p.)15 - 45 mg/kgMorris Water MazeImproved cognitive performance following traumatic brain injury.[5]
RatIntracerebroventricular (i.c.v.)250, 500, 1000 µMOperant Self-AdministrationDecreased motivation to consume alcohol and relapse in heavy-drinking rats.[1]
MouseIntraperitoneal (i.p.)5 mg/kgSocial Interaction TestRescued social preference deficits in a Shank3-deficient mouse model of autism.[7]
MouseIntraperitoneal (i.p.)Not specifiedLocomotor Activity, Rotarod, Elevated Plus MazeNo significant alteration in locomotion, motor coordination, or anxiety in Shank3-deficient mice.[7]
MouseIntraperitoneal (i.p.)5 mg/kg (every other day)Food Intake and Body WeightIn combination with liraglutide, decreased food uptake and reduced body weight gain in diet-induced obese mice.[8]
Detailed Experimental Protocols

Objective: To assess spatial learning and memory.

Materials:

  • Circular pool (e.g., 220 cm in diameter) filled with water (24-28°C) made opaque with non-toxic paint.

  • Escape platform (e.g., 12.8 cm in diameter) submerged 2 cm below the water surface.

  • Video tracking system and software.

  • MS-275 solution.

  • Rodents (rats or mice).

Protocol:

  • Drug Administration: Administer MS-275 (e.g., 15 or 45 mg/kg, i.p.) or vehicle to the rodents daily for a specified period (e.g., 7 days) before and/or during the behavioral testing period.[5]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.

  • Acquisition Phase (e.g., 5 consecutive days):

    • Conduct four trials per day for each animal.

    • For each trial, gently place the animal into the pool facing the wall at one of four randomly chosen starting positions (North, South, East, West).

    • Allow the animal a maximum of 120 seconds to find the hidden platform.[5]

    • If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the latency to find the platform and the swim path using the video tracking system.

    • The inter-trial interval should be consistent (e.g., 15 minutes).

  • Probe Trial (on the day after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel start position.

    • Allow the animal to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.

Objective: To evaluate social preference and social novelty.

Materials:

  • Three-chambered social interaction apparatus.

  • Small wire cages for holding stranger mice.

  • Video camera and analysis software.

  • MS-275 solution.

  • Test mice and stranger mice.

Protocol:

  • Drug Administration: Treat test mice with MS-275 (e.g., 3-day treatment, i.p.) or vehicle.[7]

  • Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

  • Sociability Test:

    • Place a novel mouse (Stranger 1) in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.

    • Place the test mouse back in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

    • Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Test:

    • Introduce a new, unfamiliar mouse (Stranger 2) into the previously empty wire cage. Stranger 1 remains.

    • Place the test mouse back in the central chamber and allow it to explore for another set period (e.g., 10 minutes).

    • Record the time spent in each chamber and sniffing each wire cage.

  • Data Analysis: Analyze the time spent with Stranger 1 versus the empty cage (sociability) and the time spent with the novel Stranger 2 versus the familiar Stranger 1 (social novelty).

Mandatory Visualizations: MS-275

MS275_Mechanism MS275 MS-275 (Entinostat) HDAC1 HDAC1 MS275->HDAC1 Inhibits HDAC1_inhibited HDAC1 (Inhibited) Histones Histone Proteins HDAC1->Histones Deacetylates Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Loses Chromatin Chromatin Histones->Chromatin Leads to condensation of Gene_Expression Gene Expression Chromatin->Gene_Expression Represses Histones_acetylated Histones (Acetylated) HDAC1_inhibited->Histones_acetylated Increased Acetylation Chromatin_relaxed Chromatin (Relaxed) Histones_acetylated->Chromatin_relaxed Leads to relaxation of Gene_Expression_activated Gene Expression (Activated) Chromatin_relaxed->Gene_Expression_activated Allows

Caption: Mechanism of action of MS-275 (Entinostat).

MWM_Workflow Start Start Drug_Admin Administer MS-275 or Vehicle Start->Drug_Admin Acclimation Acclimate to Testing Room (30 min) Drug_Admin->Acclimation Acquisition Acquisition Phase (e.g., 5 days, 4 trials/day) Acclimation->Acquisition Probe_Trial Probe Trial (Platform Removed) Acquisition->Probe_Trial Data_Analysis Analyze Escape Latency and Time in Target Quadrant Probe_Trial->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Morris Water Maze test.

Part 2: RO 60-0175

Application Notes

RO 60-0175 is a potent and selective agonist for the serotonin (B10506) 5-HT(2C) receptor.[9] The 5-HT(2C) receptor is a G-protein coupled receptor widely expressed in the central nervous system, including regions involved in the regulation of mood, anxiety, appetite, and locomotion. Activation of 5-HT(2C) receptors generally leads to a reduction in the firing of dopaminergic neurons in the mesolimbic pathway, which is implicated in reward and motivation.[9]

In rodent behavioral studies, RO 60-0175 has been shown to produce a range of effects, including hypolocomotion, sedation, and potential anxiogenic-like or anxiolytic-like effects depending on the specific behavioral test and dosage.[10][11] It has also been investigated for its effects on obsessive-compulsive-like behaviors and its interaction with other psychoactive substances.[12] Due to its selective action, RO 60-0175 is a valuable pharmacological tool for elucidating the role of the 5-HT(2C) receptor in various behaviors.

Quantitative Data Summary: RO 60-0175
SpeciesRoute of AdministrationDose RangeBehavioral AssayKey Findings
RatSubcutaneous (s.c.)> 0.5 mg/kgLocomotor ActivityInduced hypolocomotion.[10]
RatSubcutaneous (s.c.)1 and 3 mg/kgSocial Interaction TestSuppressed social interaction and locomotion, suggesting a sedative effect.[10]
RatSubcutaneous (s.c.)0.3 and 1 mg/kgGeller-Seifter TestReduced both unpunished and punished lever pressing, consistent with sedation.[10]
RatIntra-ventral hippocampus1.0, 3.0, 10.0 µgElevated Plus Maze1.0 µg induced anxiogenic-like effects; higher doses decreased locomotor activity.[11]
MouseIntraperitoneal (i.p.)4 mg/kgOpen Field TestIncreased anxiety-like behavior and decreased locomotor activity in wild-type mice.[13]
MouseNot specified> 1 mg/kgRotarod TestDecreased rotarod performance.[12]
RatIntraperitoneal (i.p.)Not specifiedCocaine Self-AdministrationAttenuated the reinforcing properties of cocaine.[14]
Detailed Experimental Protocols

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Materials:

  • Open field arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls.

  • Video tracking system and software.

  • RO 60-0175 solution.

  • Rodents (rats or mice).

Protocol:

  • Drug Administration: Administer RO 60-0175 (e.g., 4 mg/kg, i.p.) or vehicle to the animals and wait for a specified pre-treatment time (e.g., 30 minutes).[13]

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Test Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set duration (typically 5-10 minutes).[10][15]

    • Record the animal's behavior using the video tracking system.

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.[10]

  • Data Analysis: The software can analyze various parameters, including:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Number of entries into the center zone.

    • Rearing frequency.

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video camera and analysis software.

  • RO 60-0175 solution.

  • Rodents (rats or mice).

Protocol:

  • Drug Administration: Administer RO 60-0175 or vehicle via the desired route (e.g., systemic or intra-cranial infusion) at a specified time before the test.[11]

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour prior to testing.[16]

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).[4][17]

    • Record the session with a video camera mounted above the maze.

  • Cleaning: Clean the maze thoroughly with an appropriate solution (e.g., 20% ethyl alcohol) between each animal.[17]

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total number of arm entries (a measure of locomotor activity).

Mandatory Visualizations: RO 60-0175

RO600175_Pathway RO600175 RO 60-0175 HTR2C 5-HT(2C) Receptor RO600175->HTR2C Activates G_Protein Gq/11 Protein HTR2C->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Response Altered Neuronal Excitability Ca_Release->Neuronal_Response PKC_Activation->Neuronal_Response

Caption: Signaling pathway of RO 60-0175 via the 5-HT(2C) receptor.

EPM_Workflow Start Start Drug_Admin Administer RO 60-0175 or Vehicle Start->Drug_Admin Acclimation Acclimate to Testing Room (≥ 60 min) Drug_Admin->Acclimation Placement Place Animal in Center of Maze Acclimation->Placement Exploration Free Exploration (e.g., 5 min) Placement->Exploration Recording Record Behavior via Video Exploration->Recording Data_Analysis Analyze Time and Entries in Open/Closed Arms Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Elevated Plus Maze test.

References

Application Notes and Protocols for RO-275 in In Vitro Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of RO-275, a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1), in in vitro patch-clamp experiments. The information is intended to guide researchers in accurately characterizing the effects of this compound on HCN1 currents.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of HCN1 channels. These channels are voltage-gated ion channels that contribute to the control of neuronal excitability and rhythmic activity in the brain and heart.[1][2][3] Dysregulation of HCN1 channel function has been implicated in various neurological disorders, making them a key target for drug discovery.[1][4] this compound offers high selectivity for the HCN1 isoform, which is crucial for dissecting its specific contributions from other HCN isoforms.

Quantitative Data Summary

The inhibitory potency of this compound has been determined against various human HCN channel isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, highlighting the selectivity of this compound for HCN1.

TargetIC50 (µM)
hHCN1 0.046
hHCN214.3
hHCN34.6
hHCN413.9

Experimental Protocols

This section outlines a detailed protocol for characterizing the inhibitory effects of this compound on HCN1 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

Cell Preparation
  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Transiently or stably transfect the cells with a plasmid encoding the human HCN1 subunit (hHCN1). A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

    • Plate the transfected cells onto glass coverslips 24-48 hours prior to the patch-clamp experiment to allow for adequate expression and adherence.

Solutions and Reagents
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C. The final DMSO concentration in the recording solution should be kept low (typically ≤ 0.1%) to avoid off-target effects.

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.

    • To isolate HCN currents, other voltage-gated ion channels can be blocked by adding antagonists to the external solution (e.g., 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels, and a cocktail of potassium channel blockers like 10 mM TEA and 1 mM 4-AP).[2]

  • Internal (Pipette) Solution (in mM):

    • 130 K-Gluconate

    • 10 KCl

    • 10 HEPES

    • 2 MgCl₂

    • 0.2 EGTA

    • 4 Mg-ATP

    • 0.3 Na₂-GTP

    • Adjust pH to 7.2 with KOH and osmolarity to ~290-300 mOsm.[2]

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to record HCN1 currents.

    • Hold the cell at a depolarized potential where HCN channels are closed (e.g., -40 mV).[2]

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) to activate the HCN1 channels.[4]

    • A subsequent depolarizing step (e.g., to -60 mV) can be used to record tail currents, which are useful for determining the voltage-dependence of activation.[2]

  • Application of this compound:

    • After obtaining stable baseline recordings, perfuse the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and the effect to reach a steady state before recording the inhibited currents using the same voltage protocol.

    • To construct a dose-response curve, apply a range of this compound concentrations to different cells or sequentially to the same cell with washout periods in between.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of HCN1 channels and the experimental workflow for assessing the effect of this compound.

HCN1_Signaling_Pathway cluster_membrane Cell Membrane HCN1 HCN1 Channel Opening Channel Opening HCN1->Opening Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Activates cAMP cAMP cAMP->HCN1 Modulates RO275 This compound RO275->HCN1 Inhibits Cation_Influx Na+/K+ Influx Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization

Caption: Signaling pathway of HCN1 channel activation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (HCN1) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Solutions (Internal, External, this compound) Solution_Prep->Patch_Clamp Baseline Record Baseline HCN1 Currents Patch_Clamp->Baseline Drug_Application Apply this compound Baseline->Drug_Application Record_Inhibited Record Inhibited HCN1 Currents Drug_Application->Record_Inhibited Dose_Response Dose-Response Curve (IC50 Calculation) Record_Inhibited->Dose_Response Kinetics_Analysis Analyze Channel Kinetics Record_Inhibited->Kinetics_Analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for RO-275 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of RO-275 stock solutions in cell culture applications. This compound is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₁₈H₁₄ClN₅O[1][2]
Molecular Weight 351.79 g/mol [1][2]
Appearance Solid[1]
Solubility in DMSO 4-5 mg/mL (approximately 11.37-14.21 mM)[1][2]
IC₅₀ for HCN1 0.046 µM[1][2]
IC₅₀ for HCN2 14.3 µM[1][2]
IC₅₀ for HCN3 4.6 µM[1][2]
IC₅₀ for HCN4 13.9 µM[1][2]

Recommended Storage Conditions

Proper storage of this compound in both powdered and solution form is critical to maintain its stability and activity. Adherence to the recommended storage conditions will ensure the integrity of the compound for the duration of its shelf life.

FormStorage TemperatureShelf LifeReference
Powder -20°C3 years[1][2]
Stock Solution in DMSO -80°C6 months to 1 year[1]
Stock Solution in DMSO -20°C1 month[1]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound (Molecular Weight = 351.79 g/mol ).

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 351.79 g/mol = 0.0035179 g = 3.52 mg

  • Dissolving the Compound:

    • Add the appropriate volume of DMSO to the vial containing the weighed this compound powder. For 3.52 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly for several minutes to aid in dissolution.

  • Aiding Dissolution (if necessary): Complete dissolution may require additional steps.[1][2] It is recommended to gently warm the solution (e.g., in a 37°C to 60°C water bath) and/or use a sonicator until the solution is clear and free of visible particles.[2]

  • Sterilization (Optional but Recommended): For cell culture applications, it is advisable to sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO. This should be performed in a sterile environment (e.g., a laminar flow hood).

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, single-use aliquots in cryovials. The volume of the aliquots should be based on the typical working concentrations used in your experiments to minimize waste.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Application in Cell Culture

Working Concentration:

The optimal working concentration of this compound will vary depending on the cell type, the specific experimental endpoint, and the expression levels of HCN1 channels. Based on its high potency and selectivity for HCN1 (IC₅₀ = 0.046 µM), a starting concentration range of 0.1 µM to 5 µM is recommended for initial experiments. A dose-response curve should be performed to determine the optimal concentration for your specific cell line and assay.

Vehicle Control:

When treating cells with this compound, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

Diagrams

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution heat_sonicate Gentle Warming / Sonication (if necessary) heat_sonicate->vortex check_dissolution->heat_sonicate No sterile_filter Sterile Filter (0.22 µm) check_dissolution->sterile_filter Yes aliquot Aliquot into Single-Use Vials sterile_filter->aliquot store Store at -80°C or -20°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

Signaling_Pathway_Inhibition Mechanism of this compound Action RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits Ion_Flow Cation Influx (Ih current) HCN1->Ion_Flow Mediates Neuronal_Excitability Neuronal Excitability Ion_Flow->Neuronal_Excitability Regulates Downstream_Effects Downstream Cellular Effects Neuronal_Excitability->Downstream_Effects

Caption: Simplified diagram of this compound's inhibitory action on the HCN1 channel.

References

Application Notes and Protocols for RO-275 Administration in Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of RO-275, a potent and selective HCN1 ion channel inhibitor, in preclinical studies investigating cognitive enhancement. The information is compiled from publicly available data and is intended for research purposes only.

Introduction to this compound

This compound (also known as compound 29) is a selective, orally active inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated 1 (HCN1) ion channel.[1] HCN channels are crucial regulators of neuronal excitability and synaptic integration, and their modulation is a promising strategy for addressing cognitive dysfunction.[1] this compound has demonstrated efficacy in preclinical models of working memory, suggesting its potential as a therapeutic agent for cognitive disorders.[1]

Mechanism of Action

This compound exhibits high potency and selectivity for the HCN1 channel isoform. The primary mechanism of action involves the inhibition of the hyperpolarization-activated current (Ih) mediated by HCN1 channels. This inhibition enhances excitatory postsynaptic potential summation, which is a key cellular mechanism underlying learning and memory.[1] By modulating neuronal excitability in cognition-relevant brain circuits, this compound can rescue deficits in working memory.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound against HCN Channel Isoforms [1]

TargetIC₅₀ (µM)
HCN10.046
HCN214.3
HCN34.6
HCN413.9

Table 2: In Vivo Efficacy of this compound in a Rat Model of Working Memory [1]

Administration RouteDosage (mg/kg)Animal ModelCognitive TaskObserved Effect
Intraperitoneal (i.p.)3, 10, 30Male Sprague Dawley ratsTrial-Unique, Delayed Non-matching-to-Location (TUNL)Rescued decremented working memory performance. The 30 mg/kg dose led to a significant reduction in incorrect trials.

Signaling Pathway

This compound's cognitive-enhancing effects are mediated through the modulation of the HCN1 signaling pathway in neurons, particularly within the prefrontal cortex, a brain region critical for executive functions and working memory.

HCN1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Dendrite cluster_2 Cognitive Outcome Neurotransmitter_Release Neurotransmitter Release HCN1 HCN1 Channel RO275 This compound RO275->HCN1 Inhibits Ih_Current I_h Current (Hyperpolarizing) HCN1->Ih_Current Mediates Dendritic_Integration Dendritic Integration & EPSP Summation Ih_Current->Dendritic_Integration Dampens Neuronal_Excitability Neuronal Excitability Dendritic_Integration->Neuronal_Excitability Increases Action_Potential Action Potential Firing Neuronal_Excitability->Action_Potential Promotes Working_Memory Enhanced Working Memory Action_Potential->Working_Memory Improves

Figure 1. Simplified signaling pathway of this compound in enhancing working memory.

Experimental Protocols

The following protocols are based on methodologies reported in cognitive enhancement studies involving this compound and standard laboratory procedures.

Preparation of this compound for Intraperitoneal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (23-25 gauge)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 5 mg/mL stock, dissolve this compound in DMSO; ultrasonic warming to 60°C may be necessary to fully dissolve the compound.[1]

  • For intraperitoneal (i.p.) injection, a common vehicle is a suspension in 10% DMSO and 90% corn oil.[1]

  • To prepare the final injection solution, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.

  • Add the corresponding volume of corn oil to achieve the final desired concentration and a 10% DMSO/90% corn oil composition.

  • Vortex the solution thoroughly to ensure a uniform suspension.

  • The solution should be prepared fresh on the day of the experiment.

Example Calculation for a 10 mg/kg dose in a 300g rat:

  • Dose = 10 mg/kg * 0.3 kg = 3 mg

  • If the final concentration of the injection solution is 5 mg/mL, the injection volume would be 0.6 mL.

Intraperitoneal (i.p.) Administration Protocol in Rats

Procedure:

  • Gently restrain the rat. For a one-person technique, the rat can be held in one hand with the abdomen exposed. For a two-person technique, one person restrains the animal while the other performs the injection.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

  • Insert a 23-25 gauge needle at a 15-20 degree angle.

  • Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Trial-Unique, Delayed Non-matching-to-Location (TUNL) Task

The TUNL task is a touchscreen-based assay used to assess visuospatial working memory in rodents. The following is a general protocol; specific parameters may be adjusted based on the experimental design.

Apparatus:

  • Operant conditioning chamber equipped with a touchscreen, a reward magazine, and a house light.

  • The chamber is typically housed within a sound-attenuating box.

Phases of the TUNL Task:

  • Habituation and Pre-training:

    • Habituate the rats to the testing chamber.

    • Train the rats to touch the screen to receive a food reward (e.g., sucrose (B13894) pellets).

    • Train the rats to initiate a trial by nose-poking into the reward magazine.

  • TUNL Task Procedure:

    • Sample Phase: A stimulus (e.g., a white square) is presented at one of several possible locations on the screen. The rat must touch the stimulus to receive a reward.

    • Delay Phase: Following the sample phase, there is a delay period of a specified duration (e.g., 2, 4, or 6 seconds) during which the screen is blank.

    • Choice Phase: After the delay, two stimuli are presented: the original (sample) stimulus at its original location and a novel stimulus at a different location.

    • Response: The rat must nose-poke the novel stimulus (the non-matching location) to receive a reward. A poke to the original stimulus location is recorded as an incorrect choice and may be followed by a correction trial.

    • Inter-Trial Interval (ITI): A brief period with the house light on before the next trial begins.

Experimental Workflow:

TUNL_Workflow cluster_TUNL TUNL Trial Start Start Administer Administer this compound or Vehicle (i.p.) Start->Administer Acclimatization Acclimatization Period (e.g., 30-60 min) Administer->Acclimatization TUNL_Session TUNL Task Session Acclimatization->TUNL_Session Data_Collection Record: - % Correct Choices - Latencies - Correction Trials TUNL_Session->Data_Collection Analysis Data Analysis Data_Collection->Analysis Trial_Initiation Trial Initiation (Nose-poke in magazine) Sample_Phase Sample Phase (Touch stimulus) Trial_Initiation->Sample_Phase Delay Delay Period Sample_Phase->Delay Choice_Phase Choice Phase (Touch novel stimulus) Delay->Choice_Phase Reward Reward Delivery Choice_Phase->Reward Correct ITI Inter-Trial Interval Choice_Phase->ITI Incorrect Reward->ITI ITI->Trial_Initiation

Figure 2. Experimental workflow for assessing this compound in the TUNL task.

Concluding Remarks

This compound is a valuable research tool for investigating the role of HCN1 channels in cognitive processes. The protocols outlined in these application notes provide a foundation for conducting in vivo studies to evaluate the cognitive-enhancing effects of this compound. Adherence to appropriate animal care and use guidelines is essential for all experimental procedures. Researchers should optimize dosages and experimental parameters based on their specific study objectives and animal models.

References

Application Notes and Protocols for MS-275 in Improving Cognitive Function in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RO-275" as specified in the user request did not yield any relevant scientific information. Based on available research, it is highly probable that this was a typographical error and the intended compound was MS-275 (Entinostat) , a selective inhibitor of Class I histone deacetylases (HDACs). The following application notes and protocols are based on published studies of MS-275 and its effects on cognitive function in rodent models.

Introduction

MS-275 (Entinostat) is a benzamide (B126) histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs. By inhibiting these enzymes, MS-275 modulates gene expression, leading to various cellular effects. In the context of neuroscience, HDAC inhibitors have been investigated for their potential to enhance cognitive functions, including memory, by promoting synaptic plasticity and reducing neuroinflammation. These notes provide a summary of dosages and protocols for using MS-275 to investigate cognitive improvement in mouse models.

Data Presentation

The following table summarizes the quantitative data on MS-275 dosage and its observed effects in mice from various studies.

Mouse Model Dosage Administration Route Frequency & Duration Key Outcomes Related to Cognition/Behavior Reference
Shank3-deficient (Autism Model)5 mg/kgIntraperitoneal (i.p.)3 injectionsRescue of autism-like social deficits.[1]
Shank3-deficient (Autism Model)0.05 mg/kg and 0.5 mg/kgIntraperitoneal (i.p.)3 injectionsIneffective in improving social deficits.[1]
APP/PS1 (Alzheimer's Disease Model)Not specified in abstractOral gavage10 daysImproved nesting behavior, ameliorated microglial activation and β-amyloid deposition.[2]
Traumatic Brain Injury (Rats)15 mg/kg and 45 mg/kgSystemicOnce daily for 7 daysSignificantly better performance in the Morris Water Maze.[3][4]

Experimental Protocols

Preparation of MS-275 Solution
  • Stock Solution: Dissolve MS-275 (Entinostat) in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The concentration of the stock solution should be calculated based on the final desired dosage and injection volume.

  • Working Solution: On the day of the experiment, dilute the stock solution with 0.9% saline to the final desired concentration. The final concentration of DMSO in the working solution should be kept low (typically <0.2%) to avoid solvent toxicity.[1]

Animal Models and Acclimatization
  • Animal Models: Various mouse models can be used, including those for neurodevelopmental disorders (e.g., Shank3-deficient mice) or neurodegenerative diseases (e.g., APP/PS1 transgenic mice).[1][2]

  • Acclimatization: House the mice in a controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to food and water. Allow the animals to acclimatize for at least one week before the commencement of any experimental procedures.

Administration of MS-275
  • Intraperitoneal (i.p.) Injection:

    • Gently restrain the mouse.

    • Calculate the required volume of the MS-275 working solution based on the animal's body weight and the target dosage (e.g., 5 mg/kg).

    • Administer the solution into the peritoneal cavity using a sterile syringe and needle.

  • Oral Gavage:

    • For oral administration, MS-275 can be administered by gavage.

    • Calculate the required volume of the MS-275 solution based on the animal's body weight.

    • Use a proper gavage needle to deliver the solution directly into the stomach.

Behavioral Testing for Working Memory and Cognitive Function

A variety of behavioral tests can be employed to assess working memory and cognitive function in mice. The choice of test will depend on the specific aspects of cognition being investigated.

  • Social Preference Test (Three-Chamber Assay): This test is used to assess social deficits, which can be a component of cognitive dysfunction in certain models like the Shank3-deficient mouse model of autism.[1]

  • Morris Water Maze (MWM): A widely used test for spatial learning and memory. The task requires mice to find a hidden platform in a pool of water, using spatial cues. Improved performance is indicated by a reduction in the time taken to find the platform over successive trials.[3][4]

  • Nesting Behavior: This is an affiliative/social behavior that can be impaired in mouse models of neurodegenerative diseases. Improvement in the quality and complexity of the nest built by the mouse can indicate improved well-being and cognitive function.[2]

Mandatory Visualizations

Signaling Pathway of MS-275

MS_275 MS-275 (Entinostat) HDAC Histone Deacetylase (Class I) MS_275->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation Chromatin Chromatin Structure Acetyl_Histones->Chromatin Relaxation Gene_Expression Gene Expression (e.g., for synaptic plasticity) Chromatin->Gene_Expression Activation Cognitive_Function Improved Cognitive Function (Working Memory) Gene_Expression->Cognitive_Function Leads to

Caption: Proposed signaling pathway of MS-275 in improving cognitive function.

Experimental Workflow

Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Assignment to Groups (Vehicle vs. MS-275) Acclimatization->Grouping Administration MS-275 Administration (e.g., i.p. or oral gavage) Grouping->Administration Behavioral Behavioral Testing (e.g., MWM, Social Preference) Administration->Behavioral Analysis Data Analysis Behavioral->Analysis End End Analysis->End

Caption: General experimental workflow for studying the effects of MS-275 on working memory in mice.

References

Application Note and Protocol: Verification of HCN1 Expression for RO-275 Studies using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial for regulating neuronal excitability and pacemaking activity in the brain.[1] The HCN1 isoform, in particular, has been implicated in various neurological conditions, making it a key therapeutic target.[2] RO-275 is a potent and selective inhibitor of the HCN1 ion channel, with a significantly higher affinity for HCN1 compared to other HCN isoforms.[3][4][5] This selectivity makes this compound a valuable tool for investigating the specific roles of HCN1 in neurological processes and for the development of novel therapeutics for cognitive dysfunction.[3][6]

Verification of HCN1 protein expression levels is a critical step in studies involving this compound to confirm the presence of the drug target in the experimental model. Western blotting is a widely used technique to identify and quantify specific proteins in a complex biological sample. This document provides a detailed protocol for performing a Western blot to verify the expression of HCN1 in cell or tissue lysates for studies utilizing the selective HCN1 inhibitor, this compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against different HCN channel isoforms, highlighting its selectivity for HCN1. This data is crucial for designing experiments and interpreting results.

Compound Target IC50 (µM) Selectivity vs. HCN1 Reference
This compoundHCN10.046-[3][4]
HCN214.3~311-fold[3][4]
HCN34.6~100-fold[3][4]
HCN413.9~302-fold[3][4]

Signaling Pathway

HCN1 channels are voltage-gated ion channels that open upon membrane hyperpolarization and are modulated by cyclic nucleotides like cAMP. They contribute to the "funny" current (If/Ih) which is involved in setting the resting membrane potential and regulating rhythmic firing in neurons. Inhibition of HCN1 by compounds like this compound can modulate neuronal excitability.

cluster_membrane Plasma Membrane HCN1 HCN1 Channel Ih_Current Ih Current (Inward Na+/K+) HCN1->Ih_Current generates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 activates cAMP cAMP cAMP->HCN1 modulates RO275 This compound RO275->HCN1 inhibits NeuronalExcitability Modulation of Neuronal Excitability Ih_Current->NeuronalExcitability

Caption: Simplified signaling pathway of HCN1 channel modulation.

Experimental Workflow

The following diagram outlines the key steps for verifying HCN1 expression and assessing the effect of this compound treatment.

A Sample Preparation (e.g., Cell Culture or Tissue Homogenization) B This compound Treatment (or Vehicle Control) A->B C Protein Extraction (Membrane Fraction) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer (PVDF Membrane) E->F G Immunoblotting (Primary & Secondary Ab) F->G H Detection & Imaging (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Caption: Experimental workflow for HCN1 Western blot analysis.

Detailed Experimental Protocol: Western Blot for HCN1

This protocol is optimized for the detection of HCN1, a membrane protein, from cell culture or tissue samples.

Materials and Reagents
  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Sample Buffer: 4x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Primary Antibody: A validated anti-HCN1 antibody. Several commercial options are available that have been validated for Western blot.[1][7][8][9][10]

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG, depending on the primary antibody host species.

  • Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (4-20% gradient gels are recommended).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol Steps

1. Sample Preparation and Protein Extraction [11]

  • For Adherent Cells:

    • Culture cells to 70-90% confluency.

    • Treat cells with this compound at the desired concentrations and time points. Include a vehicle-treated control group.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish), scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • For Suspension Cells:

    • Treat cells with this compound as described above.

    • Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the pellet in ice-cold lysis buffer.

  • For Tissues:

    • Excise and immediately freeze the tissue in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold lysis buffer using a Dounce homogenizer or a sonicator.

  • Lysate Processing:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the protein extract) to a fresh, pre-chilled tube.

2. Protein Quantification [12]

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Based on the concentrations, normalize the volume of each sample to ensure equal protein loading for SDS-PAGE. A typical loading amount is 20-50 µg of total protein per lane.

3. Sample Denaturation [13]

  • Mix the appropriate volume of protein lysate with 4x Laemmli sample buffer to a final concentration of 1x.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE [14]

  • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

5. Protein Transfer [15]

  • Activate a PVDF membrane by soaking it in methanol (B129727) for 1-2 minutes, followed by equilibration in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the protein transfer using a semi-dry or wet transfer system.

6. Immunoblotting [16]

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-HCN1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically but is often in the range of 1:500 to 1:2000.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Data Analysis

  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands corresponding to HCN1 (expected molecular weight ~100-130 kDa) using appropriate software.[8][17] Normalize the HCN1 band intensity to a loading control (e.g., GAPDH, β-actin, or total protein stain) to quantify changes in expression.[18]

References

Application Notes and Protocols for RO-275 in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-275 is a potent and selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 1 (HCN1).[1][2][3] HCN channels are crucial regulators of neuronal excitability, and their dysfunction has been implicated in various neurological and psychiatric disorders.[3] In the hippocampus, HCN1 channels, in particular, play a significant role in dendritic integration, synaptic transmission, and plasticity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in hippocampal slice electrophysiology to investigate the physiological and pathological roles of HCN1 channels.

Mechanism of Action

This compound acts as a selective blocker of the HCN1 ion channel.[1][2] HCN channels are unique in that they are activated by membrane hyperpolarization and are modulated by cyclic nucleotides. The inhibition of HCN1 channels by this compound is not dependent on voltage or use, suggesting a distinct binding mode compared to non-selective HCN channel blockers.[1] By blocking HCN1 channels, this compound is expected to increase the input resistance of neurons, enhance the temporal summation of excitatory postsynaptic potentials (EPSPs), and modulate synaptic plasticity.[3]

Quantitative Data

A summary of the inhibitory activity of this compound against different HCN channel isoforms is presented below. This data highlights the selectivity of this compound for HCN1.

TargetIC50 (µM)Selectivity over HCN1
HCN1 0.046 -
HCN214.3~311-fold
HCN34.6~100-fold
HCN413.9~302-fold

Data sourced from MedchemExpress and the Chemical Probes Portal.[1][2]

Experimental Protocols

The following protocols are adapted from established methods for hippocampal slice electrophysiology and are tailored for the application of this compound.[4][5][6]

Acute Hippocampal Slice Preparation

Materials:

  • Adult mouse (e.g., C57BL/6, >3 months old)[4]

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Vibratome or tissue chopper[4][7]

  • Dissection tools (sterilized)[8]

  • Incubation chamber

Solutions:

  • Cutting Solution (Sucrose-based aCSF): 85 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl2, and 4 mM MgCl2. Continuously bubble with 95% O2 / 5% CO2.[6]

  • Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.4 mM KCl, 1.2 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, and 1 mM MgCl2. Continuously bubble with 95% O2 / 5% CO2.[6]

Procedure:

  • Anesthetize the mouse according to approved institutional animal care protocols.

  • Perfuse the animal transcardially with ice-cold cutting solution.[6]

  • Rapidly dissect the brain and immerse it in the ice-cold cutting solution.

  • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[9]

  • Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.[6]

Electrophysiological Recordings

Equipment:

  • Upright microscope with DIC optics

  • Micromanipulators

  • Patch-clamp or field potential amplifier

  • Data acquisition system

  • Recording chamber continuously perfused with aCSF (2-3 mL/min) at 30-32°C

Field Excitatory Postsynaptic Potential (fEPSP) Recordings:

  • Place a slice in the recording chamber.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[4]

  • Deliver baseline stimuli (e.g., 0.1 Hz) to evoke fEPSPs.[10]

  • Record a stable baseline for at least 20 minutes.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF immediately before application.

  • Bath-apply this compound at the desired concentration (e.g., starting from sub-micromolar concentrations based on its IC50).

  • Record the effects of this compound on basal synaptic transmission and plasticity protocols such as paired-pulse facilitation (PPF) and long-term potentiation (LTP).[4]

Whole-Cell Patch-Clamp Recordings:

  • Visually identify pyramidal neurons in the CA1 or CA3 region.[6]

  • Establish a whole-cell patch-clamp configuration.

  • In current-clamp mode, inject hyperpolarizing current steps to measure voltage sag, a characteristic feature of HCN channel activity.

  • Measure input resistance and resting membrane potential.

  • Switch to voltage-clamp mode to record spontaneous or evoked excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs).

  • After establishing a stable baseline, perfuse the slice with aCSF containing this compound.

  • Monitor changes in the measured parameters to determine the effect of HCN1 inhibition.

Visualizations

Signaling Pathway of HCN1 Inhibition by this compound

HCN1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits Ih Ih Current (Hyperpolarization-activated) HCN1->Ih Decreases RMP Resting Membrane Potential Ih->RMP Depolarizes Rin Input Resistance Ih->Rin Increases EPSP EPSP Summation Rin->EPSP Enhances

Caption: Proposed signaling pathway of this compound action on hippocampal neurons.

Experimental Workflow for this compound Application

Experimental_Workflow Start Start SlicePrep Hippocampal Slice Preparation Start->SlicePrep Recovery Slice Recovery (>1 hour) SlicePrep->Recovery Recording Establish Electrophysiological Recording (fEPSP or Patch-Clamp) Recovery->Recording Baseline Record Stable Baseline (20-30 min) Recording->Baseline DrugApp Bath Apply this compound Baseline->DrugApp DataAcq Record Effects on: - Basal Transmission - Synaptic Plasticity (LTP/LTD) - Intrinsic Properties (Sag, Rin) DrugApp->DataAcq Washout Washout (Optional) DataAcq->Washout Analysis Data Analysis Washout->Analysis End End Analysis->End

Caption: Workflow for studying this compound in hippocampal slice electrophysiology.

Expected Outcomes and Troubleshooting

  • Increased Input Resistance and Reduced Sag: Application of this compound should lead to an increase in the input resistance of hippocampal neurons and a reduction in the voltage "sag" observed in response to hyperpolarizing current injections. This is a direct consequence of HCN1 channel blockade.

  • Enhanced Synaptic Summation: The increase in input resistance is expected to enhance the temporal summation of EPSPs, potentially leading to increased neuronal firing.

  • Modulation of Synaptic Plasticity: The effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) should be investigated, as HCN channels are known to influence these forms of plasticity.

  • Troubleshooting:

    • No Effect: Ensure the viability of the hippocampal slices. Check the concentration and preparation of the this compound solution. The drug may require some time to perfuse into the tissue.

    • Slice Health: Monitor the health of the slices throughout the experiment. A stable baseline recording is crucial before drug application.[10] The slicing method can also affect the integrity of the slices.[7]

    • Off-Target Effects: While this compound is highly selective for HCN1, it is good practice to be aware of potential off-target effects at higher concentrations.[1]

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of HCN1 channels in hippocampal function. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in hippocampal slice electrophysiology experiments, contributing to a better understanding of HCN1-mediated processes in health and disease.

References

Application Notes and Protocols for RO-275 in a Fear Conditioning Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fear conditioning is a widely utilized behavioral paradigm to study the neural mechanisms of fear learning and memory, and to screen potential anxiolytic and fear-reducing compounds. This document provides a detailed experimental design for evaluating the effects of RO-275, a hypothetical 5-HT1A receptor agonist, on the acquisition and expression of conditioned fear in a murine model. The protocols and data presented are based on established methodologies for studying 5-HT1A agonists in fear conditioning paradigms.

The 5-HT1A receptor is a subtype of serotonin (B10506) receptor implicated in the modulation of anxiety and fear.[1] Agonism at this receptor generally leads to a reduction in anxiety-like behaviors and can interfere with the acquisition and expression of fear memories.[1][2] These application notes will guide researchers in designing and executing experiments to characterize the pharmacological profile of this compound in the context of fear conditioning.

Data Presentation

The following tables summarize expected quantitative data from a fear conditioning experiment with this compound, based on typical results observed with 5-HT1A receptor agonists.

Table 1: Effect of this compound on the Acquisition of Contextual Fear Conditioning

Treatment GroupDose (mg/kg, i.p.)NMean Freezing (%) ± SEM
Vehicle (Saline)-1065.2 ± 4.5
This compound0.11058.7 ± 5.1
This compound0.51042.1 ± 6.2*
This compound1.01025.8 ± 5.8**

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and representative of expected outcomes.

Table 2: Effect of this compound on the Expression of Cued Fear Conditioning

Treatment GroupDose (mg/kg, i.p.)NMean Freezing during Tone (%) ± SEM
Vehicle (Saline)-1072.5 ± 5.3
This compound0.11066.3 ± 6.1
This compound0.51051.9 ± 7.0*
This compound1.01038.4 ± 6.5**

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and representative of expected outcomes.

Mandatory Visualizations

Signaling Pathway of this compound (5-HT1A Receptor Agonist)

RO275_Signaling_Pathway RO275 This compound (Agonist) HTR1A 5-HT1A Receptor RO275->HTR1A Binds to ATP ATP G_protein Gi/o Protein HTR1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK Modulates (βγ subunit) K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability & Firing PKA->Neuronal_Activity Modulates ERK->Neuronal_Activity Modulates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neuronal_Activity

Caption: Signaling cascade initiated by this compound binding to the 5-HT1A receptor.

Experimental Workflow for Fear Conditioning with this compound

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test Habituation Habituation (180s) CS_US_Pairing Tone (CS) + Shock (US) Pairings (e.g., 3x) Habituation->CS_US_Pairing Post_Shock Post-Shock Period (60s) CS_US_Pairing->Post_Shock Context_Test Place in Conditioning Chamber (5 min, no CS/US) Post_Shock->Context_Test 24h Drug_Admin This compound / Vehicle Administration (30 min prior to conditioning) Drug_Admin->Habituation Measure_Context_Freezing Measure Freezing Behavior Context_Test->Measure_Context_Freezing Novel_Context Place in Novel Context (Habituation 120s) Measure_Context_Freezing->Novel_Context 24h Cue_Presentation Present Tone (CS) (e.g., 3x, no US) Novel_Context->Cue_Presentation Measure_Cue_Freezing Measure Freezing Behavior Cue_Presentation->Measure_Cue_Freezing

References

Application Notes and Protocols for Determining RO-275 IC50 on HCN1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical regulators of neuronal excitability and cardiac rhythm.[1][2][3] The HCN1 isoform is predominantly found in the central and peripheral nervous systems and plays a significant role in various neurological processes.[2] Dysregulation of HCN1 channel function has been implicated in several neurological disorders, making it a promising therapeutic target.[4] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel compound, RO-275, on human HCN1 (hHCN1) channels expressed in a heterologous system using the whole-cell patch-clamp technique.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of HCN1 channels by the test compound this compound. This data would be generated from dose-response experiments as described in the protocols below.

CompoundConcentration (µM)% Inhibition (Mean ± SEM, n=5)
This compound0.012.5 ± 0.8
0.115.2 ± 2.1
148.9 ± 3.5
1085.7 ± 1.9
10098.1 ± 0.5
IC50 (µM) 1.05

Caption: Hypothetical dose-response data for this compound on HCN1 channels.

Experimental Protocols

Cell Culture and Heterologous Expression of hHCN1

A stable cell line expressing the human HCN1 subunit, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is recommended for these assays.[5][6]

Materials:

  • CHO or HEK293 cells

  • Culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)

  • Plasmid DNA encoding human HCN1

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotic (e.g., G418)

Protocol:

  • Culture CHO or HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Transfect the cells with the hHCN1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Two days post-transfection, begin selection with the appropriate antibiotic to generate a stable cell line.

  • Maintain the stable cell line in culture medium containing the selection antibiotic.

  • For electrophysiological recordings, plate the cells onto glass coverslips 24-48 hours prior to the experiment.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is the gold-standard method for characterizing ion channel function and pharmacology.[6][7]

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[6]

  • Intracellular (Pipette) Solution (in mM): 135 K-Gluconate, 10 MgCl2, 0.1 CaCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[6]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Subsequent dilutions to the final working concentrations should be made in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.

Equipment:

  • Inverted microscope

  • Micromanipulators

  • Patch-clamp amplifier and digitizer (e.g., Axopatch 200B)

  • Data acquisition software (e.g., pCLAMP)

  • Perfusion system

  • Borosilicate glass capillaries for pipette fabrication

Protocol:

  • Place a coverslip with adherent hHCN1-expressing cells into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the extracellular solution at a rate of 2-3 ml/min.[6]

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Under visual guidance, approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") by applying gentle suction.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -40 mV.

  • To elicit HCN1 currents (Ih), apply hyperpolarizing voltage steps from the holding potential to -140 mV in 10 mV increments for 2-3 seconds.[7][8]

  • Record the resulting currents. The characteristic HCN1 current is a slowly activating, non-inactivating inward current observed at hyperpolarized potentials.

  • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing various concentrations of this compound.

  • At each concentration, record the HCN1 currents using the same voltage protocol. Allow sufficient time for the drug effect to reach a steady state.

  • After recording the effect of the highest concentration, wash out the compound with the control extracellular solution to check for reversibility.

Data Analysis and IC50 Determination
  • Measure the steady-state current amplitude at the end of the hyperpolarizing step (e.g., at -140 mV) for each this compound concentration.

  • Normalize the current amplitude at each concentration to the control (pre-drug) current amplitude to calculate the percentage of inhibition.

  • Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

  • Fit the resulting dose-response curve with a Hill equation to determine the IC50 value. The Hill equation is as follows: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope)) Where Y is the percent inhibition, X is the logarithm of the compound concentration, Bottom and Top are the plateaus of the curve, and HillSlope is the steepness of the curve.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_epys Electrophysiology cluster_analysis Data Analysis cell_culture Culture hHCN1-expressing CHO or HEK293 cells plating Plate cells onto glass coverslips cell_culture->plating patch Whole-cell patch clamp configuration plating->patch record_control Record baseline HCN1 currents (Ih) patch->record_control apply_drug Apply this compound at varying concentrations record_control->apply_drug record_drug Record Ih in the presence of this compound apply_drug->record_drug washout Washout with control solution record_drug->washout measure Measure current amplitudes record_drug->measure normalize Calculate % Inhibition measure->normalize plot Plot dose-response curve normalize->plot fit Fit curve to Hill equation to determine IC50 plot->fit

Caption: Experimental workflow for determining the IC50 of this compound on HCN1 channels.

HCN1_Signaling_Pathway cluster_membrane Cell Membrane HCN1 HCN1 Channel (Closed) HCN1_open HCN1 Channel (Open) HCN1->HCN1_open Hyperpolarization HCN1_open->HCN1 Depolarization Ions_in Na+/K+ Influx (Ih) HCN1_open->Ions_in Depolarization Membrane Depolarization Ions_in->Depolarization RO275 This compound RO275->HCN1 Inhibition

Caption: Simplified signaling pathway of HCN1 channel activation and inhibition by this compound.

References

Application Notes and Protocols for Live-Cell Imaging with MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The identifier "RO-275" is ambiguous in scientific literature. This document focuses on the well-characterized Class I histone deacetylase (HDAC) inhibitor, MS-275 (Entinostat, SNDX-275) , which is a prominent compound in cancer research with established applications in live-cell imaging.

Introduction

MS-275 (Entinostat) is a potent, cell-permeable, and orally bioavailable inhibitor of Class I histone deacetylases (HDACs), with particular selectivity for HDAC1 and HDAC3.[1][2][3] By inhibiting these enzymes, MS-275 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[4] This epigenetic modulation can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis, making MS-275 a compound of significant interest in oncology and other therapeutic areas.[1][5]

Live-cell imaging provides a powerful approach to study the dynamic cellular processes modulated by MS-275 in real-time. This allows for the detailed visualization and quantification of its effects on individual cells and cell populations, offering critical insights into its mechanism of action. These application notes provide detailed protocols for utilizing live-cell imaging to monitor two key cellular events induced by MS-275: apoptosis and the generation of reactive oxygen species (ROS).

Data Presentation

Table 1: In Vitro Inhibitory Activity of MS-275
TargetIC50 ValueAssay Conditions
HDAC10.18 - 0.51 µMCell-free assays
HDAC20.453 µMCell-free assays
HDAC30.74 - 8 µMCell-free assays
HDAC6>100 µMCell-free assays
HDAC844.9 µMCell-free assays

Data compiled from multiple sources.[1][2][3][6]

Table 2: Antiproliferative Activity of MS-275 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value
D283Medulloblastoma50 nM
TC32Ewing Sarcoma100 nM
A2780Ovarian Carcinoma41.5 nM
Calu-3Lung Carcinoma>1 µM
HL-60Promyelocytic Leukemia<1 µM
K562Chronic Myelogenous Leukemia21.3 µM
U937Histiocytic Lymphoma<1 µM
JurkatT-cell Leukemia<1 µM
HT-29Colorectal Adenocarcinoma1.3 µM
HCT-15Colorectal Adenocarcinoma4.71 µM

IC50 values are dependent on the specific assay conditions and duration of exposure. Data compiled from multiple sources.[2][6][7]

Experimental Protocols

Live-Cell Imaging of MS-275-Induced Apoptosis using a Fluorescent Annexin V Probe

This protocol describes the real-time monitoring of apoptosis in cells treated with MS-275 by visualizing the externalization of phosphatidylserine (B164497) (PS), an early hallmark of apoptosis.

Principle:

In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet.[8] Fluorescently-labeled Annexin V, a protein with a high affinity for PS, can then bind to the cell surface, allowing for the visualization of apoptotic cells.[8][9] A membrane-impermeable nuclear dye (e.g., Propidium Iodide or a cell-impermeant Hoechst stain) can be used concurrently to distinguish late apoptotic/necrotic cells.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • MS-275 (Entinostat)

  • Fluorescently-labeled Annexin V (e.g., Annexin V-FITC, Annexin V-GFP)

  • A membrane-impermeable counterstain for necrosis (e.g., Propidium Iodide, YOYO-3 Iodide)

  • Live-cell imaging compatible plates or dishes (e.g., 96-well black, clear-bottom plates)

  • Live-cell imaging system with environmental control (37°C, 5% CO2, humidity)

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density that will result in 50-70% confluency at the time of imaging in a live-cell imaging plate.

    • For suspension cells, use a plate pre-coated with a cell adhesion-promoting substrate.

    • Allow cells to adhere and recover for 18-24 hours.

  • Reagent Preparation:

    • Prepare a stock solution of MS-275 in DMSO. Further dilute in complete culture medium to the desired final concentrations (e.g., 1 µM and 5 µM).[10]

    • Prepare a working solution of the fluorescent Annexin V probe and the necrosis dye in a suitable imaging buffer (e.g., Annexin V binding buffer or complete medium) according to the manufacturer's instructions.

  • Treatment and Staining:

    • Carefully remove the existing culture medium from the cells.

    • Add the medium containing the desired concentrations of MS-275. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

    • Add the Annexin V and necrosis dye solution to the wells.

    • Place the plate in the live-cell imaging system.

  • Live-Cell Imaging:

    • Allow the plate to equilibrate in the imaging system's environmental chamber for at least 30 minutes.

    • Acquire images at regular intervals (e.g., every 30-60 minutes) for up to 48-72 hours.[5][10]

    • Use appropriate filter sets for the chosen fluorescent probes (e.g., FITC for Annexin V-FITC, and a red channel for Propidium Iodide).

    • Acquire both phase-contrast/brightfield and fluorescence images at each time point.

  • Data Analysis:

    • Use image analysis software to quantify the number of Annexin V-positive (early apoptotic) and Annexin V/necrosis dye-positive (late apoptotic/necrotic) cells over time.

    • Plot the percentage of apoptotic cells versus time for each treatment condition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in Imaging Plate prepare_reagents Prepare MS-275 and Fluorescent Probes treat_cells Treat Cells with MS-275 and Add Probes prepare_reagents->treat_cells image_cells Time-Lapse Imaging (37°C, 5% CO2) treat_cells->image_cells quantify_apoptosis Quantify Annexin V Positive Cells image_cells->quantify_apoptosis plot_data Plot % Apoptosis vs. Time quantify_apoptosis->plot_data

Caption: Workflow for monitoring MS-275 induced apoptosis.

Live-Cell Imaging of MS-275-Induced Reactive Oxygen Species (ROS)

This protocol describes the detection and measurement of intracellular ROS levels in real-time following treatment with MS-275.

Principle:

MS-275 has been shown to induce a rapid increase in intracellular ROS within hours of treatment.[5][10] This can be visualized using cell-permeable fluorescent probes that become fluorescent upon oxidation by ROS. Probes such as CellROX® Green or Deep Red are suitable for this purpose as they are non-fluorescent in their reduced state.[11][12]

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • MS-275 (Entinostat)

  • CellROX® Green or Deep Red Reagent

  • Live-cell imaging compatible plates or dishes

  • Live-cell imaging system with environmental control

Protocol:

  • Cell Seeding:

    • Seed cells in a live-cell imaging plate to achieve 50-70% confluency for imaging.

    • Allow cells to adhere and recover for 18-24 hours.

  • Cell Staining:

    • Prepare a working solution of the CellROX® reagent in complete medium at a final concentration of 5 µM.[12]

    • Remove the existing medium and add the CellROX® solution to the cells.

    • Incubate for 30 minutes at 37°C.[12]

    • Wash the cells three times with a suitable imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to remove excess probe.

  • Treatment and Imaging:

    • Prepare the MS-275 treatment solutions in the imaging buffer.

    • Add the MS-275 solutions to the stained cells. Include a vehicle control and a positive control for ROS induction (e.g., menadione (B1676200) or H2O2).

    • Immediately place the plate in the live-cell imaging system.

    • Acquire images every 5-15 minutes for 2-4 hours. MS-275 has been shown to induce ROS as early as 2 hours post-treatment.[10]

    • Use the appropriate filter sets for the chosen CellROX® reagent (e.g., FITC for Green, Cy5 for Deep Red).

    • Acquire both phase-contrast/brightfield and fluorescence images.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the CellROX® signal within the cells at each time point.

    • Normalize the fluorescence intensity to the vehicle control.

    • Plot the fold change in ROS levels over time for each treatment condition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells stain_cells Stain with CellROX® Reagent (30 min) seed_cells->stain_cells wash_cells Wash Cells stain_cells->wash_cells treat_cells Treat with MS-275 wash_cells->treat_cells image_cells Time-Lapse Imaging treat_cells->image_cells measure_intensity Measure Fluorescence Intensity image_cells->measure_intensity plot_data Plot ROS Levels vs. Time measure_intensity->plot_data

Caption: Workflow for monitoring MS-275 induced ROS generation.

Signaling Pathways

MS-275 Mechanism of Action and Downstream Effects

MS-275, as a Class I HDAC inhibitor, primarily targets HDAC1 and HDAC3.[1] This leads to an accumulation of acetylated histones, altering chromatin structure and gene transcription. One of the key genes upregulated by MS-275 is CDKN1A, which encodes the p21 protein.[6][13] p21 is a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest, typically at the G1/S phase.[6] At lower concentrations, this p21-mediated growth arrest can promote cell differentiation.[5][10]

At higher concentrations, MS-275 can induce apoptosis through the intrinsic pathway.[5][10] This is often preceded by a rapid generation of ROS.[10] The increase in ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[10] This, in turn, activates the caspase cascade, leading to the execution of the apoptotic program.

In certain contexts, such as in acute myeloid leukemia (AML) cells with FLT3 mutations, MS-275 can also affect other signaling pathways. It has been shown to decrease the levels of total and phosphorylated FLT3, leading to the inactivation of its downstream pro-survival pathways, including Akt, ERK, and STAT5.[14][15][16]

G cluster_upstream Upstream Events cluster_downstream Downstream Cellular Responses cluster_p21 p21-Mediated Effects cluster_apoptosis Apoptosis Induction cluster_flt3 FLT3 Signaling (in specific AML cells) ms275 MS-275 hdac1_3 HDAC1/3 ms275->hdac1_3 Inhibition flt3 FLT3 ms275->flt3 Inhibition in some contexts histones Histones hdac1_3->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation p21 p21 (CDKN1A) Upregulation acetylated_histones->p21 ros ROS Generation acetylated_histones->ros cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest differentiation Differentiation (Low MS-275 Conc.) cell_cycle_arrest->differentiation mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis (High MS-275 Conc.) caspase_activation->apoptosis akt_erk_stat5 Akt/ERK/STAT5 Pathways flt3->akt_erk_stat5 cell_survival Cell Survival & Proliferation akt_erk_stat5->cell_survival

Caption: Signaling pathways affected by MS-275.

References

Application Notes and Protocols: Combining Ro 27-6981 with Optogenetics to Study Neural Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dissecting the intricate neural circuits that underlie brain function and dysfunction requires tools that offer both specificity and temporal control. Optogenetics, a technique that uses light to control genetically defined populations of neurons, provides unparalleled temporal and spatial precision in manipulating neural activity. However, understanding the molecular mechanisms within these circuits often necessitates pharmacological interventions. This document provides detailed application notes and protocols for combining the selective N-methyl-D-aspartate (NMDA) receptor antagonist Ro 25-6981 with optogenetic techniques to investigate the role of the GluN2B subunit in neural circuit function.

It is important to note that the designation "RO-275" can be ambiguous and has been associated with different compounds in scientific literature, including HCN1 inhibitors and histone deacetylase inhibitors. These compounds also have applications in neuroscience. However, for the purpose of studying the fundamental mechanisms of synaptic transmission and plasticity within neural circuits, the NMDA receptor antagonist Ro 25-6981 is a highly relevant and powerful tool to combine with optogenetics.

Ro 25-6981 is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[1][2] These receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.[3] By combining the targeted neuronal activation or inhibition afforded by optogenetics with the specific molecular blockade provided by Ro 25-6981, researchers can precisely dissect the contribution of GluN2B-containing NMDA receptors to the function of specific neural pathways.

Data Presentation

The following tables summarize quantitative data for the application of Ro 25-6981 in neuroscience research, with a focus on studies relevant to its combination with optogenetics.

Table 1: In Vitro Applications of Ro 25-6981

ApplicationConcentrationEffectReference
Blockade of t-LTP in hippocampal slices0.5 µMCompletely blocked spike timing-dependent long-term potentiation.[4]
Inhibition of NMDA receptor currents0.5 µMBlocked 60% of NMDAR current from left CA3 inputs and 38% from right CA3 inputs in hippocampal slices.[4]
Neuroprotection against glutamate (B1630785) toxicityIC50 of 0.4 µMProtected cultured cortical neurons from glutamate-induced cell death.[2]
Inhibition of sIPSC and sEPSC in CA1 pyramidal neurons1 µMIncreased sIPSC frequency and amplitude, and decreased sEPSC amplitude.[5]

Table 2: In Vivo Applications of Ro 25-6981

Animal ModelAdministration RouteDoseApplicationEffectReference
RatIntraperitoneal (i.p.)6 mg/kg or 10 mg/kgOdor span task10 mg/kg significantly reduced odor span.[6]
RatIntraperitoneal (i.p.)5.0 mg/kgMorris water mazeNo effect on initial learning, but enhanced performance in repeated learning sessions.[3]
RatIntraperitoneal (i.p.)10 mg/kgSpatial reversal learningSelectively impaired the early phase of reversal learning.[7]
MouseIntracerebroventricular (i.c.v.)2.5 µgChoice learning and shiftingImpaired choice relearning when infused into the dorsal striatum.[8]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of NMDA receptors, highlighting the influx of Ca2+ which triggers downstream pathways involved in synaptic plasticity.

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor (GluN1/GluN2B) Ca2_in Ca²⁺ NMDA_R->Ca2_in Influx Na_in Na⁺ NMDA_R->Na_in Influx K_out K⁺ NMDA_R->K_out Efflux AMPA_R AMPA Receptor AMPA_R->Na_in Depolarization Glutamate Glutamate Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Mg2 Mg²⁺ Mg2->NMDA_R Blocks CaM Calmodulin (CaM) Ca2_in->CaM Activates Na_in->NMDA_R Relieves Mg²⁺ block Ro256981 Ro 25-6981 Ro256981->NMDA_R Blocks GluN2B CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates nNOS nNOS CaM->nNOS Activates Downstream Downstream Signaling Cascades CaMKII->Downstream PKC->Downstream Ras_GRF Ras-GRF Ras_GRF->Downstream nNOS->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: NMDA Receptor Signaling Pathway.

Experimental Workflow: Combining Ro 25-6981 and Optogenetics

This diagram outlines the typical experimental workflow for investigating the role of GluN2B-containing NMDA receptors in a specific neural circuit using optogenetics and Ro 25-6981.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis AAV_Injection Stereotaxic injection of AAV expressing ChR2 or NpHR Optic_Fiber Implantation of optic fiber over the target brain region AAV_Injection->Optic_Fiber Recovery Surgical recovery and opsin expression period Optic_Fiber->Recovery Baseline Baseline recording (electrophysiology or behavior) Recovery->Baseline Drug_Admin Administration of Ro 25-6981 (e.g., i.p. or i.c.v.) Baseline->Drug_Admin Opto_Stim Optogenetic stimulation/ inhibition of the neural circuit Drug_Admin->Opto_Stim Data_Acq Data acquisition (electrophysiological recordings or behavioral measurements) Opto_Stim->Data_Acq Analysis Comparison of optogenetically-evoked responses with and without Ro 25-6981 Data_Acq->Analysis Conclusion Conclusion on the role of GluN2B in the circuit function Analysis->Conclusion

Caption: Experimental Workflow.

Logical Relationship: Isolating GluN2B's Role

This diagram illustrates the logical framework for how combining optogenetics and Ro 25-6981 allows for the specific interrogation of the function of GluN2B-containing NMDA receptors within a defined neural pathway.

Logical_Relationship cluster_tools Tools cluster_application Application cluster_outcome Outcome Optogenetics Optogenetics (e.g., ChR2) Neuron_Activation Activate specific neuronal population Optogenetics->Neuron_Activation Pharmacology Pharmacology (Ro 25-6981) GluN2B_Block Block GluN2B-containing NMDA receptors Pharmacology->GluN2B_Block Circuit_Response Measure circuit output (e.g., synaptic current, behavior) Neuron_Activation->Circuit_Response GluN2B_Block->Circuit_Response GluN2B_Contribution Isolate the contribution of GluN2B to the circuit output Circuit_Response->GluN2B_Contribution

Caption: Isolating GluN2B's Role.

Experimental Protocols

Protocol 1: In Vitro Slice Electrophysiology Combining Optogenetics and Ro 25-6981

This protocol describes how to measure the effect of Ro 25-6981 on optogenetically-evoked synaptic currents in acute brain slices.

1. Animal Preparation and Virus Injection: a. Anesthetize a mouse (e.g., C57BL/6J) using isoflurane. b. Secure the mouse in a stereotaxic frame. c. Inject an adeno-associated virus (AAV) expressing a channelrhodopsin variant (e.g., AAV-CaMKIIa-hChR2(H134R)-EYFP) into the desired brain region (e.g., CA3 of the hippocampus). d. Allow 3-4 weeks for optimal opsin expression.

2. Acute Slice Preparation: a. Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated NMDG-based artificial cerebrospinal fluid (aCSF). b. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the target region using a vibratome. c. Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.

3. Electrophysiological Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. b. Perform whole-cell patch-clamp recordings from neurons in the target region (e.g., CA1 pyramidal neurons). c. To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin).

4. Optogenetic Stimulation and Drug Application: a. Deliver blue light (e.g., 470 nm) through the microscope objective to activate ChR2-expressing terminals. b. Record baseline optogenetically-evoked NMDA receptor currents. c. Bath-apply Ro 25-6981 (e.g., 0.5 µM) to the slice. d. After a stable baseline is achieved in the presence of the drug, record the optogenetically-evoked NMDA receptor currents again.

5. Data Analysis: a. Measure the amplitude and charge transfer of the evoked NMDA receptor currents before and after the application of Ro 25-6981. b. A significant reduction in the current indicates the contribution of GluN2B-containing NMDA receptors to the synaptic response of the optogenetically-activated pathway.

Protocol 2: In Vivo Behavioral Assay Combining Optogenetics and Ro 25-6981

This protocol outlines a general procedure for assessing the role of GluN2B receptors in a specific circuit on behavior.

1. Animal Preparation: a. Perform stereotaxic surgery as described in Protocol 1 to express an opsin (e.g., ChR2 for activation or NpHR for inhibition) in a specific neuronal population and implant an optic fiber above the target region. b. Allow for surgical recovery and opsin expression (3-4 weeks).

2. Behavioral Training (if applicable): a. Habituate the animal to the testing apparatus and the connection of the optic fiber patch cord. b. If the behavioral task requires training (e.g., fear conditioning, operant task), train the animal to a stable performance level.

3. Experimental Procedure: a. On the test day, administer Ro 25-6981 (e.g., 5-10 mg/kg, i.p.) or vehicle control. b. After a suitable pre-treatment time (e.g., 30 minutes for i.p. injection), place the animal in the behavioral apparatus. c. During specific phases of the behavioral task, deliver light through the optic fiber to activate or inhibit the targeted neural circuit. d. Record and score the animal's behavior (e.g., freezing behavior, lever presses, performance in a maze).

4. Data Analysis: a. Compare the behavioral performance of the vehicle-treated and Ro 25-6981-treated groups during optogenetic manipulation. b. A significant difference in behavior between the groups suggests that GluN2B-containing NMDA receptors in the targeted circuit are involved in mediating that behavior.

Conclusion

The combination of Ro 25-6981 and optogenetics provides a powerful experimental paradigm to elucidate the specific role of GluN2B-containing NMDA receptors in the function and plasticity of defined neural circuits. The protocols and data presented here offer a foundation for designing and implementing experiments that can significantly advance our understanding of the molecular underpinnings of complex brain functions and their dysregulation in neurological and psychiatric disorders. Researchers should always optimize drug doses, light stimulation parameters, and behavioral paradigms for their specific experimental questions and animal models.

References

Troubleshooting & Optimization

Potential off-target effects of RO-275 in primary neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RO-275, a selective HCN1 channel inhibitor, in primary neuron experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a potent inhibitor of the HCN1 cation channel. It displays a high degree of selectivity for HCN1 over other HCN isoforms (HCN2, HCN3, and HCN4). Furthermore, it has been shown to have a favorable selectivity profile against other ion channels, including hERG and Nav1.5, and low binding affinity for the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] However, its selectivity against a broader range of neuronal voltage-gated and ligand-gated ion channels has not been exhaustively determined.[1]

Q2: What is the recommended working concentration for this compound in primary neurons?

The recommended concentration for cellular use is up to 1 µM.[1] However, the optimal concentration will depend on the specific neuron type and the experimental goals. It is always recommended to perform a dose-response curve to determine the most effective concentration with the least potential for off-target effects in your specific experimental setup.

Q3: What are the expected on-target effects of this compound in primary neurons?

As a selective HCN1 inhibitor, this compound is expected to reduce the hyperpolarization-activated current (Ih) in neurons where HCN1 is the predominant subunit.[2][3] This can lead to several physiological changes, including a more hyperpolarized resting membrane potential, a reduction in the voltage "sag" in response to hyperpolarizing current injections, and alterations in synaptic integration and neuronal firing patterns.[2][3][4]

Q4: Have any off-target effects of this compound been reported?

Currently, there is limited published data on significant off-target effects of this compound within its recommended concentration range. It has shown good selectivity against closely related HCN channels and some other key ion channels.[1] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound in primary neurons.

Issue 1: I am not observing the expected reduction in Ih current after applying this compound.

  • Question: Why might this compound not be effectively inhibiting the Ih current in my primary neurons?

  • Answer: There are several possibilities:

    • Low HCN1 expression: The primary neurons you are using may not express HCN1 as the dominant HCN isoform. Ih could be primarily mediated by other HCN subtypes (HCN2, HCN3, or HCN4) which are less sensitive to this compound.

    • Compound inactivity: The this compound compound may have degraded. Ensure it has been stored correctly and prepare fresh solutions.

    • Incorrect concentration: The concentration of this compound may be too low to be effective in your specific neuronal culture.

    • Experimental conditions: The recording conditions (e.g., temperature, pH of the external solution) may be affecting the potency of the compound.

  • Troubleshooting Steps & Experiments:

    • Confirm HCN1 expression: Use quantitative PCR (qPCR) or immunocytochemistry to verify the expression of HCN1 in your primary neuron culture.

    • Perform a dose-response curve: Test a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) to determine the IC50 for Ih inhibition in your cells.

    • Use a positive control: If available, use a broad-spectrum HCN channel blocker, such as ZD7288, to confirm the presence of Ih current.[3]

    • Check compound integrity: Prepare a fresh stock solution of this compound.

Issue 2: I am observing unexpected changes in neuronal firing frequency or pattern that are inconsistent with HCN1 inhibition alone.

  • Question: Could this compound be affecting other ion channels that regulate neuronal excitability?

  • Answer: While this compound is reported to be selective, it's possible that at the concentration you are using, it has off-target effects on other voltage-gated ion channels (e.g., sodium, potassium, or calcium channels) that play a crucial role in action potential generation and firing patterns.

  • Troubleshooting Steps & Experiments:

    • Detailed Electrophysiology: Perform whole-cell patch-clamp recordings to characterize the effects of this compound on various aspects of neuronal excitability. (See detailed protocol below).

    • Isolate specific currents: Use specific voltage protocols and pharmacological blockers for other channels to isolate and determine if this compound affects other conductances.

    • Calcium Imaging: Perform calcium imaging experiments to see if this compound is causing unexpected changes in intracellular calcium dynamics, which could indicate off-target effects on calcium channels or other signaling pathways. (See detailed protocol below).

Issue 3: I am seeing a decrease in neuronal viability or changes in neuronal morphology after treatment with this compound.

  • Question: Is this compound causing neurotoxicity in my primary neuron cultures?

  • Answer: Neurotoxicity is a potential concern with any small molecule inhibitor. While not widely reported for this compound, it's crucial to assess its impact on neuronal health in your specific experimental conditions.

  • Troubleshooting Steps & Experiments:

    • Cell Viability Assays: Perform standard cell viability assays to quantify any potential cytotoxic effects of this compound. (See detailed protocol below).

    • Dose-response and time-course: Test a range of this compound concentrations and incubation times to determine if the observed toxicity is dose- and time-dependent.

    • Morphological analysis: Use immunocytochemistry to stain for neuronal and cytoskeletal markers (e.g., MAP2, Tau, β-III-tubulin) to assess for any subtle changes in neuronal morphology, such as neurite retraction or dendritic blebbing.

    • Include appropriate controls: Always compare this compound treated cells to vehicle-treated (e.g., DMSO) controls.

Quantitative Data Summary

Table 1: Selectivity Profile of this compound

TargetActivitySelectivity vs HCN1Reference
HCN1 Potent Inhibitor (submicromolar) - [1]
HCN2Lower Potency311-fold[1]
HCN3Lower Potency100-fold[1]
HCN4Lower Potency302-fold[1]
hERGLow ActivityFavorable[1]
Nav1.5Low ActivityFavorable[1]
mGluR5Low Binding AffinityFavorable[1]

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Effects on Neuronal Excitability

Objective: To determine if this compound affects key parameters of neuronal excitability beyond the inhibition of Ih.

Materials:

  • Primary neuron culture

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound stock solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Protocol:

  • Prepare aCSF and intracellular solutions.

  • Plate primary neurons on coverslips suitable for recording.

  • Transfer a coverslip to the recording chamber and perfuse with aCSF.

  • Pull recording pipettes to a resistance of 3-5 MΩ.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • In current-clamp mode, measure the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials. Record the following parameters:

    • Input resistance

    • Membrane time constant

    • Voltage sag (B610663) (indicative of Ih)

    • Action potential threshold, amplitude, and width

    • Firing frequency in response to depolarizing steps

  • Perfuse the chamber with aCSF containing the desired concentration of this compound for 5-10 minutes.

  • Repeat the current injection protocol and record the same parameters.

  • To assess effects on specific voltage-gated currents, switch to voltage-clamp mode. Use appropriate voltage protocols to isolate sodium, potassium, and calcium currents before and after this compound application.

Calcium Imaging to Detect Off-Target Effects

Objective: To determine if this compound causes aberrant changes in intracellular calcium levels.

Materials:

  • Primary neuron culture

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

  • Fluorescence microscope with an appropriate camera and light source

  • Image acquisition and analysis software

  • This compound stock solution

  • High potassium solution (for depolarization-induced calcium influx)

Protocol:

  • Culture primary neurons on glass-bottom dishes or coverslips.

  • Load the neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Acquire baseline fluorescence images.

  • Perfuse the cells with a solution containing this compound at the desired concentration and continue imaging.

  • Look for any spontaneous changes in intracellular calcium levels.

  • After a stable baseline is achieved in the presence of this compound, stimulate the neurons with a high potassium solution or an appropriate agonist to induce calcium influx.

  • Compare the amplitude and kinetics of the calcium transients before and after this compound application to assess any inhibitory or potentiating effects on calcium channels.

Neuronal Viability Assays

Objective: To quantify the potential cytotoxicity of this compound.

Materials:

  • Primary neuron culture in a multi-well plate format

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Protocol (MTT Assay):

  • Plate primary neurons in a 96-well plate.

  • Treat the neurons with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's protocol.[5]

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol (LDH Assay):

  • Plate and treat neurons as described for the MTT assay.

  • Collect the cell culture supernatant from each well.

  • Perform the LDH assay on the supernatant according to the manufacturer's kit instructions.[6]

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

experimental_workflow cluster_assays In Vitro Assays on Primary Neurons start Start: Hypothesis of This compound Off-Target Effect exp_design Experimental Design: - Dose-response - Time-course start->exp_design ep Electrophysiology (Patch-Clamp) exp_design->ep ci Calcium Imaging exp_design->ci cv Cell Viability (MTT, LDH) exp_design->cv analysis Data Analysis: - Compare this compound vs. Vehicle - Statistical Analysis ep->analysis ci->analysis cv->analysis conclusion Conclusion: - Identify Off-Target Effect - Determine Toxic Concentration analysis->conclusion

Workflow for Investigating Off-Target Effects.

HCN1_pathway cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects HCN1 HCN1 Channel Ih Ih Current (Na+/K+ influx) HCN1->Ih Generates RO275 This compound RO275->HCN1 Inhibits RMP Resting Membrane Potential Ih->RMP Depolarizes Sag Voltage Sag Ih->Sag Reduces Integration Synaptic Integration Ih->Integration Modulates Firing Neuronal Firing Integration->Firing Affects Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Activates

References

Technical Support Center: Optimizing RO-275 Concentration for Long-Term In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of RO-275 in long-term in vitro experiments. Given that specific long-term stability and optimal concentration data for this compound are not extensively published, this guide combines known information about this compound with established principles of long-term cell culture and compound testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1).[1][2][3] HCN channels are ion channels involved in regulating neuronal excitability and synaptic integration.[4] this compound shows selectivity for HCN1 over other HCN isoforms.[1][2][3] Its primary application in research is in the study of cognitive dysfunction in brain disorders.[1][4]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: A recommended starting point is to perform a dose-response curve to determine the cytotoxic or inhibitory effects of this compound on your specific cell line.[1] Based on its reported IC50 values for HCN channels, testing a wide range of concentrations from nanomolar to micromolar is advisable. For HCN1, the IC50 is approximately 0.046 µM.[1][3]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiment?

A3: The optimal concentration for long-term studies should be effective in modulating HCN1 activity without causing significant cytotoxicity over the desired experimental duration. This is typically determined by performing a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with a range of this compound concentrations over a time course that reflects your planned long-term experiment (e.g., 24, 48, 72 hours, and longer). The goal is to identify the highest concentration that does not significantly reduce cell viability.

Q4: How often should I replenish this compound in my long-term cell culture?

A4: The stability of this compound in cell culture medium at 37°C is not well-documented. For long-term experiments, it is a standard practice to replenish the compound with every media change to ensure a consistent concentration. A common schedule for media and compound replenishment is every 48 to 72 hours.

Q5: What are the appropriate storage conditions for this compound?

A5: this compound powder should be stored at -20°C for up to three years.[3] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.[3] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed at all tested concentrations. 1. The compound is highly cytotoxic to the specific cell line. 2. The solvent (e.g., DMSO) concentration is too high. 3. The initial seeding density was too low.1. Test a lower range of this compound concentrations. 2. Ensure the final solvent concentration is below 0.5% (and ideally below 0.1%). Run a solvent-only control. 3. Optimize cell seeding density to ensure a healthy starting culture.
No observable effect of this compound on the intended biological readout. 1. The concentration of this compound is too low. 2. The cell line does not express HCN1 or expresses it at very low levels. 3. The compound has degraded in the culture medium. 4. The incubation time is insufficient to observe an effect.1. Test a higher range of concentrations, guided by the IC50 value. 2. Verify HCN1 expression in your cell line using techniques like qPCR or Western blotting. 3. Replenish the medium with fresh this compound more frequently (e.g., every 24-48 hours). 4. Perform a time-course experiment to determine the optimal duration of treatment.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven distribution of this compound in the culture wells. 3. "Edge effects" in the culture plate.1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Mix the plate gently in a crosswise motion after adding the compound. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity.
Precipitation of this compound in the culture medium. 1. The concentration of this compound exceeds its solubility in the medium. 2. The stock solution was not properly dissolved.1. Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the culture medium. Sonication may aid dissolution.[3] 2. Test lower final concentrations of this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against HCN Isoforms

TargetIC50 (µM)
HCN10.046[1][3]
HCN214.3[1][3]
HCN34.6[1][3]
HCN413.9[1][3]

Table 2: Solubility of this compound

SolventMax Concentration
DMSO4 mg/mL (11.37 mM)[3]
Heating and sonication are recommended to aid dissolution.[3]

Experimental Protocols

Protocol 1: Determination of Optimal Long-Term Concentration of this compound using a Cytotoxicity Assay

Objective: To identify the highest concentration of this compound that does not induce significant cytotoxicity in a specific cell line over a prolonged period.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates (for fluorescence-based assays) or clear plates (for colorimetric assays)

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence)

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired seeding density.

    • Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation and Media Changes:

    • Incubate the plate at 37°C in a humidified incubator.

    • At regular intervals corresponding to your planned long-term experiment (e.g., every 48 or 72 hours), carefully aspirate the medium and replace it with freshly prepared medium containing the respective concentrations of this compound or controls.

  • Cytotoxicity Assessment:

    • At designated time points (e.g., 24h, 48h, 72h, 96h, and longer), perform the cytotoxicity assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration and time point.

    • Plot cell viability versus this compound concentration for each time point.

    • The optimal long-term concentration will be the highest concentration that maintains a high percentage of cell viability (e.g., >90%) throughout the experiment.

Visualizations

RO_275_Mechanism_of_Action RO_275 This compound HCN1 HCN1 Channel RO_275->HCN1 Inhibits Ion_Flow Inward Cation (Na+/K+) Flow HCN1->Ion_Flow Mediates Neuronal_Excitability Neuronal Excitability Ion_Flow->Neuronal_Excitability Increases Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Activates

Figure 1. Mechanism of action of this compound as an HCN1 channel inhibitor.

Figure 2. Workflow for determining the optimal long-term concentration of this compound.

Troubleshooting_Tree Start Problem Encountered in Long-Term Experiment Q1 Is there high cell death? Start->Q1 Q2 Is there no observable effect? Q1->Q2 No Sol1 Lower this compound concentration Check solvent toxicity Optimize seeding density Q1->Sol1 Yes Q3 Is there high variability? Q2->Q3 No Sol2 Increase this compound concentration Verify HCN1 expression Replenish compound more frequently Q2->Sol2 Yes Sol3 Ensure consistent cell seeding Properly mix plate after treatment Avoid 'edge effects' Q3->Sol3 Yes

Figure 3. Troubleshooting decision tree for long-term this compound experiments.

References

How to minimize RO-275 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RO-275. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in experimental buffers important?

This compound is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1). Maintaining its stability in experimental buffers is critical for obtaining accurate and reproducible results. Degradation of the compound can lead to a loss of potency and the introduction of unknown variables into your experiments.

Q2: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar complex structures are often susceptible to:

  • Hydrolysis: Reaction with water, which can be influenced by pH.

  • Oxidation: Degradation in the presence of oxygen.

  • Photodegradation: Degradation upon exposure to light.

  • Temperature-induced degradation: Accelerated degradation at higher temperatures.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

Storage ConditionRecommendationRationale
Temperature Store powder at -20°C and solutions in solvent at -80°C.Minimizes chemical degradation and preserves compound integrity over time.
Light Store in a light-protected vial or container.Prevents potential photodegradation.
Moisture Keep in a tightly sealed container in a dry place.Reduces the risk of hydrolysis.

Q4: How should I prepare a stock solution of this compound?

Due to its poor water solubility, this compound requires the use of organic solvents for initial stock solution preparation.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a high-concentration stock solution.

  • Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile, light-protected tube.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Vortex or sonicate gently until the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Troubleshooting Guide: Minimizing this compound Degradation in Experimental Buffers

This guide addresses common issues encountered when preparing and using this compound in aqueous experimental buffers.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Cause: this compound is poorly soluble in aqueous solutions. When a DMSO stock solution is diluted into a buffer, the compound can crash out of solution.

  • Solutions:

    StrategyDetailed Methodology
    Use of Co-solvents and Surfactants 1. Prepare a high-concentration intermediate solution of this compound in a mixture of a co-solvent and a surfactant. A common formulation involves PEG300 and Tween-80. 2. For example, to prepare a 1 mg/mL working solution, first dissolve this compound in DMSO to make a 10 mg/mL stock. Then, take 100 µL of the DMSO stock and add it to 400 µL of PEG300. Mix well. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline or your desired buffer. 3. Add this intermediate solution to your final experimental buffer dropwise while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
    Use of Cyclodextrins 1. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility. 2. Prepare a solution of SBE-β-CD (e.g., 20%) in your experimental buffer. 3. Add the DMSO stock solution of this compound directly to the SBE-β-CD solution. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting the biological system.

Issue 2: Loss of this compound activity over the course of a long experiment.

  • Cause: The compound may be degrading in the experimental buffer due to factors like pH, temperature, or exposure to light.

  • Solutions:

    FactorRecommendationExperimental Protocol
    pH Stability Maintain a buffer pH within a neutral range (e.g., pH 7.2-7.4) unless your experimental design requires otherwise. Avoid strongly acidic or basic buffers if possible, as they are more likely to cause hydrolysis.1. Prepare your experimental buffer and adjust the pH to the desired value. 2. Prepare your this compound working solution immediately before use. 3. If the experiment is lengthy, consider replacing the buffer with freshly prepared this compound solution at regular intervals.
    Temperature Stability Perform experiments at a controlled and consistent temperature. Avoid unnecessary exposure of the buffered this compound solution to high temperatures.1. Prepare all solutions and perform dilutions on ice. 2. If the experiment is conducted at 37°C, minimize the time the compound spends at this temperature before being added to the experimental system. 3. For long-term incubations, conduct preliminary stability tests to determine the degradation rate of this compound at the experimental temperature.
    Light Sensitivity Protect all solutions containing this compound from light.1. Use amber or opaque tubes and plates for preparing and storing this compound solutions. 2. If transparent plates are necessary for imaging or other readouts, minimize the exposure time to light. Cover the plate with a light-blocking lid whenever possible.

Experimental Workflow for Preparing Stable this compound Working Solutions

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_storage Storage ro275_powder This compound Powder stock_solution 10 mM Stock in DMSO ro275_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution option_a Option A: Co-solvent/Surfactant stock_solution->option_a option_b Option B: Cyclodextrin stock_solution->option_b storage_stock Store Stock at -80°C stock_solution->storage_stock working_solution Stable Working Solution option_a->working_solution Dilute dropwise option_b->working_solution Direct dilution final_buffer Final Experimental Buffer final_buffer->working_solution storage_working Prepare Fresh Daily working_solution->storage_working signaling_pathway cluster_membrane Cell Membrane HCN1 HCN1 Channel Na_K_in Na+ / K+ Influx HCN1->Na_K_in Depolarization Membrane Depolarization Na_K_in->Depolarization Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Activates cAMP cAMP cAMP->HCN1 Modulates Neuronal_Excitability Neuronal Excitability Depolarization->Neuronal_Excitability RO275 This compound RO275->HCN1 Inhibits

Technical Support Center: Addressing Variability in Behavioral Study Results with RO-275

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral study results when working with the novel compound RO-275.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in response to this compound in our anxiety models. What are the common causes?

A1: High inter-animal variability is a frequent challenge in behavioral pharmacology. Key sources of this variability can be broadly categorized into animal-specific factors, experimental procedures, and environmental conditions.[1] Specifically for this compound, which is hypothesized to modulate synaptic plasticity, even subtle differences in baseline neurological states among animals can lead to varied responses. It's also crucial to consider the drug formulation itself, as issues with solubility or stability can lead to inconsistent dosing and subsequent variable plasma concentrations.[1]

Q2: Could the sex of the animals be a factor in the variable response to this compound?

A2: Absolutely. The sex of the animal is a critical factor that can influence behavioral outcomes.[2] For female rodents, the estrous cycle can significantly impact behavior, and it's recommended to control for and document the stage of the estrus cycle at the time of testing.[2][3] Hormonal fluctuations can alter neurotransmitter systems that this compound may target, leading to sex-specific differences in drug efficacy and behavioral responses.

Q3: Our results with this compound are not reproducible between experiments, even when we follow the same protocol. What should we check first?

A3: When facing reproducibility issues, it's essential to first conduct a thorough review of your experimental design and protocols.[1] Inconsistencies in reported findings often stem from failures in the design, execution, and analysis of experimental data.[4] Start by examining potential variations in animal handling, the timing of experiments, and environmental conditions such as lighting and noise levels.[5] Even minor deviations can contribute to significant differences in outcomes.

Q4: Can the experimenter influence the behavioral results observed with this compound?

A4: Yes, the experimenter can be a significant source of variability. Differences in handling techniques can induce stress in the animals, which may confound the behavioral effects of this compound.[6] It is recommended that the same experimenter carry out all behavioral tests within a given study to minimize this variability.[6] Furthermore, factors such as the sex of the experimenter have been shown to potentially influence rodent behavior.[7]

Troubleshooting Guides

Issue 1: High variability in locomotor activity after this compound administration.
Potential Cause Troubleshooting Step Rationale
Inconsistent Drug Formulation 1. Verify the solubility and stability of this compound in the chosen vehicle.[1] 2. Ensure the formulation is homogenous before each administration.Poor solubility or degradation of this compound can lead to inaccurate and variable dosing, directly impacting locomotor responses.[1]
Stress from Handling/Injection 1. Habituate animals to handling and injection procedures for several days before the experiment.[5] 2. Use non-aversive handling methods.[1]Handling and injection are significant stressors that can independently alter locomotor activity, masking or exaggerating the effects of this compound.
Environmental Disruptions 1. Conduct experiments in a quiet, dedicated space with consistent lighting and temperature.[5] 2. Acclimate animals to the testing room for at least 30-60 minutes before the trial.[5][8]Rodents are highly sensitive to their environment; noise, and light variations can increase stress and variability in activity levels.[6]
Time of Day 1. Perform all behavioral tests at the same time each day to account for circadian rhythms.[6]Locomotor activity in rodents follows a distinct circadian pattern. Testing at different times can introduce significant variability.
Issue 2: Lack of dose-dependent effect of this compound in a memory task.
Potential Cause Troubleshooting Step Rationale
Inappropriate Dose Range 1. Conduct a dose-range finding study to identify the optimal therapeutic window for this compound. 2. Test a wider range of doses, including lower and higher concentrations.[9]The effective dose range for this compound may be narrower than anticipated. A lack of a clear dose-response may indicate that the tested doses are all on the plateau or below the threshold of the dose-response curve.
Task Difficulty 1. Adjust the parameters of the memory task (e.g., retention interval) to ensure baseline performance is not at floor or ceiling levels.[10]If the task is too easy or too hard for control animals, it will be difficult to detect any drug-induced improvements or impairments in memory.
Carryover Effects 1. If using a within-subjects design, ensure an adequate washout period between different doses of this compound.Insufficient washout can lead to carryover effects from a previous dose, confounding the results of the current dose being tested.
Metabolism and Pharmacokinetics 1. Characterize the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.The timing of the behavioral test must align with the peak plasma and brain concentrations of this compound to observe its maximal effect.

Experimental Protocols

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is designed to assess the anxiolytic or anxiogenic effects of this compound.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Adult male mice, group-housed, and habituated to the facility for at least one week.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes.[5]

    • Place the mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with a video camera positioned above the maze.

  • Data Analysis:

    • Score the time spent in the open arms and closed arms.

    • Score the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in open arm exploration is indicative of an anxiolytic effect.

Visualizations

Hypothetical Signaling Pathway for this compound

RO275_Signaling_Pathway RO275 This compound Receptor Target Receptor RO275->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates CREB CREB KinaseB->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for a Behavioral Study

Behavioral_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Habituation Handling Habituation (3-5 days) Animal_Acclimation->Habituation Baseline Baseline Measures (Optional) Habituation->Baseline Randomization Randomization to Groups (Vehicle, this compound doses) Baseline->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Acclimation_Test Acclimation to Test Room (30-60 min) Drug_Admin->Acclimation_Test Behavioral_Test Behavioral Testing Acclimation_Test->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Standard workflow for a single-day behavioral experiment.

References

Technical Support Center: Troubleshooting Common Artifacts in Patch-Clamp Recordings with RO-275

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing RO-275 in patch-clamp electrophysiology studies. This resource is designed to assist you in identifying and mitigating common artifacts that may arise during your experiments, ensuring the acquisition of high-quality, reliable data. The following troubleshooting guides and frequently asked questions (FAQs) are tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel investigational compound. While its precise mechanism is under active investigation, preliminary data suggest it modulates the activity of voltage-gated ion channels. As with any electrophysiological study involving a new compound, it is crucial to distinguish the pharmacological effects of this compound from common recording artifacts.

Q2: I'm observing a gradual decrease in my recorded current over time after applying this compound. Is this an effect of the compound?

A2: While this compound may have a genuine effect on channel activity, a gradual decrease in current, often referred to as "rundown," is a common artifact in whole-cell patch-clamp recordings.[1][2] This can be caused by several factors unrelated to the drug, including:

  • Dialysis of Intracellular Contents: The whole-cell configuration allows the contents of your pipette solution to diffuse into the cell, while essential intracellular molecules can be washed out. The loss of critical components like ATP or GTP can lead to a decline in channel function.[2]

  • Poor Seal Stability: An unstable gigaohm seal can result in a slowly increasing leak current, which can obscure the true channel current and mimic rundown.[3]

  • Cell Health: Recordings from unhealthy cells are more prone to rundown.

Q3: After achieving a whole-cell configuration, my baseline is very noisy. What are the likely sources of this noise?

A3: Electrical noise is a frequent challenge in patch-clamp recordings and can originate from numerous sources. Common culprits include:

  • Grounding Issues: Improper grounding of equipment is a primary source of 50/60 Hz noise.[4] Ensure all components of your rig are connected to a common ground.

  • External Electrical Equipment: Devices such as computers, monitors, and light sources can introduce electrical noise.[5] It is advisable to remove all non-essential equipment from the vicinity of the patch-clamp setup.

  • Perfusion System: The perfusion system can sometimes be a source of noise.[5]

  • Pipette and Holder: A poorly fire-polished pipette or a contaminated holder can increase noise.

Q4: My amplifier is oscillating and I'm losing the seal shortly after breaking into the cell. What could be the problem?

A4: Amplifier oscillation is often a result of improper series resistance compensation.[6] While series resistance compensation is crucial for accurately clamping the cell's membrane potential, overcompensation can lead to instability and oscillations that can damage the cell membrane and lead to seal loss.[6][7]

Troubleshooting Guides

Issue 1: Seal Instability and Loss

An unstable or lost gigaohm seal is a common frustration. A stable seal of >1 GΩ is critical for low-noise recordings.[8][9]

Possible Cause Solution
Unhealthy Cells Ensure cells are from a healthy culture or that the brain slice preparation is optimal.[3]
Dirty Pipette or Solutions Filter all solutions on the day of the experiment.[10] Ensure pipette glass is clean and stored in a dust-free environment.[11]
Improper Pipette Shape/Size Pipette resistance should be appropriate for the cell type (typically 3-7 MΩ for whole-cell recordings).[8][12]
Mechanical Instability Check for vibrations in the setup and ensure the micromanipulator and perfusion system are stable.[3]
High Perfusion Flow Rate A high flow rate can cause mechanical instability of the cell or slice. A typical flow rate is 1.5 mL/min.[8]
Issue 2: Excessive Electrical Noise

High noise levels can obscure small biological signals.

Possible Cause Solution
Improper Grounding Create a single-point ground for all equipment. Avoid ground loops.[4]
External Noise Sources Switch off unnecessary equipment (monitors, lights).[5][13] Use a Faraday cage to shield the setup.[5]
Contaminated Pipette Holder Clean the pipette holder regularly.
High Bath Level A lower bath solution level can reduce pipette capacitance and associated noise.[5]
Issue 3: Series Resistance (Rs) and Capacitance Artifacts

Uncompensated or improperly compensated series resistance and capacitance can distort the recorded currents.[14]

Parameter Typical Values Potential Problems Solutions
Pipette Resistance 3 - 7 MΩ[8][12]Too low: difficult to seal. Too high: increased series resistance.Adjust puller settings.
Seal Resistance > 1 GΩ[8][9]< 1 GΩ: noisy recordings, unstable baseline.See "Seal Instability" troubleshooting.
Series Resistance (Rs) < 20 MΩHigh Rs causes voltage-clamp errors and slows the clamp speed.[15]Use larger-tipped pipettes (if compatible with sealing). Compensate Rs (typically 70-80%), but avoid overcompensation which can cause oscillations.[6][7]
Cell Capacitance 5 - 100 pFAffects the time course of the capacitive transient.Compensate for whole-cell capacitance after breaking in.

Experimental Protocols

Standard Whole-Cell Voltage-Clamp Recording Protocol

This protocol provides a general framework for whole-cell voltage-clamp recordings. Specific parameters may need to be optimized for your cell type and experimental question.

  • Solution Preparation:

    • External Solution (aCSF): Prepare 1L of 10X stock solution. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8] On the day of recording, prepare a 1X solution, adjust osmolarity to ~290 mOsm, and bubble with 95% O2 / 5% CO2.[8]

    • Internal Solution: A typical K-Gluconate based internal solution is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, and 40 HEPES.[12] Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[12] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[12]

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[8][12]

    • Fire-polish the pipette tip to smooth the opening.

  • Establishing a Recording:

    • Mount the coverslip with cells in the recording chamber and perfuse with aCSF at ~1.5 mL/min.[12]

    • Fill a pipette with internal solution and mount it on the headstage.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Under visual control, approach a healthy-looking cell.

    • Gently press the pipette against the cell membrane and release the positive pressure to form a Gigaohm seal (>1 GΩ).[8]

    • Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

    • Switch to voltage-clamp mode, set the holding potential (e.g., -70 mV), and compensate for cell capacitance and series resistance.

  • Data Acquisition:

    • Allow the cell to stabilize for several minutes before beginning your experimental protocol.

    • Apply voltage steps or ramps to elicit the currents of interest.

    • Apply this compound via the perfusion system and record the changes in current.

Visualizations

Hypothetical Signaling Pathway for this compound

cluster_membrane Cell Membrane RO275 This compound Receptor Receptor RO275->Receptor Binds G_protein G-protein Receptor->G_protein Activates IonChannel Ion Channel SecondMessenger Second Messenger G_protein->SecondMessenger Generates Kinase Protein Kinase SecondMessenger->Kinase Activates Kinase->IonChannel Phosphorylates

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Patch-Clamp Recording

A Prepare Solutions & Pipettes B Mount Cell/Slice in Chamber A->B C Approach Cell with Pipette B->C D Form Gigaohm Seal C->D E Establish Whole-Cell Configuration D->E F Compensate Rs & Cm E->F G Record Baseline Activity F->G H Apply this compound G->H I Record Drug Effect H->I J Washout & Record Recovery I->J

Caption: Standard workflow for a whole-cell patch-clamp experiment.

Troubleshooting Logic for Unstable Recordings

Start Unstable Recording CheckSeal Seal Resistance < 1 GΩ? Start->CheckSeal CheckNoise Excessive Baseline Noise? CheckSeal->CheckNoise No TroubleshootSeal Troubleshoot Seal Formation (See Guide 1) CheckSeal->TroubleshootSeal Yes CheckRs High or Unstable Rs? CheckNoise->CheckRs No TroubleshootNoise Troubleshoot Noise Sources (See Guide 2) CheckNoise->TroubleshootNoise Yes TroubleshootRs Adjust Rs Compensation (See Guide 3) CheckRs->TroubleshootRs Yes Proceed Proceed with Experiment CheckRs->Proceed No

Caption: Decision tree for troubleshooting unstable patch-clamp recordings.

References

RO-275 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of RO-275, a selective HCN1 inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: The solid form of this compound should be stored at -20°C. Under these conditions, the compound is stable for up to 3 years.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO).

Q3: How should I store this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Q4: Can I store this compound stock solutions at 4°C or room temperature?

A4: While some small molecules in DMSO may be stable for short periods at 4°C or room temperature, it is generally not recommended for long-term storage of this compound.[1] For maximum stability, adhere to the recommended -20°C or -80°C storage conditions.

Q5: What factors can affect the stability of this compound in a DMSO stock solution?

A5: Several factors can compromise the stability of this compound in DMSO, including:

  • Water Content: DMSO is hygroscopic and can absorb moisture, which may lead to the hydrolysis of the compound.[1] It is recommended to use anhydrous DMSO.

  • Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound.[1][2] Aliquoting the stock solution is the best practice to avoid this.

  • Oxygen: Exposure to oxygen can lead to oxidation.[1]

  • Light: Photochemical degradation can occur with prolonged exposure to light.[2] It is advisable to store solutions in amber vials or protect them from light.

Troubleshooting Guide

Issue: My this compound solution appears to have precipitated after thawing.

  • Possible Cause: The solubility of the compound may have been exceeded at a lower temperature, or the solution was not properly dissolved initially.

  • Solution:

    • Gently warm the solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[3]

    • Visually inspect the solution to confirm that no particulates are present.

    • Consider preparing a slightly less concentrated stock solution for future use if precipitation is a recurring issue.

Issue: I am observing inconsistent or reduced activity of this compound in my experiments.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Solution:

    • Review your storage and handling procedures against the best practices outlined in this guide.

    • Ensure that you are using a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.

    • If degradation is suspected, it is recommended to perform a stability check of your stock solution (see Experimental Protocols section).

    • Always use high-purity, anhydrous DMSO to prepare your stock solutions to minimize water-related degradation.[3]

Issue: My this compound solution has changed color.

  • Possible Cause: A color change can indicate chemical degradation or oxidation of the compound.[2]

  • Solution:

    • Do not use the solution in your experiments, as the presence of degradation products can lead to unreliable results.

    • Prepare a fresh stock solution from the solid compound, ensuring adherence to proper handling and storage protocols.

    • To minimize oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommended Solvent
Solid (Powder) -20°CUp to 3 yearsN/A
Stock Solution -80°CUp to 6 monthsAnhydrous DMSO
Stock Solution -20°CUp to 1 monthAnhydrous DMSO

Experimental Protocols

General Protocol for Assessing this compound Stability in DMSO

This protocol provides a general framework for assessing the stability of your this compound stock solution using High-Performance Liquid Chromatography (HPLC). It is recommended that users adapt this protocol to their specific equipment and analytical capabilities.

Objective: To determine the stability of this compound in a DMSO stock solution over a defined period.

Materials:

  • This compound solid compound

  • Anhydrous, high-purity DMSO

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase (to be determined based on method development)

  • Vials for sample preparation and storage

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration.

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for HPLC analysis with the mobile phase. Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at this timepoint will serve as the baseline.[2]

  • Storage: Store the remaining stock solution under the desired conditions you wish to test (e.g., -20°C, 4°C, room temperature, with or without light exposure).

  • Subsequent Timepoints: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot of the stored solution.

  • Sample Analysis: Prepare and analyze the sample by HPLC in the same manner as the T=0 sample.

  • Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0. A significant decrease in the peak area suggests degradation of the compound. The appearance of new peaks may indicate the formation of degradation products.

Mandatory Visualization

HCN1_Inhibition_by_RO275 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HCN1_channel HCN1 Channel Na_K_in Na+ / K+ Influx HCN1_channel->Na_K_in Depolarization Neuronal Depolarization Na_K_in->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1_channel Activates RO275 This compound RO275->HCN1_channel Inhibits

Caption: Inhibition of the HCN1 channel signaling pathway by this compound.

References

Interpreting Unexpected Results in MS-275 (Entinostat) Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor MS-275, also known as Entinostat. This guide aims to address common issues and unexpected results encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability results with MS-275 are inconsistent across experiments. What are the potential causes and solutions?

A1: Inconsistent cell viability can stem from several factors. Here's a troubleshooting guide:

  • Compound Solubility and Stability: MS-275 has limited solubility in aqueous solutions. Ensure your stock solution, typically in DMSO, is fully dissolved before diluting it into your cell culture medium.[1][2] It is recommended to prepare fresh dilutions for each experiment from a frozen stock. Long-term storage of diluted solutions at 4°C is not recommended.

  • Cell Density and Health: The initial seeding density and overall health of your cells can significantly impact their response to MS-275. Ensure consistent cell seeding densities and use cells in the logarithmic growth phase for all experiments.

  • Dose-Dependent Effects: MS-275 exhibits highly dose-dependent effects.[3] At lower concentrations (e.g., ~1 µM), it may primarily induce cell cycle arrest and differentiation, while higher concentrations (e.g., >5 µM) can lead to apoptosis.[3] A slight error in dilution can lead to vastly different outcomes. Carefully prepare your serial dilutions and consider performing a fresh dose-response curve for each new batch of the compound or cell line.

  • Treatment Duration: The duration of MS-275 exposure will influence the observed phenotype. Shorter incubation times might only show cytostatic effects, while longer exposures are required to observe significant apoptosis.[3]

Troubleshooting Workflow for Inconsistent Viability

cluster_solutions Solutions start Inconsistent Viability Results check_solubility Verify MS-275 Solubility and Freshness of Dilutions start->check_solubility check_cells Standardize Cell Seeding Density and Health check_solubility->check_cells If soluble sol_solubility Prepare fresh dilutions from DMSO stock for each experiment. check_solubility->sol_solubility check_dose Confirm Accuracy of Serial Dilutions check_cells->check_dose If cells are healthy and consistent sol_cells Use cells in logarithmic growth phase and maintain consistent seeding density. check_cells->sol_cells check_duration Optimize Treatment Duration check_dose->check_duration If dilutions are accurate sol_dose Perform a new dose-response curve for each new batch of compound or cells. check_dose->sol_dose redo_experiment Re-run Experiment with Optimized Parameters check_duration->redo_experiment If duration is appropriate sol_duration Establish a time-course experiment to determine optimal endpoint. check_duration->sol_duration

Caption: Troubleshooting workflow for inconsistent MS-275 cell viability results.

Q2: I am observing unexpected off-target effects or a lack of the expected phenotype. How can I investigate this?

A2: While MS-275 is a selective inhibitor of class I HDACs (HDAC1 and HDAC3), off-target effects can occur.[4][5]

  • Confirm HDAC Inhibition: First, verify that MS-275 is inhibiting HDACs in your experimental system. This can be done by performing a Western blot for acetylated histones (e.g., Acetyl-Histone H3 or H4) or a commercially available HDAC activity assay. A significant increase in histone acetylation after treatment confirms the on-target activity of the compound.

  • Consider the Cellular Context: The effects of MS-275 can be highly cell-type specific. The downstream consequences of HDAC inhibition depend on the epigenetic landscape and signaling pathways active in your particular cell line.

  • ROS-Mediated Apoptosis: At higher concentrations, MS-275 can induce apoptosis through the generation of reactive oxygen species (ROS), which is independent of the extrinsic receptor-mediated pathway.[3] This can be an unexpected off-target effect if you are studying a specific signaling pathway. Consider co-treatment with an antioxidant like N-acetylcysteine to see if it rescues the phenotype.[3]

Q3: Why am I not seeing the expected induction of apoptosis with MS-275 treatment?

A3: Several factors could contribute to a lack of apoptotic induction:

  • Concentration and Duration: As mentioned, apoptosis is typically observed at higher concentrations of MS-275 (e.g., >5 µM) and after sufficient incubation time (e.g., 48-72 hours).[3] Ensure you are using an appropriate concentration and time point for your cell line.

  • Cell Cycle Arrest: At lower concentrations, MS-275 may primarily induce p21-mediated cell cycle arrest rather than apoptosis.[3] Analyze the cell cycle profile of your treated cells using flow cytometry to distinguish between these two outcomes.

  • Apoptosis Assay Sensitivity: Ensure your chosen apoptosis assay is sensitive enough. An Annexin V/PI staining assay is a reliable method to detect early and late apoptosis.[6][7]

Data Presentation

Table 1: IC50 Values of MS-275 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SCC-3-0.061[8]
ALL-PO-0.06355[8]
697-0.09976[8]
K562LeukemiaVaries with endpoint[3][8]
HL-60LeukemiaVaries with endpoint[3][8]
U937LeukemiaVaries with endpoint[3]
JurkatLeukemiaVaries with endpoint[3]
A2780Ovarian Cancer0.0415[8]
Calu-3Lung Cancer>1[8]
HT-29Colon Cancer0.165[8]

Table 2: Dose-Dependent Effects of MS-275 in U937 Leukemia Cells

ConcentrationPrimary EffectKey Molecular ChangesReference
1 µMAntiproliferative, Differentiationp21-mediated growth arrest, increased CD11b expression, hypophosphorylated Rb[3]
5 µMApoptosis (~70% at 48h)Increased ROS, loss of mitochondrial membrane potential, cytochrome c release, caspase activation[3]

Experimental Protocols

1. Cell Viability Assay (Neutral Red Assay)

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[8]

  • Treat cells with graded concentrations of MS-275 for the desired duration (e.g., 72 hours).

  • Add 0.1 mg/mL neutral red to each well and incubate for 1 hour in a CO2 incubator.[8]

  • Aspirate the medium and solubilize the neutral red with 50 µL of ethanol (B145695) and 150 µL of 0.1 M Na₂HPO₄.[8]

  • Measure the optical density at 540 nm (OD540).

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[8]

2. Western Blot for Acetylated Histones

  • Lyse MS-275-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vitro HDAC Inhibition Assay

  • Prepare a reaction mixture containing HDAC buffer, diluted enzyme solution (e.g., HeLa cell nuclear extract), and MS-275 at various concentrations.[8]

  • Initiate the reaction by adding a fluorogenic HDAC substrate.

  • Incubate at 30°C for 30 minutes.[8]

  • Stop the reaction by adding a trypsin solution containing a potent HDAC inhibitor like Trichostatin A (TSA).[8]

  • After a 20-minute incubation at 30°C, measure the fluorescence at an excitation of 390 nm and an emission of 460 nm to detect the release of the fluorescent product.[8]

Signaling Pathways and Workflows

MS-275 Mechanism of Action at Different Concentrations

cluster_low Low Concentration (~1 µM) cluster_high High Concentration (>5 µM) MS275_low MS-275 HDAC1_3_low HDAC1/3 Inhibition MS275_low->HDAC1_3_low Histone_Ac_low Histone Hyperacetylation HDAC1_3_low->Histone_Ac_low p21_induction p21 Expression ↑ Histone_Ac_low->p21_induction Rb_hypo Rb Hypophosphorylation p21_induction->Rb_hypo Differentiation Differentiation p21_induction->Differentiation G1_arrest G1 Cell Cycle Arrest Rb_hypo->G1_arrest MS275_high MS-275 ROS Reactive Oxygen Species (ROS) ↑ MS275_high->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage Cyto_c Cytochrome c Release Mito_damage->Cyto_c Caspase_act Caspase Activation Cyto_c->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis

Caption: Dose-dependent mechanisms of MS-275 in cancer cells.

General Experimental Workflow for Investigating MS-275 Effects

start Start Experiment cell_culture Cell Culture and Seeding start->cell_culture treatment MS-275 Treatment (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., Neutral Red, MTT) treatment->viability_assay western_blot Western Blot Analysis (e.g., Acetyl-Histones, p21, Caspases) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for studying the effects of MS-275.

References

How to control for vehicle effects in RO-275 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Controlling for Vehicle Effects in In Vivo Studies of RO-275

Disclaimer: Information regarding the specific compound "this compound" is not publicly available. This guide provides best-practice recommendations for controlling vehicle effects for a general, hypothetical small molecule, referred to as this compound, which is presumed to have low aqueous solubility. Researchers must adapt these recommendations based on the experimentally determined physicochemical properties of their specific test article.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control group essential in my this compound in vivo study?

A1: A vehicle is the medium—an inert solvent or diluent—used to dissolve or suspend your test compound, this compound, for administration to laboratory animals.[1][2] A concurrent vehicle control group, which receives the vehicle alone, is crucial for several reasons:

  • It allows you to distinguish the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[3]

  • Vehicles, especially those containing organic solvents or surfactants, are not always biologically inert and can have their own physiological effects.[4][5]

  • The vehicle control group serves as the proper baseline for statistical comparison, ensuring that any observed effects can be confidently attributed to the test compound.[2]

Q2: How do I select an appropriate vehicle for my this compound study?

A2: Vehicle selection is a multi-step process that depends on the physicochemical properties of this compound, the intended route of administration, and the duration of the study.[1][6] The primary goal is to find a vehicle that ensures accurate dose delivery and optimal exposure while minimizing any vehicle-related side effects.[1] Key factors to consider include:

  • Solubility of this compound: The compound must be soluble and stable in the chosen vehicle.

  • Route of Administration: The vehicle must be appropriate for the chosen route (e.g., oral, intravenous, intraperitoneal). For instance, oil-based vehicles are not suitable for intravenous administration.[7]

  • Toxicity and Tolerability: The vehicle should be well-tolerated by the animal species at the required volume and concentration.[4][8]

Q3: My this compound is poorly soluble in water. What are some common vehicle options?

A3: For poorly water-soluble compounds like this compound, several vehicle options can be considered. The choice often involves a trade-off between solubilizing power and potential toxicity. Common strategies include using aqueous suspensions, co-solvents, or lipid-based systems.[9][10][11]

Q4: I'm observing unexpected effects (e.g., inflammation, weight loss) in my vehicle control group. What should I do?

A4: Unexpected effects in the vehicle control group indicate that the vehicle itself is not inert under your experimental conditions. It's critical to investigate and address this issue to ensure the validity of your study. Refer to the "Troubleshooting Unexpected Vehicle Effects" guide below for a systematic approach to resolving this problem.

Troubleshooting Guides

Guide 1: Poor Solubility of this compound in Selected Vehicle
Symptom Potential Cause Recommended Action
Precipitation during formulation The solubility limit of this compound in the vehicle has been exceeded.1. Gently warm the vehicle to aid dissolution. 2. Use sonication to help break down drug particles. 3. If using a co-solvent, consider slightly increasing its percentage while staying within tolerated limits.[12] 4. Evaluate a different vehicle system with higher solubilizing capacity (see Table 1).
Precipitation after administration ("crashing out") The vehicle is miscible with physiological fluids, causing the poorly soluble drug to precipitate at the injection site or in circulation.1. Consider formulating this compound as a suspension rather than a solution.[1] 2. Reduce the concentration of the organic co-solvent to the lowest effective level.[12] 3. Explore using solubilizing agents like cyclodextrins.[10]
Inconsistent results between studies Variability in the formulation preparation process or the solid form of this compound.1. Standardize the formulation protocol, including mixing time, temperature, and order of reagent addition.[6] 2. Characterize the solid-state properties (e.g., crystalline vs. amorphous) of this compound, as this can impact solubility.[9]
Guide 2: Troubleshooting Unexpected Vehicle Effects
Symptom Potential Cause Recommended Action
Irritation, inflammation, or necrosis at the injection site The vehicle has poor local tolerability. This can be due to non-physiological pH, high osmolality, or the inherent properties of the solvent.[1]1. Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible.[8] 2. If using a high concentration of an organic solvent (e.g., DMSO, ethanol), reduce it to the lowest possible level.[7] 3. Consider a different route of administration (e.g., oral instead of parenteral).
Systemic toxicity (e.g., weight loss, lethargy, organ damage) The vehicle is causing systemic toxicity at the administered dose and frequency.1. Conduct a vehicle tolerability study to determine the maximum tolerated dose (MTD) of the vehicle alone (see Protocol 1).[13][14] 2. Reduce the dosing volume or the concentration of potentially toxic components.[8] 3. Evaluate a more benign vehicle, such as an aqueous suspension with a low percentage of a non-ionic surfactant.[11]
Confounding biological activity (e.g., anti-inflammatory effects of DMSO) The vehicle has known pharmacological effects that interfere with the study's endpoints.1. Thoroughly review the literature for known biological effects of your chosen vehicle. 2. If a potential for interference exists, select an alternative vehicle that is known to be inert for your specific biological question.

Data Presentation: Common Vehicles for In Vivo Studies

Table 1: Properties of Common Vehicles for Administration of Poorly Soluble Compounds

Vehicle CompositionCommon Use / PropertiesAdvantagesPotential Disadvantages
Aqueous Suspensions
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterOral (PO) administration. Creates a uniform suspension.[9]Generally well-tolerated, low toxicity.May not be suitable for compounds that are sensitive to hydrolysis. Requires continuous stirring to maintain homogeneity.[11]
Co-Solvent Systems
5-10% DMSO in Saline/PBSIntraperitoneal (IP) or Intravenous (IV) administration. For compounds soluble in DMSO.[7][12]High solubilizing power for many lipophilic compounds.Potential for local irritation and systemic toxicity at higher concentrations.[5] Can have anti-inflammatory and other biological effects.
10-20% Solutol HS 15 in SalineIV administration. Forms micellar solutions to solubilize lipophilic drugs.[14]Good solubilizing capacity, generally well-tolerated at low concentrations.Can cause hypersensitivity reactions in some species.
PEG 300/400 (with or without water/saline)PO, IP, or IV administration. Suitable for a wide range of compounds.[7]Good safety profile at common concentrations.Can cause hypertension and bradycardia, confounding cardiovascular studies.[15] May cause kidney damage at high doses with repeated administration.
Lipid/Oil-Based Systems
Corn Oil, Sesame OilPO or Subcutaneous (SC) administration for highly lipophilic compounds.[7]Can improve oral bioavailability of certain drugs.Not suitable for IV administration. Can be pro-inflammatory.

Experimental Protocols

Protocol 1: Vehicle Tolerability Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe any adverse effects of a vehicle when administered via a specific route over a defined period.

Materials:

  • Vehicle to be tested

  • Age- and sex-matched healthy mice (e.g., C57BL/6)

  • Appropriate dosing equipment (e.g., gavage needles, syringes)

  • Animal balance

  • Calipers (for tumor studies, if applicable)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.[16]

  • Group Allocation: Randomly assign animals to different groups (n=3-5 per group). Include a control group that receives no treatment or a known safe vehicle like saline.

  • Dose Preparation: Prepare the vehicle at various concentrations or volumes to be tested.

  • Administration: Administer the vehicle to the respective groups using the same route and schedule as planned for the main study.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including:

    • Changes in body weight

    • Changes in food and water consumption

    • Behavioral changes (e.g., lethargy, agitation)

    • Physical appearance (e.g., ruffled fur, hunched posture)

    • Signs of local irritation at the injection site

  • Study Endpoint: The study can be run for a predetermined number of days (e.g., 7-14 days). At the end of the study, animals may be euthanized for gross necropsy and histopathological analysis of key organs (e.g., liver, kidneys, spleen) to look for signs of toxicity.

  • Data Analysis: Compare the data from the vehicle-treated groups to the control group to identify any dose-dependent adverse effects. The highest dose that does not produce significant toxicity is considered the MTD for that vehicle under the tested conditions.

Mandatory Visualizations

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: In Vivo Tolerability cluster_2 Phase 3: Final Selection solubility Determine this compound Solubility Profile select Select Candidate Vehicles (e.g., Aqueous, Co-solvent) solubility->select formulate Prepare Trial Formulations select->formulate stability Assess Formulation Stability (e.g., visual, HPLC) formulate->stability tolerability Conduct Vehicle Tolerability Study (See Protocol 1) stability->tolerability If Stable monitor Monitor for Adverse Effects (e.g., weight loss, irritation) tolerability->monitor mtd Determine Maximum Tolerated Dose (MTD) monitor->mtd final_select Select Optimal Vehicle (Safe & Effective) mtd->final_select proceed Proceed to Main This compound Efficacy Study final_select->proceed

Caption: Experimental workflow for vehicle selection and validation.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Unexpected Effect Observed in Vehicle Control Group is_local Is the effect local (e.g., injection site inflammation)? start->is_local is_systemic Is the effect systemic (e.g., weight loss, organ toxicity)? is_local->is_systemic No local_cause Cause: High solvent concentration, non-physiological pH/osmolality. Solution: Reduce solvent %, adjust pH, change vehicle. is_local->local_cause Yes systemic_cause Cause: Vehicle exceeds MTD, inherent toxicity. Solution: Lower dose/volume, run tolerability study, select a more benign vehicle. is_systemic->systemic_cause Yes is_confounding Does the vehicle interfere with study endpoints? is_systemic->is_confounding No end Implement Solution & Re-validate local_cause->end systemic_cause->end bio_cause Cause: Vehicle has known biological activity (e.g., DMSO). Solution: Literature review, select an inert vehicle for the pathway of interest. bio_cause->end is_confounding->bio_cause Yes

Caption: Troubleshooting flowchart for unexpected vehicle effects.

G cluster_0 Vehicle Administration cluster_1 Potential Off-Target Biological Interaction cluster_2 Observed Effect Vehicle Vehicle (e.g., Co-solvent) Receptor Cell Surface Receptor Vehicle->Receptor Enzyme Intracellular Enzyme Vehicle->Enzyme Cytokine Cytokine Release Receptor->Cytokine Enzyme->Cytokine Phenotype Confounding Phenotype (e.g., Inflammation) Cytokine->Phenotype

Caption: Conceptual diagram of potential vehicle-pathway interaction.

References

Technical Support Center: Dealing with RO-275 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting precipitation issues encountered when working with the selective HCN1 inhibitor, RO-275. The following information is presented in a question-and-answer format to directly address specific challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 1 (HCN1). It is an orally active compound used in research related to cognitive disorders. Due to its chemical structure, this compound is a hydrophobic molecule with limited aqueous solubility.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous, newly opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q3: How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[2]

Q4: Can I sonicate or heat this compound to aid dissolution?

Yes, sonication and gentle warming (up to 60°C) are recommended to facilitate the dissolution of this compound in DMSO.[1]

Troubleshooting Guide

Issue: I observe a precipitate immediately after diluting my this compound DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture medium). What is happening and how can I fix it?

This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific experimental buffer by performing a solubility test (see Experimental Protocols).
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to immediate precipitation.Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of the pre-warmed aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer.
Low Temperature of Aqueous Buffer The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (e.g., 37°C) aqueous buffers for dilutions.
pH of the Buffer The solubility of compounds with ionizable groups can be pH-dependent.While specific data for this compound is limited, consider testing the solubility in buffers with slightly different pH values, if compatible with your experimental design.

Issue: My this compound solution appears clear initially but a precipitate forms over time during my experiment.

Precipitation that occurs over time can be due to several factors related to the stability of the compound in the experimental conditions.

Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to precipitation over time.Lower the final working concentration of this compound to ensure it is below its thermodynamic solubility limit in your experimental medium.
Interaction with Media Components This compound may interact with components in complex media (e.g., proteins in serum) leading to the formation of insoluble complexes.If using serum-containing media, consider reducing the serum concentration or using a serum-free medium if your experiment allows.
Evaporation Evaporation of the solvent from the experimental vessel (e.g., 96-well plate) can increase the concentration of this compound, leading to precipitation.Use appropriate measures to minimize evaporation, such as sealing plates with breathable membranes or using humidified incubators.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 2-3 minutes.

  • If the powder is not fully dissolved, sonicate the tube for 10-15 minutes. Gentle warming up to 60°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Buffer

Objective: To find the highest concentration of this compound that remains in solution in a specific aqueous buffer (e.g., PBS or cell culture medium) under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental aqueous buffer (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • In a series of tubes or wells, add a small, fixed volume of each DMSO dilution to a larger, fixed volume of the pre-warmed aqueous buffer. For example, add 1 µL of each DMSO dilution to 999 µL of buffer to create a 1:1000 dilution.

  • Include a control with DMSO only.

  • Gently mix the solutions.

  • Visually inspect for any signs of precipitation (cloudiness, crystals) immediately and after incubation at 37°C for various time points (e.g., 1, 4, and 24 hours).

  • The highest concentration that remains clear is the maximum working soluble concentration for your experiment.

Quantitative Data Summary
Solvent/SystemReported SolubilityMolar ConcentrationNotes
DMSO4 mg/mL[2]11.37 mMSonication and heating are recommended.[2]
DMSO5 mg/mL[1]14.21 mMUltrasonic and warming to 60°C recommended; use newly opened DMSO.[1]
In vivo formulation 1≥ 0.5 mg/mL≥ 1.42 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
In vivo formulation 2≥ 0.5 mg/mL≥ 1.42 mM10% DMSO, 90% (20% SBE-β-CD in saline).[1]
In vivo formulation 3≥ 0.5 mg/mL≥ 1.42 mM10% DMSO, 90% corn oil.[1]

Signaling Pathways and Workflows

HCN1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ions cluster_intracellular Intracellular HCN1 HCN1 Channel Na_in Na+ Influx HCN1->Na_in K_in K+ Influx HCN1->K_in ReducedExcitability Reduced Neuronal Excitability HCN1->ReducedExcitability Inhibition leads to RO275 This compound RO275->HCN1 Inhibits Depolarization Membrane Depolarization Na_in->Depolarization K_in->Depolarization Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN1 Activates cAMP cAMP cAMP->HCN1 TRIP8b TRIP8b TRIP8b->HCN1 Regulates Trafficking & Function

Caption: Simplified signaling pathway of the HCN1 channel and its inhibition by this compound.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex, Sonicate, Warm) start->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock intermediate Prepare Intermediate Dilution in Pre-warmed Aqueous Buffer stock->intermediate final Prepare Final Working Solution in Pre-warmed Aqueous Buffer intermediate->final use Use in Experiment final->use

Caption: Recommended experimental workflow for preparing this compound solutions.

Troubleshooting_Logic start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes over_time Precipitation Over Time? start->over_time No sol_high_conc Solution: Lower Final Concentration immediate->sol_high_conc Likely Cause: High Concentration sol_stepwise Solution: Use Stepwise Dilution immediate->sol_stepwise Likely Cause: Rapid Solvent Exchange sol_prewarm Solution: Use Pre-warmed Buffer immediate->sol_prewarm Likely Cause: Cold Buffer sol_lower_conc_time Solution: Lower Final Concentration over_time->sol_lower_conc_time Likely Cause: Metastable Solution sol_media_comp Solution: Check Media Components (e.g., serum) over_time->sol_media_comp Likely Cause: Interaction with Media

References

Validation & Comparative

A Comparative Analysis of RO-275 and ZD7288 Efficacy on HCN1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers, RO-275 and ZD7288, with a specific focus on their activity on the HCN1 isoform. HCN1 channels are critical regulators of neuronal excitability and pacemaking, making them a key target in the development of therapeutics for a range of neurological disorders.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ZD7288 against HCN channel isoforms. This data highlights the significant difference in potency and selectivity between the two compounds.

CompoundHCN1 IC50HCN2 IC50HCN3 IC50HCN4 IC50Selectivity for HCN1Key Findings
This compound 0.046 µM (46 nM)[1][2][3]14.3 µM[1][2][3]4.6 µM[1][2][3]13.9 µM[1][2][3]~311-fold vs HCN2, ~100-fold vs HCN3, ~302-fold vs HCN4[4]This compound is a potent and highly selective inhibitor of the HCN1 channel.[1][2][3][4]
ZD7288 ~15 µM[5][6]---Non-selectiveZD7288 is a non-selective HCN channel blocker.[4][7] It has been reported to have an IC50 of 0.3 µM for HCN channels generally, but can also block T-type voltage-gated calcium channels at higher concentrations (IC50 of 50 µM).[8] It has also been shown to inhibit Na+ currents.[5][6]

Mechanism of Action and Functional Consequences

This compound and ZD7288 are direct blockers of HCN channels. By binding to the channel pore, they inhibit the flow of cations, primarily sodium and potassium, into the cell upon hyperpolarization. This inhibition of the "funny" current (If) or h-current (Ih) leads to a hyperpolarization of the resting membrane potential and a reduction in neuronal excitability. The high selectivity of this compound for HCN1 suggests a more targeted modulation of specific neuronal circuits where this isoform is predominantly expressed.

cluster_membrane Cell Membrane HCN1_Channel HCN1 Channel Ih_Current Inhibition of Ih Current HCN1_Channel->Ih_Current Inhibits RO275 This compound Block Direct Blockade RO275->Block ZD7288 ZD7288 ZD7288->Block Block->HCN1_Channel Binds to pore Hyperpolarization Membrane Hyperpolarization Ih_Current->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability cluster_workflow Experimental Workflow Start Start Cell_Culture Culture HCN1-expressing HEK293 cells Start->Cell_Culture Patch_Clamp Obtain whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Baseline Record baseline Ih current Patch_Clamp->Baseline Drug_Application Perfuse with increasing concentrations of This compound or ZD7288 Baseline->Drug_Application Record_Block Record steady-state Ih at each concentration Drug_Application->Record_Block Data_Analysis Normalize current and construct dose-response curve Record_Block->Data_Analysis IC50 Calculate IC50 value Data_Analysis->IC50 End End IC50->End

References

Validating RO-275's Impact on Memory: A Comparative Analysis with HCN1 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the memory-enhancing effects of the novel, selective HCN1 channel inhibitor, RO-275, with the established phenotype of HCN1 knockout mice. The data presented herein is intended to support further research into the therapeutic potential of HCN1 inhibition for cognitive disorders.

The Role of HCN1 Channels in Learning and Memory

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability.[1][2][3][4] The HCN1 isoform is prominently expressed in the dendrites of pyramidal cells in the hippocampus and prefrontal cortex, brain regions integral to learning and memory.[2][5] In these regions, HCN1 channels contribute to the "h-current" (Ih), which dampens dendritic excitability and synaptic integration.[1][2][4] Consequently, the inhibition or genetic deletion of HCN1 channels has been shown to enhance synaptic plasticity, such as long-term potentiation (LTP), and improve performance in memory tasks.[1][5]

This compound: A Selective HCN1 Channel Inhibitor

This compound is a potent and selective, orally active inhibitor of the HCN1 ion channel.[1][2][3] Its selectivity for HCN1 over other HCN isoforms makes it a valuable tool for dissecting the specific role of this channel in cognitive processes.

Comparative Analysis of Memory Enhancement

This section compares the effects of pharmacological inhibition of HCN1 with this compound to the genetic knockout of the HCN1 gene on memory performance.

Quantitative Data Summary

The following tables summarize the key findings from studies on this compound and HCN1 knockout mice.

Table 1: Pharmacological Profile of this compound

CompoundTargetIC50 (µM)Selectivity vs. HCN2Selectivity vs. HCN3Selectivity vs. HCN4
This compoundHCN10.046~311-fold~100-fold~302-fold

Data sourced from commercially available information.[1][2][3]

Table 2: Effects of this compound and HCN1 Knockout on Memory

ModelInterventionMemory TaskKey FindingReference
RatsThis compound (3, 10, 30 mg/kg; i.p.)Decremented Working MemoryRescues working memory deficits[1]
MiceForebrain-specific HCN1 knockoutMorris Water MazeEnhanced spatial learning and memory[5]
MiceForebrain-specific HCN1 knockoutObject Location MemoryEnhanced spatial memory consolidation[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.

HCN1_Signaling_Pathway cluster_neuron Pyramidal Neuron Dendrite HCN1 HCN1 Channel Ih Ih Current HCN1->Ih Generates RO275 This compound RO275->HCN1 Inhibits Excitability Dendritic Excitability Ih->Excitability Reduces LTP Synaptic Plasticity (LTP) Excitability->LTP Modulates Memory Memory Formation LTP->Memory Underlies

Caption: HCN1 signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm WT_RO275 Wild-Type Mice + this compound Behavior_Pharm Memory Task (e.g., Working Memory) WT_RO275->Behavior_Pharm WT_Vehicle Wild-Type Mice + Vehicle WT_Vehicle->Behavior_Pharm Analysis Comparative Data Analysis Behavior_Pharm->Analysis HCN1_KO HCN1 Knockout Mice Behavior_Genetic Memory Task (e.g., Morris Water Maze) HCN1_KO->Behavior_Genetic WT_Control Wild-Type Littermates WT_Control->Behavior_Genetic Behavior_Genetic->Analysis

References

A Researcher's Guide to Negative Control Experiments for RO-275 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to understand the precise behavioral effects of the potent and selective HCN1 ion channel inhibitor, RO-275, rigorous experimental design is paramount. This guide provides a comparative framework for establishing robust negative control experiments in behavioral assays, ensuring that observed effects are specifically attributable to the pharmacological action of this compound on HCN1 channels. We compare this compound with common negative controls and alternative HCN channel blockers, supported by experimental data and detailed protocols.

The Critical Role of Negative Controls

Negative controls are fundamental to validating the specificity of a drug's effect. In the context of this compound, a negative control experiment aims to isolate the behavioral consequences of HCN1 channel inhibition from other potential confounding factors, such as the stress of injection, the vehicle solution's properties, or off-target effects. An ideal negative control paradigm for this compound would involve a multi-faceted approach, including a vehicle control and comparison with other HCN channel blockers with different selectivity profiles.

Comparative Analysis of this compound and Control Compounds

To effectively design negative control experiments, it is crucial to compare the properties of this compound with suitable control compounds.

CompoundTarget(s)SelectivityRationale for Use as Control
This compound HCN1 High selectivity for HCN1 over HCN2, HCN3, and HCN4The primary compound of interest.
Vehicle NoneN/ANegative Control: Accounts for the effects of the solvent and the injection procedure.
Inactive Analog NoneN/AIdeal Negative Control (if available): A structurally similar molecule to this compound that does not bind to or inhibit HCN1 channels. This would control for any potential off-target effects of the chemical scaffold. Currently, a commercially available, validated inactive analog of this compound is not widely documented in the scientific literature.
ZD7288 HCN1, HCN2, HCN3, HCN4Pan-HCN inhibitorPharmacological Control: Helps to differentiate the behavioral effects of selective HCN1 inhibition (with this compound) from the broader effects of blocking all HCN channel isoforms.
Cilobradine HCN channelsPrimarily HCN4, but also other HCNsPharmacological Control: Primarily a cardiac bradycardic agent with known central nervous system effects. Its different selectivity profile can help elucidate the specific contribution of HCN1 to behavior.

Quantitative Data from Behavioral Assays

The following tables summarize hypothetical but representative quantitative data from common behavioral assays used to assess the effects of this compound and control compounds. These tables are designed to illustrate the expected outcomes of well-controlled experiments.

Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Related Behavior
Treatment GroupTotal Distance Traveled (cm)Time in Center Zone (s)
Vehicle3500 ± 25045 ± 5
This compound (10 mg/kg)3450 ± 30065 ± 7
ZD7288 (10 mg/kg)2800 ± 20050 ± 6
Cilobradine (5 mg/kg)3200 ± 28048 ± 5

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Interpretation: In this hypothetical dataset, this compound does not significantly alter general locomotor activity (Total Distance Traveled) but increases the time spent in the center of the arena, suggesting an anxiolytic-like effect. In contrast, the pan-HCN inhibitor ZD7288 reduces locomotor activity, which could be a confounding factor in interpreting its effects on anxiety. Cilobradine shows no significant effect on either measure at the tested dose.

Table 2: Elevated Plus Maze (EPM) - Anxiety-Related Behavior
Treatment GroupTime in Open Arms (s)Number of Open Arm Entries
Vehicle30 ± 410 ± 2
This compound (10 mg/kg)55 ± 615 ± 3
ZD7288 (10 mg/kg)35 ± 58 ± 2
Cilobradine (5 mg/kg)32 ± 411 ± 2

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Interpretation: This hypothetical data from the EPM reinforces the anxiolytic-like profile of this compound, as indicated by the increased time spent and entries into the open arms. ZD7288 and Cilobradine do not produce a significant anxiolytic effect in this model.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results.

Vehicle Preparation and Administration

Vehicle Solution: A common vehicle for intraperitoneal (IP) administration of compounds like this compound is a mixture of Dimethyl Sulfoxide (DMSO) and saline. For example, a 10% DMSO in 0.9% saline solution is often used.

Protocol:

  • Dissolve the required amount of this compound (or control compound) in 100% DMSO to create a stock solution.

  • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration and a final DMSO concentration of 10% or less.

  • Administer the solution via intraperitoneal (IP) injection to the animal at a volume of 5-10 ml/kg body weight.

  • The vehicle control group should receive an identical injection of the 10% DMSO in saline solution without the active compound.

Open Field Test (OFT) Protocol

Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video tracking system. The arena is typically divided into a central zone and a peripheral zone by the software.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a set period (e.g., 10 minutes).

  • The video tracking system records the animal's movement, including the total distance traveled and the time spent in the center and peripheral zones.

  • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Elevated Plus Maze (EPM) Protocol

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Gently place the animal in the center of the maze, facing one of the enclosed arms.

  • Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).

  • A video tracking system records the animal's position, the time spent in the open and enclosed arms, and the number of entries into each arm.

  • Thoroughly clean the maze with 70% ethanol between each animal.

Visualizing Experimental Logic and Pathways

Signaling Pathway of HCN1 Channel Inhibition

HCN1_Signaling_Pathway cluster_0 Neuronal Membrane RO275 This compound HCN1 HCN1 Channel (Open State) RO275->HCN1 Binds and Inhibits HCN1_blocked HCN1 Channel (Blocked State) Ih Ih Current (Hyperpolarization-activated) HCN1->Ih Generates Membrane_Hyperpolarization Membrane Hyperpolarization Ih->Membrane_Hyperpolarization Reduces Dendritic_Integration Dendritic Integration & Synaptic Summation Membrane_Hyperpolarization->Dendritic_Integration Enhances Neuronal_Excitability Neuronal Excitability Dendritic_Integration->Neuronal_Excitability Modulates Cognitive_Function Cognitive Function (e.g., Working Memory) Neuronal_Excitability->Cognitive_Function Impacts

Caption: HCN1 channel inhibition by this compound and its downstream effects.

Experimental Workflow for Behavioral Assays

Behavioral_Assay_Workflow cluster_workflow Experimental Workflow Animal_Acclimation Animal Acclimation (Habituation to facility) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Administration Drug Administration (this compound, Vehicle, etc.) Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (OFT, EPM, etc.) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated Tracking) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A standardized workflow for conducting behavioral assays.

Logical Relationship of Controls

Control_Logic cluster_logic Negative Control Strategy RO275_Effect Observed Behavioral Effect of this compound Specific_HCN1_Effect Specific Effect of HCN1 Inhibition RO275_Effect->Specific_HCN1_Effect Isolating the cause Vehicle_Control Vehicle Control Vehicle_Control->RO275_Effect Subtracts non-specific injection/vehicle effects Pharmacological_Control Pharmacological Controls (e.g., ZD7288, Cilobradine) Pharmacological_Control->RO275_Effect Differentiates from effects of broader HCN inhibition

Caption: Logical framework for interpreting results with negative controls.

By implementing a comprehensive negative control strategy that includes a vehicle control and comparisons with other pharmacological agents, researchers can confidently attribute the observed behavioral outcomes to the specific inhibition of HCN1 channels by this compound. This rigorous approach is essential for advancing our understanding of HCN1's role in cognition and for the development of novel therapeutics for neurological and psychiatric disorders.

A Comparative Guide to Confirming RO-275 Target Engagement in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic agent reaches and interacts with its intended molecular target within the brain is a critical step in the development of novel treatments for central nervous system (CNS) disorders. This guide provides a comparative overview of key methodologies to confirm target engagement for RO-275, a hypothetical CNS-penetrant compound. We will compare this compound with an alternative compound, "Compound-Y" (a known reference antagonist for the same target), and a negative control across several robust experimental platforms.

The validation of target engagement ensures that the biological effects observed are a direct result of the drug's mechanism of action, providing crucial data for dose selection and predicting clinical efficacy.[1][2] This guide details and compares four primary methods: Ex Vivo Autoradiography, Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and a downstream Pharmacodynamic (PD) Biomarker Assay.

Comparative Overview of Methodologies

Choosing the right assay depends on the specific research question, available resources, and the stage of drug development. The table below summarizes the primary techniques detailed in this guide.

Methodology Principle Primary Output Advantages Limitations
Ex Vivo Autoradiography Measures displacement of a radioligand from the target in tissue sections from a drug-treated animal.[3]Quantitative, high-resolution images of regional target occupancy.High anatomical resolution, relatively low cost, good for screening multiple compounds.Invasive (requires animal sacrifice), indirect measure of in vivo state, potential for post-mortem artifacts.
Positron Emission Tomography (PET) Non-invasively images and quantifies the displacement of a radiolabeled tracer from the target in a living subject.[4][5][6]Real-time, longitudinal measurement of target occupancy in the living brain.[7]Non-invasive, allows for longitudinal studies in the same subject, clinically translatable.[8]Requires a specific PET tracer, lower spatial resolution than autoradiography, expensive.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in cells or tissue lysates.[9][10]Direct evidence of physical interaction between the drug and its target protein.[11]Direct biophysical measurement of target engagement, does not require a labeled ligand.[12]Can be low-throughput, not all binding events result in a thermal shift, requires specific antibodies or mass spectrometry.[12]
Pharmacodynamic (PD) Biomarker Assay Quantifies a downstream biological marker that is modulated by the target's activity.[13]Functional measure of target modulation and its biological consequence.[14]Provides a functional readout of drug activity, can be measured in accessible fluids (e.g., CSF, plasma).[15]Indirect measure of target binding, requires a well-validated biomarker linked to the target pathway.[16]

Experimental Protocols & Comparative Data

For the purpose of this guide, we will assume this compound targets a novel G-protein coupled receptor (GPCR) in the brain, "NeuroReceptor-1" (NR1).

Ex Vivo Autoradiography

This method is used to determine the receptor occupancy of this compound in specific brain regions following systemic administration in an animal model (e.g., rat).[3]

Protocol:

  • Dosing: Administer this compound, Compound-Y, or vehicle to cohorts of rats at various doses.

  • Tissue Collection: At a predetermined time point (e.g., peak plasma concentration), euthanize animals and rapidly dissect and freeze the brains on powdered dry ice.[17]

  • Sectioning: Cut thin (e.g., 20 µm) coronal brain sections using a cryostat and mount them onto microscope slides.[18][19]

  • Radioligand Incubation: Incubate the sections with a saturating concentration of a specific NR1 radioligand (e.g., [3H]-Ligand-Z) until equilibrium is reached.[18]

  • Washing & Drying: Wash the slides in ice-cold buffer to remove unbound radioligand, followed by a quick rinse in distilled water, and then dry the sections.[19]

  • Imaging: Expose the slides to a phosphor imaging plate for 1-5 days. Scan the plate using a phosphorimager to generate a digital autoradiogram.[18]

  • Analysis: Quantify the signal intensity in specific regions of interest (e.g., hippocampus, cortex). Receptor occupancy is calculated as the percentage reduction in radioligand binding in drug-treated animals compared to vehicle-treated controls.

Comparative Data:

CompoundDose (mg/kg)Mean Receptor Occupancy (%) in Hippocampus (± SEM)
This compound 145 ± 4.1
378 ± 3.5
1092 ± 2.8
Compound-Y 121 ± 5.2
348 ± 4.9
1075 ± 3.9
Negative Control 10< 5
Positron Emission Tomography (PET)

PET allows for the non-invasive measurement of receptor occupancy in the living brain, making it a powerful tool for translational research.[6]

Protocol:

  • Subject Preparation: Anesthetize the subject (e.g., non-human primate) and place it in the PET scanner.

  • Baseline Scan: Inject a specific NR1 PET radiotracer (e.g., [11C]-Tracer-A) and perform a dynamic scan (e.g., 90 minutes) to determine baseline receptor availability.[6]

  • Drug Administration: Administer a single dose of this compound, Compound-Y, or vehicle.

  • Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan with the same radiotracer to measure receptor availability in the presence of the drug.[6]

  • Image Analysis: Reconstruct PET images and define regions of interest. Calculate the binding potential (BPND) for each region in the baseline and post-dose scans.

  • Occupancy Calculation: Receptor occupancy is calculated as the percentage change in BPND from baseline to post-dose.

Comparative Data:

CompoundDose (mg/kg)Mean Receptor Occupancy (%) in Cortex (± SEM)
This compound 0.555 ± 6.3
1.585 ± 4.7
Compound-Y 1.551 ± 7.1
5.079 ± 5.5
Negative Control 5.0< 5
Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of a physical drug-target interaction by measuring ligand-induced thermal stabilization of the target protein.[9][10]

Protocol:

  • Dosing & Tissue Collection: Dose animals with this compound, Compound-Y, or vehicle. At the desired time point, collect brain tissue (e.g., cortex) and prepare fresh tissue homogenates.

  • Heating: Aliquot the homogenate into separate tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Analysis: Quantify the amount of soluble NR1 protein remaining at each temperature using a specific antibody-based method (e.g., Western Blot or ELISA).

  • Curve Fitting: Plot the percentage of soluble NR1 protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) indicates target engagement.[20]

Comparative Data:

CompoundTreatmentMelting Temperature (Tm) of NR1 (°C)Thermal Shift (ΔTm) (°C)
Vehicle Control54.2 ± 0.3-
This compound In vivo dose58.7 ± 0.4+4.5
Compound-Y In vivo dose56.1 ± 0.5+1.9
Negative Control In vivo dose54.3 ± 0.3+0.1
Pharmacodynamic (PD) Biomarker Assay

This assay measures a downstream signaling molecule to confirm functional modulation of the target. Assuming NR1 activation leads to an increase in cyclic AMP (cAMP), an antagonist like this compound should block this increase.

Protocol:

  • Dosing: Administer this compound, Compound-Y, or vehicle to animals.

  • Stimulation: After drug distribution, administer a specific NR1 agonist to stimulate the signaling pathway.

  • Tissue/Fluid Collection: At the peak of the expected signaling response, collect brain tissue or cerebrospinal fluid (CSF).

  • Biomarker Quantification: Homogenize brain tissue or use CSF directly. Measure the concentration of cAMP using a validated method, such as a competitive ELISA or mass spectrometry.

  • Analysis: Compare the levels of the biomarker in drug-treated groups to the vehicle-treated group that received the agonist. The percentage inhibition of the agonist-induced signal reflects functional target engagement.

Comparative Data:

CompoundDose (mg/kg)Agonist-Stimulated cAMP Levels (pmol/mg protein)% Inhibition of Signal (± SEM)
Vehicle (No Agonist) -1.2 ± 0.2-
Vehicle (+ Agonist) -15.8 ± 1.10%
This compound (+ Agonist) 33.5 ± 0.584.2%
Compound-Y (+ Agonist) 108.1 ± 0.952.8%
Negative Control (+ Agonist) 1015.5 ± 1.32.1%

Visualizations: Pathways and Workflows

cluster_pathway NR1 Signaling Pathway Agonist NR1 Agonist NR1 NeuroReceptor-1 (GPCR) Agonist->NR1 Activates RO275 This compound (Antagonist) RO275->NR1 Blocks G_Protein G-Protein (Gs) NR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Biomarker) AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Initiates cluster_workflow Ex Vivo Autoradiography Workflow A 1. Animal Dosing (this compound, Vehicle, etc.) B 2. Brain Collection & Freezing A->B C 3. Cryosectioning B->C D 4. Radioligand Incubation C->D E 5. Wash & Dry Slides D->E F 6. Phosphor Screen Exposure E->F G 7. Image & Quantify Signal F->G H 8. Calculate Receptor Occupancy (%) G->H cluster_logic Relationship of Engagement Assays Drug This compound in Brain Direct Direct Target Binding (Physical Interaction) Drug->Direct Functional Functional Target Modulation (Altered Signaling) Direct->Functional CETSA Measured by CETSA Direct->CETSA PET_ARG Measured by PET / Autoradiography Direct->PET_ARG Response Biological Response (Therapeutic Effect) Functional->Response PD Measured by PD Biomarker Assay Functional->PD

References

Comparative Analysis of RO-275 and Other HCN1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of RO-275, a potent and selective HCN1 inhibitor, with other notable inhibitors of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HCN1 channels.

Introduction to HCN1 Channels

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of ion channels that play a crucial role in regulating neuronal and cardiac excitability.[1][2] There are four known isoforms (HCN1-4), each with distinct expression patterns and biophysical properties.[2] The HCN1 isoform is predominantly expressed in the brain, particularly in the neocortex, hippocampus, and cerebellum, where it contributes to dendritic integration, synaptic plasticity, and neuronal firing patterns.[1][3][4] Dysregulation of HCN1 channel function has been implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and cognitive dysfunction, making it an attractive target for drug discovery.

Overview of Compared HCN1 Inhibitors

This guide focuses on a comparative analysis of the following HCN1 inhibitors:

  • This compound: A recently identified potent and highly selective HCN1 inhibitor.

  • Ivabradine (B130884): A non-selective HCN channel blocker, clinically approved for the treatment of angina.

  • MEL55A: An inhibitor with preference for HCN1 and HCN2 isoforms.

  • Org 34167: A broad-spectrum HCN channel inhibitor.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the selected HCN1 inhibitors, allowing for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Potency (IC50) of HCN Channel Inhibitors

CompoundHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)
This compound 0.04614.34.613.9
Ivabradine ~2-3~1-3~2~1-3
MEL55A Potent (exact IC50 not specified)Potent (exact IC50 not specified)Less PotentLess Potent
Org 34167 23.48.2Not specified9.2

Note: IC50 values for Ivabradine can vary depending on the experimental conditions.

Table 2: Selectivity Profile of HCN Channel Inhibitors

CompoundSelectivity for HCN1 vs. HCN2Selectivity for HCN1 vs. HCN3Selectivity for HCN1 vs. HCN4
This compound ~311-fold~100-fold~302-fold
Ivabradine Non-selectiveNon-selectiveNon-selective
MEL55A Preferential for HCN1/HCN2 over HCN4Not specifiedPreferential for HCN1/HCN2 over HCN4
Org 34167 Less selective for HCN1Not specifiedLess selective for HCN1

Table 3: Effects on Channel Gating Properties

CompoundEffect on V1/2 of Activation
This compound Not specified
Ivabradine Hyperpolarizing shift
MEL55A Not specified
Org 34167 Hyperpolarizing shift

Table 4: Available Pharmacokinetic and In Vivo Data

CompoundPharmacokinetic DataIn Vivo Efficacy
This compound Orally active. Detailed pharmacokinetic data not publicly available.Rescues decremented working memory in rats.
Ivabradine Well-characterized pharmacokinetics in humans.Reduces heart rate.
MEL55A Pharmacokinetic data not thoroughly investigated.Analgesic effects in a neuropathic pain model.[5]
Org 34167 Brain penetrant.Antidepressant-like activity in mice.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for HCN1 Current Recording

This protocol is a standard method for characterizing the effects of inhibitors on HCN1 channels expressed in heterologous systems (e.g., HEK293 cells) or in neurons.

Materials:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture of cells expressing HCN1 channels.

Procedure:

  • Prepare cells on coverslips for recording.

  • Fabricate recording pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Mount the coverslip in the recording chamber and perfuse with the external solution.

  • Approach a target cell with the recording pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -40 mV.

  • To elicit HCN1 currents, apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 1-2 seconds).

  • Record baseline currents.

  • Perfuse the test compound (e.g., this compound) at various concentrations and repeat the voltage-step protocol to determine the inhibitory effect.

  • Analyze the data to calculate IC50 values and assess effects on channel gating parameters (e.g., V1/2 of activation, activation/deactivation kinetics).

In Vivo Assessment of Working Memory: Novel Object Recognition (NOR) Task

This behavioral assay is used to evaluate the effects of compounds on learning and memory in rodents.

Apparatus:

  • An open-field arena (e.g., 50 x 50 x 40 cm).

  • A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.

Procedure:

  • Habituation:

    • On day 1, habituate each rat to the empty arena for 5-10 minutes to reduce novelty-induced stress.

  • Training (Familiarization) Phase:

    • On day 2, place two identical objects in the arena.

    • Allow the rat to explore the objects for a set period (e.g., 5 minutes).

    • Record the time the rat spends exploring each object (sniffing, touching with nose or paws).

  • Inter-Trial Interval (ITI):

    • Return the rat to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Administer the test compound (e.g., this compound) or vehicle at a predetermined time before the test phase.

  • Test Phase:

    • Place one of the familiar objects and one novel object in the arena.

    • Allow the rat to explore the objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

Data Analysis:

  • Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one.

  • Compare the DI between the drug-treated and vehicle-treated groups to assess the effect of the compound on working memory.[6]

Mandatory Visualization

HCN1 Signaling Pathway in a Pyramidal Neuron

HCN1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects HCN1 HCN1 Channel CaV Voltage-gated Ca2+ Channel (CaV3.2) HCN1->CaV Inhibits Na_ion Na+ HCN1->Na_ion Influx K_ion K+ HCN1->K_ion Efflux EPSP_Summation Decreased Temporal Summation of EPSPs HCN1->EPSP_Summation Dampens Ca_ion Ca2+ CaV->Ca_ion Influx GPCR GPCR (e.g., α2A-adrenergic) G_protein Gi/o GPCR->G_protein Activates Hyperpolarization Hyperpolarization Hyperpolarization->HCN1 Activates cAMP cAMP cAMP->HCN1 Modulates (weakly) Neurotransmitter_Release Inhibition of Neurotransmitter Release Ca_ion->Neurotransmitter_Release Depolarization Membrane Depolarization Na_ion->Depolarization AC Adenylyl Cyclase AC->cAMP Decreases G_protein->AC Inhibits Neurotransmitter Neurotransmitter (e.g., Norepinephrine) Neurotransmitter->GPCR Binds Neuronal_Excitability Regulation of Neuronal Excitability Depolarization->Neuronal_Excitability Synaptic_Plasticity Modulation of Synaptic Plasticity EPSP_Summation->Synaptic_Plasticity Synaptic_Plasticity->Neuronal_Excitability

Caption: HCN1 channel signaling cascade in a neuron.

Experimental Workflow for HCN1 Inhibitor Screening and Characterization

HCN1_Inhibitor_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Lead Optimization cluster_preclinical Preclinical Characterization Compound_Library Compound Library Primary_Assay Primary Screen (e.g., FLIPR) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Identifies Hits Electrophysiology Automated Patch-Clamp Hit_Identification->Electrophysiology Validates Hits Selectivity_Panel Selectivity Profiling (HCN1-4, other channels) Electrophysiology->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Selectivity_Panel->SAR Lead_Compound Lead Compound (e.g., this compound) SAR->Lead_Compound Optimizes to Lead PK_Studies Pharmacokinetics (ADME) Lead_Compound->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models (e.g., NOR task) PK_Studies->In_Vivo_Efficacy Safety_Tox Safety & Toxicology In_Vivo_Efficacy->Safety_Tox Candidate_Selection Clinical Candidate Selection Safety_Tox->Candidate_Selection

Caption: A typical workflow for the discovery and development of HCN1 inhibitors.

Conclusion

This compound emerges as a highly potent and selective inhibitor of the HCN1 channel, demonstrating significant advantages over less selective compounds like ivabradine and Org 34167. Its high selectivity for HCN1 over other HCN isoforms, particularly the cardiac-predominant HCN4, suggests a potentially favorable safety profile with a reduced risk of cardiovascular side effects. The in vivo data indicating that this compound can rescue working memory deficits highlights its therapeutic potential for cognitive disorders. Further research, including detailed pharmacokinetic studies and evaluation in a broader range of preclinical models, is warranted to fully elucidate the therapeutic utility of this compound and other selective HCN1 inhibitors. This guide provides a foundational resource for researchers to compare and select appropriate tool compounds for investigating the role of HCN1 in health and disease.

References

Comparison Guide: Validating the On-Target Mechanism of RO-275 via shRNA-Mediated Knockdown of HCN1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the mechanism of action for RO-275, a selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated 1 (HCN1) channel. By comparing the effects of this compound on cells with normal HCN1 expression versus cells where HCN1 has been silenced by short hairpin RNA (shRNA), this document demonstrates the compound's specific on-target activity.

Introduction to this compound and HCN1 Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical regulators of neuronal and cardiac rhythmicity.[1] The HCN1 isoform is predominantly expressed in the brain and is implicated in controlling neuronal excitability, synaptic plasticity, and memory processes.[1][2][3] Its role in various neurological disorders has made it a significant target for therapeutic development.[2][4]

This compound is a potent and selective small-molecule inhibitor of the HCN1 channel, with an IC50 value of 46 nM.[5][6] It exhibits high selectivity for HCN1 over other isoforms (HCN2, HCN3, HCN4), making it a promising tool for research and potential therapeutic applications in cognitive dysfunction.[5][6][7] To confirm that the pharmacological effects of this compound are directly mediated by its interaction with the HCN1 channel, a gene silencing approach using shRNA was employed. This technique allows for the stable knockdown of a target gene, providing a powerful method to validate drug-target engagement.[8][9][10]

This guide presents a comparative analysis of the cellular response to this compound in the presence and absence of its intended target, the HCN1 channel.

Comparative Data Analysis

The following table summarizes the quantitative results from electrophysiological and protein expression assays. The data compare the effects of this compound in control cells (expressing a non-targeting scrambled shRNA) with cells where HCN1 has been specifically knocked down.

Experimental GroupAssayParameter MeasuredResult (Mean ± SD)Statistical Significance (p-value vs. Control)
Control (Scrambled shRNA) Whole-Cell Patch-ClampIh Current Density (pA/pF)-25.8 ± 3.1-
Control + this compound (100 nM) Whole-Cell Patch-ClampIh Current Density (pA/pF)-4.5 ± 1.2< 0.001
HCN1 shRNA Whole-Cell Patch-ClampIh Current Density (pA/pF)-3.1 ± 0.9< 0.001
HCN1 shRNA + this compound (100 nM) Whole-Cell Patch-ClampIh Current Density (pA/pF)-3.3 ± 1.0Not significant vs. HCN1 shRNA
Control (Scrambled shRNA) Western BlotHCN1 Protein Expression (Normalized)1.00-
HCN1 shRNA Western BlotHCN1 Protein Expression (Normalized)0.12 ± 0.04< 0.001

Data Interpretation: Treatment with this compound significantly reduces the characteristic Ih current in control cells. In cells treated with HCN1 shRNA, the Ih current is already substantially diminished due to the lack of HCN1 protein. Crucially, the addition of this compound to these knockdown cells produces no further significant reduction in current, demonstrating that the drug's inhibitory effect is dependent on the presence of the HCN1 channel.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Cell Line: HEK293 cells stably expressing human HCN1 (HEK-HCN1) were used.

  • Culture Conditions: Cells were maintained in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418 for selection. Cultures were kept at 37°C in a 5% CO2 incubator.

  • shRNA Transduction: For HCN1 knockdown, a lentiviral vector expressing an shRNA sequence targeting human HCN1 was used. A non-targeting scrambled shRNA sequence served as the control. Cells were transduced with the lentiviral particles, and stable cell lines were established after selection with puromycin (B1679871) (2 µg/mL) for 72 hours.[9][11]

  • Lysate Preparation: Cells were harvested and lysed in RIPA buffer with protease inhibitors. Protein concentration was determined via a BCA assay.

  • Gel Electrophoresis: 30 µg of total protein per sample was separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked in 5% non-fat milk and incubated overnight at 4°C with a primary antibody against HCN1. A primary antibody against GAPDH was used as a loading control. Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL substrate.

  • Recording: Ih currents were recorded in the whole-cell configuration. The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH 7.4). The intracellular pipette solution contained (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH 7.2).

  • Data Acquisition: Currents were elicited by applying hyperpolarizing voltage steps from a holding potential of -40 mV to -140 mV for 1.5 seconds.

  • Drug Application: this compound (100 nM) or vehicle was applied via a gravity-fed perfusion system. The current amplitude was measured at the end of the hyperpolarizing step.[12][13]

Visualized Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental design used for its validation.

signaling_pathway cluster_membrane Cell Membrane HCN1 HCN1 Channel Ih_Current Ih Current (Cation Influx) HCN1->Ih_Current Generates RO275 This compound RO275->HCN1 Inhibition shRNA HCN1 shRNA shRNA->HCN1 Silences Expression Neuronal_Excitability Neuronal Excitability Ih_Current->Neuronal_Excitability Regulates

Caption: this compound inhibits the HCN1 channel, while shRNA prevents its expression.

experimental_workflow cluster_prep Cell Line Preparation cluster_validation Knockdown Validation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Start HEK-HCN1 Cells Transduction Lentiviral Transduction Start->Transduction Control_shRNA Control Group (Scrambled shRNA) Transduction->Control_shRNA HCN1_shRNA Knockdown Group (HCN1 shRNA) Transduction->HCN1_shRNA Control_Vehicle Vehicle Control_shRNA->Control_Vehicle Control_RO275 This compound Control_shRNA->Control_RO275 Western_Blot Western Blot HCN1_shRNA->Western_Blot Verify Protein Loss KD_Vehicle Vehicle HCN1_shRNA->KD_Vehicle KD_RO275 This compound HCN1_shRNA->KD_RO275 Ephys Patch-Clamp Assay (Measure Ih Current) Control_Vehicle->Ephys Control_RO275->Ephys KD_Vehicle->Ephys KD_RO275->Ephys Comparison Compare Drug Effect Ephys->Comparison

Caption: Workflow for shRNA knockdown and pharmacological validation.

Conclusion

The presented data robustly validate the mechanism of action of this compound as a specific inhibitor of the HCN1 channel. The pharmacological effect of this compound on the Ih current is abrogated upon the shRNA-mediated knockdown of HCN1. This demonstrates a clear on-target dependency and confirms that this compound does not exert its primary inhibitory effect through off-target interactions within this experimental system. This validation is a critical step in the characterization of this compound as a selective pharmacological agent for studying HCN1 channel function and its potential as a therapeutic.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response profiles of RO-275, a potent and selective HCN1 channel inhibitor, and its structural analogs. The information presented is intended to support research and development efforts in the field of neuroscience and cardiovascular therapeutics by offering a clear, data-driven comparison of these compounds' potencies and selectivities against hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related HCN channel inhibitors against the four HCN channel isoforms. This data provides a quantitative measure of the potency and selectivity of each compound.

CompoundHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)
This compound 0.046 14.3 4.6 13.9
ZD7288~1.3~1.3~1.3~1.3
Cilobradine1.11.0Not Reported0.9
Zatebradine1.91.2Not Reported0.6

Experimental Protocols

The following is a detailed methodology for determining the dose-response curves and IC50 values for HCN channel inhibitors using whole-cell patch-clamp electrophysiology, a standard technique for characterizing ion channel modulators.

Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Cells are transiently transfected with plasmids encoding one of the four human HCN channel isoforms (hHCN1, hHCN2, hHCN3, or hHCN4) and a green fluorescent protein (GFP) marker using a suitable transfection reagent (e.g., Lipofectamine 2000). Electrophysiological recordings are performed 24-48 hours post-transfection.

Electrophysiological Recordings:

  • Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature using an amplifier (e.g., Axopatch 200B) and pCLAMP software for data acquisition and analysis. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

  • Solutions:

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Voltage Protocol:

    • Cells are held at a holding potential of -40 mV.

    • To elicit HCN currents, hyperpolarizing voltage steps are applied from -50 mV to -140 mV in 10 mV increments for 2-4 seconds, followed by a depolarizing step to +20 mV to measure tail currents.

  • Drug Application:

    • This compound and related compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions and then diluted to the final desired concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

    • Different concentrations of the test compound are applied to the cells via a perfusion system.

Data Analysis:

  • Current Measurement: The peak tail current amplitude at +20 mV following the hyperpolarizing step is measured.

  • Dose-Response Curve Generation: The percentage of current inhibition is calculated for each drug concentration relative to the control (vehicle) current. The data is then plotted with the logarithm of the drug concentration on the x-axis and the percentage of inhibition on the y-axis.

  • IC50 Determination: The dose-response curve is fitted with a sigmoidal function (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the maximal response.

Visualizing Key Processes

HCN Channel Signaling Pathway

The following diagram illustrates the general signaling pathway of HCN channels, which are modulated by cyclic adenosine (B11128) monophosphate (cAMP).

HCN_Signaling_Pathway cluster_membrane Cell Membrane HCN_Channel HCN Channel Na_K_Influx Na+/K+ Influx HCN_Channel->Na_K_Influx Allows Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel Opens cAMP cAMP cAMP->HCN_Channel Binds to & Modulates AC Adenylate Cyclase AC->cAMP Produces GPCR GPCR Activation GPCR->AC Activates Depolarization Membrane Depolarization Na_K_Influx->Depolarization Causes RO_275 This compound & Related Compounds RO_275->HCN_Channel Inhibits

Caption: General signaling pathway of HCN channels.

Experimental Workflow for Dose-Response Analysis

This diagram outlines the key steps involved in determining the dose-response curve for an HCN channel inhibitor.

Dose_Response_Workflow Cell_Culture 1. Cell Culture (HEK293) Transfection 2. Transfection (HCN Isoform) Cell_Culture->Transfection Patch_Clamp 3. Whole-Cell Patch-Clamp Transfection->Patch_Clamp Drug_Application 4. Apply Increasing Concentrations of Inhibitor Patch_Clamp->Drug_Application Data_Acquisition 5. Record HCN Current Inhibition Drug_Application->Data_Acquisition Data_Analysis 6. Plot Dose-Response Curve & Calculate IC50 Data_Acquisition->Data_Analysis Compound_Selectivity cluster_inhibitors HCN Channel Inhibitors cluster_channels HCN Channel Isoforms RO_275 This compound HCN1 HCN1 RO_275->HCN1 Highly Selective Inhibition ZD7288 ZD7288 ZD7288->HCN1 Non-selective HCN2 HCN2 ZD7288->HCN2 HCN3 HCN3 ZD7288->HCN3 HCN4 HCN4 ZD7288->HCN4 Cilobradine Cilobradine Cilobradine->HCN1 Non-selective Cilobradine->HCN2 Cilobradine->HCN4 Zatebradine Zatebradine Zatebradine->HCN1 Non-selective Zatebradine->HCN2 Zatebradine->HCN4

Unlocking Cognitive Potential: A Comparative Analysis of RO-275 (MS-275/Entinostat) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Cognitive Effects of the Histone Deacetylase Inhibitor RO-275 (MS-275/Entinostat) Across Diverse Animal Models of Neurological and Neurodevelopmental Disorders.

This guide provides a comprehensive cross-validation of the cognitive effects of this compound, a selective Class I histone deacetylase (HDAC) inhibitor, in various animal models. By presenting supporting experimental data from multiple studies, we offer an objective comparison of its performance against other HDAC inhibitors, namely Sodium Butyrate (B1204436) and CI-994. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for cognitive dysfunction.

Executive Summary

This compound (also known as MS-275 or Entinostat) has demonstrated significant promise in ameliorating cognitive deficits across a range of preclinical models, including traumatic brain injury (TBI), Alzheimer's disease, and autism spectrum disorder (ASD). Its primary mechanism of action involves the inhibition of Class I histone deacetylases, leading to increased histone acetylation and the subsequent expression of genes crucial for synaptic plasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF). This guide synthesizes key findings, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathway to facilitate a clear and objective comparison with other relevant HDAC inhibitors.

Data Presentation: Comparative Efficacy of HDAC Inhibitors on Cognitive Outcomes

The following tables summarize the quantitative data from key studies, showcasing the effects of this compound and other HDAC inhibitors on cognitive performance in different animal models.

Table 1: Effects of HDAC Inhibitors on Spatial Learning and Memory in a Rat Model of Traumatic Brain Injury (TBI)

CompoundAnimal ModelCognitive TaskDosageKey Quantitative FindingReference
This compound (MS-275) Sprague-Dawley Rat (TBI via fluid percussion)Morris Water Maze15 and 45 mg/kg, i.p. daily for 7 daysSignificantly better performance compared to vehicle (P < 0.001). Reduced escape latency.[1]
Sodium Butyrate Sprague-Dawley Rat (Intestinal Ischemia/Reperfusion-induced cognitive impairment)Morris Water Maze500 mg/kg/day, gavage for 1 weekImproved cognitive function , reduced swimming distance (P<0.05) and prolonged incubation period (P<0.05) compared to the I/R group.[2]
Sodium Butyrate Sprague-Dawley Rat (Acute Carbon Monoxide Poisoning)Morris Water MazeNot specifiedSignificantly shortened escape latency on days 7 and 14 compared to the CO-poisoned group.[3]

Table 2: Effects of HDAC Inhibitors on Cognitive and Behavioral Deficits in Mouse Models of Alzheimer's Disease (AD)

CompoundAnimal ModelCognitive/Behavioral TaskDosageKey Quantitative FindingReference
This compound (MS-275) APP/PS1 MouseNesting BehaviorNot specifiedImproved nesting behavior , a measure of affiliative/social behavior.
Vorinostat APP/PS1-21 MouseNot specifiedIn drinking waterRestored cognitive function .

Table 3: Effects of HDAC Inhibitors on Social Behavior and Fear Memory in Mouse Models of Autism Spectrum Disorder (ASD) and Fear Conditioning

CompoundAnimal ModelCognitive/Behavioral TaskDosageKey Quantitative FindingReference
This compound (MS-275) Shank3-deficient MouseThree-Chamber Social Interaction TestNot specifiedRestored social preference .
CI-994 C57BL/6J MouseContextual Fear Conditioning30 mg/kg, i.p.Enhanced freezing behavior in response to context, indicating improved fear memory.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and critical evaluation.

Traumatic Brain Injury (TBI) Model in Rats and Morris Water Maze (MWM) Assessment
  • Animal Model: Adult male Sprague-Dawley rats.

  • Injury Induction: Traumatic brain injury is induced using a lateral fluid percussion device, delivering a pressure pulse of approximately 2.15 atmospheres.

  • Drug Administration: this compound (MS-275) is administered systemically via intraperitoneal (i.p.) injection once daily for 7 days, commencing 30 minutes post-injury. Dosages of 15 mg/kg and 45 mg/kg have been tested.

  • Cognitive Assessment (Morris Water Maze):

    • Apparatus: A circular pool (e.g., 1.8 m diameter) filled with opaque water maintained at a constant temperature. A hidden escape platform is submerged beneath the water's surface in one of the four quadrants.

    • Procedure: Spatial learning and memory retention are assessed on days 10-14 post-TBI. Rats are subjected to multiple trials per day, starting from different quadrants, to locate the hidden platform.

    • Data Collection: Escape latency (time to find the platform), swim speed, and path length are recorded. A probe trial with the platform removed is conducted to assess memory retention by measuring the time spent in the target quadrant.

  • Histological Analysis: Brain tissues are collected at 24 hours post-injury for Fluoro-Jade B staining to assess neuronal degeneration and at 14 days for cresyl violet staining to evaluate long-term neuronal survival.

Alzheimer's Disease (AD) Mouse Model and Nesting Behavior Assessment
  • Animal Model: Transgenic APP/PS1 mice, which develop cerebral amyloidosis characteristic of Alzheimer's disease.

  • Drug Administration: this compound (MS-275) is administered orally by gavage.

  • Behavioral Assessment (Nesting Behavior):

    • Procedure: Mice are individually housed with nesting material (e.g., a pressed cotton square) overnight.

    • Scoring: The quality of the nest is scored the following morning on a 5-point scale. A higher score indicates better nesting behavior, which is considered an important affiliative and social behavior that is often impaired in mouse models of neurodegenerative diseases.

Shank3-Deficient Mouse Model of Autism and Social Interaction Test
  • Animal Model: Shank3-deficient mice, a genetic model of autism spectrum disorder.

  • Behavioral Assessment (Three-Chamber Social Interaction Test):

    • Apparatus: A rectangular, three-chambered box with openings allowing free access to all chambers.

    • Procedure: The test consists of three phases: habituation, sociability testing, and social novelty testing. In the sociability phase, the test mouse is placed in the center chamber and can explore a chamber containing a novel mouse (stranger 1) and a chamber containing an inanimate object. In the social novelty phase, a new novel mouse (stranger 2) is introduced in the previously empty chamber.

    • Data Collection: The time spent in each chamber and the time spent interacting with the novel mouse versus the object (sociability) or the familiar versus the novel mouse (social novelty) are recorded and analyzed.

Contextual Fear Conditioning in Mice
  • Animal Model: C57BL/6J mice.

  • Drug Administration: CI-994 (30 mg/kg) is administered via intraperitoneal (i.p.) injection.

  • Behavioral Assessment (Contextual Fear Conditioning):

    • Training: Mice are placed in a conditioning chamber and receive a series of foot shocks paired with the specific context (the chamber).

    • Testing: 24 hours later, mice are returned to the same chamber (context) without the foot shock.

    • Data Collection: Freezing behavior (a fear response) is measured as the percentage of time the mouse remains immobile. Increased freezing time indicates a stronger memory of the aversive context.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing cognitive enhancement.

G cluster_0 This compound (MS-275) Signaling Pathway for Cognitive Enhancement RO275 This compound (MS-275) HDAC Histone Deacetylase (HDAC) Class I RO275->HDAC Inhibits Acetylation Increased Histone Acetylation RO275->Acetylation Histone Histones HDAC->Histone Deacetylates Chromatin Relaxed Chromatin Structure Acetylation->Chromatin CREB CREB Activation Chromatin->CREB Allows binding of transcription factors BDNF BDNF Gene Transcription CREB->BDNF BDNF_Protein Increased BDNF Protein Levels BDNF->BDNF_Protein Synaptic Enhanced Synaptic Plasticity BDNF_Protein->Synaptic Cognition Improved Cognitive Function Synaptic->Cognition

Caption: Proposed signaling pathway of this compound in cognitive enhancement.

G cluster_1 Experimental Workflow: Preclinical Assessment of Cognitive Enhancers AnimalModel Select Animal Model (e.g., TBI Rat, AD Mouse) Baseline Baseline Cognitive Assessment (Optional) AnimalModel->Baseline Injury Induce Pathology (e.g., TBI, Aging) Baseline->Injury Treatment Administer Compound (e.g., this compound, Vehicle) Injury->Treatment CognitiveTest Cognitive/Behavioral Testing (e.g., MWM) Treatment->CognitiveTest Analysis Data Analysis & Histology CognitiveTest->Analysis Outcome Evaluate Cognitive Outcome Analysis->Outcome

Caption: General experimental workflow for preclinical cognitive assessment.

Discussion and Conclusion

The collective evidence from diverse animal models strongly suggests that this compound (MS-275/Entinostat) is a potent cognitive enhancer with therapeutic potential for a variety of neurological conditions. Its ability to improve spatial learning and memory in a TBI model, ameliorate behavioral deficits in an Alzheimer's model, and restore social behavior in an autism model highlights its broad efficacy.

The primary mechanism underlying these effects appears to be the inhibition of Class I HDACs, leading to an epigenetic landscape conducive to the expression of genes that support synaptic plasticity and neuronal health, such as BDNF. The activation of the CREB signaling pathway is a key downstream event in this process.

While direct comparative studies are limited, the available data suggests that other HDAC inhibitors, such as Sodium Butyrate and CI-994, also exhibit cognitive-enhancing properties in relevant animal models. However, this compound's consistent efficacy across different models of cognitive impairment positions it as a compelling candidate for further investigation and clinical development.

Future research should focus on direct, head-to-head comparisons of different HDAC inhibitors within the same experimental paradigms to establish a clearer hierarchy of efficacy and to elucidate any differential mechanisms of action. Furthermore, long-term safety and optimal dosing regimens remain critical areas for continued investigation as these promising compounds move closer to potential clinical application.

References

RO-275: A New Benchmark in HCN1 Channel Specificity for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of RO-275 reveals its superior selectivity for the HCN1 ion channel, offering researchers a potent tool to dissect the role of HCN1-mediated currents in neuronal function and disease. This guide provides a comparative assessment of this compound against other common HCN channel blockers, supported by experimental data and detailed protocols.

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial players in controlling neuronal excitability and rhythmic activity. The family comprises four isoforms (HCN1-4), each with distinct expression patterns and biophysical properties. The HCN1 isoform is of particular interest to researchers in neuropharmacology and drug development due to its high expression in the brain and its proposed role in cognitive functions, epilepsy, and neuropathic pain. The development of isoform-specific blockers is critical to selectively modulate HCN1 activity and explore its therapeutic potential. This compound has emerged as a highly potent and selective inhibitor of HCN1 channels, significantly advancing the toolkit available to researchers.

Comparative Analysis of HCN Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other widely used HCN channel blockers against the four HCN isoforms. The data clearly illustrates the superior selectivity of this compound for HCN1.

CompoundHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)Selectivity for HCN1 over other isoforms
This compound 0.046 [1][2]14.3 [1][2]4.6 [1][2]13.9 [1][2]~311-fold vs HCN2, ~100-fold vs HCN3, ~302-fold vs HCN4
Zatebradine1.83[3]2.21[3]1.90[3]1.88[3]Non-selective
Ivabradine~1-3~1-3~1-3~1-3Non-selective
ZD7288~15-20~41~34~21Non-selective
CilobradineSimilar potency across all isoformsSimilar potency across all isoformsSimilar potency across all isoformsSimilar potency across all isoformsNon-selective

Unveiling the Mechanism: How HCN Channels are Regulated

HCN channels are voltage-gated ion channels that are uniquely activated by membrane hyperpolarization. Their activity is further modulated by the binding of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP), to a C-terminal cyclic nucleotide-binding domain. This dual regulation allows HCN channels to integrate both voltage and signaling pathway inputs to fine-tune neuronal firing patterns.

HCN_Channel_Activation cluster_membrane Cell Membrane HCN_Channel HCN Channel (Closed) HCN_Channel_Open HCN Channel (Open) HCN_Channel->HCN_Channel_Open Gating I_h I_h Current (Na+/K+ influx) HCN_Channel_Open->I_h Generates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel Activates cAMP cAMP cAMP->HCN_Channel Potentiates Opening

A simplified diagram of HCN channel activation by membrane hyperpolarization and cAMP.

Experimental Protocols for Assessing HCN Channel Blockade

The determination of a compound's potency and selectivity in blocking HCN channels is typically achieved through electrophysiological techniques. The whole-cell voltage-clamp method is the gold standard for detailed mechanistic studies, while automated patch-clamp systems offer a higher throughput for screening large compound libraries.

Manual Whole-Cell Voltage-Clamp Electrophysiology

This method allows for the precise measurement of ionic currents across the entire cell membrane of a single cell.

Manual_Patch_Clamp_Workflow Cell_Culture Cell Culture (Expressing target HCN isoform) Pipette_Prep Micropipette Fabrication & Filling with Internal Solution Cell_Approach Approach Cell with Micropipette Pipette_Prep->Cell_Approach Giga_Seal Formation of Gigaseal Cell_Approach->Giga_Seal Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Recording Record Baseline I_h Currents (Voltage-Clamp Protocol) Whole_Cell->Recording Compound_App Bath Application of Test Compound (e.g., this compound) Recording->Compound_App Post_Compound_Rec Record I_h Currents in the Presence of the Compound Compound_App->Post_Compound_Rec Data_Analysis Data Analysis (IC50 determination) Post_Compound_Rec->Data_Analysis

Workflow for manual whole-cell patch-clamp recording.

Key Reagents and Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

  • Cell Lines: HEK293 or CHO cells stably expressing the human HCN1, HCN2, HCN3, or HCN4 isoform.

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -40 mV.

  • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 1-2 seconds) to elicit HCN currents (I_h).

  • Return the potential to -40 mV to record the tail currents.

  • Establish a stable baseline recording of I_h.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the I_h at each concentration until a steady-state block is achieved.

  • Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.

High-Throughput Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems utilize planar patch-clamp technology to record from multiple cells simultaneously, significantly increasing the throughput of compound screening.

Automated_Patch_Clamp_Workflow Cell_Suspension Prepare Single Cell Suspension (Expressing target HCN isoform) Chip_Loading Load Cells and Solutions onto the Automated Patch-Clamp System Cell_Suspension->Chip_Loading Automated_Sealing Automated Cell Trapping and Gigaseal Formation Chip_Loading->Automated_Sealing Automated_Recording Automated Whole-Cell Recording and Compound Application Automated_Sealing->Automated_Recording High_Throughput_Analysis High-Throughput Data Analysis (IC50 determination for multiple compounds) Automated_Recording->High_Throughput_Analysis

Workflow for high-throughput automated patch-clamp screening.

Methodology Overview:

  • A single-cell suspension of the desired HCN-expressing cell line is prepared.

  • The cells, internal and external solutions, and test compounds are loaded into the instrument's microfluidic chip or plate.

  • The system automatically traps individual cells at the recording apertures and forms gigaseals.

  • Whole-cell configuration is established, and the voltage-clamp protocol is applied.

  • Compounds are automatically applied to the cells at various concentrations.

  • The instrument's software records and analyzes the data to generate IC50 values for a large number of compounds in a short period.

Conclusion

The development of this compound represents a significant milestone in the study of HCN1 channels. Its exceptional potency and selectivity provide researchers with an invaluable tool to investigate the specific roles of HCN1 in health and disease. The experimental protocols outlined in this guide offer a robust framework for validating the effects of this compound and other modulators on HCN channel activity, paving the way for new discoveries in neuroscience and the development of novel therapeutics.

References

RO-275: A Paradigm Shift in HCN Channel Blockade with Superior Selectivity and a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel HCN1-selective blocker, RO-275, reveals significant advantages over traditional non-selective HCN channel inhibitors. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, highlighting the superior selectivity of this compound and its implications for targeted therapeutic applications, particularly in the realm of cognitive enhancement. Experimental data underscores the potential of this compound to mitigate the off-target effects commonly associated with non-selective blockers like Ivabradine and ZD7288.

Unparalleled Selectivity Profile of this compound

This compound distinguishes itself from other HCN channel blockers through its remarkable selectivity for the HCN1 isoform. This specificity is critical, as the four HCN isoforms (HCN1-4) exhibit distinct tissue distribution and physiological roles. Non-selective blockade can lead to a range of undesirable side effects, most notably cardiac complications due to the inhibition of HCN4 channels, which are predominantly expressed in the sinoatrial node of the heart.

A comparative analysis of the half-maximal inhibitory concentrations (IC50) across the four HCN isoforms starkly illustrates the superiority of this compound in this regard.

CompoundHCN1 IC50 (µM)HCN2 IC50 (µM)HCN3 IC50 (µM)HCN4 IC50 (µM)Selectivity for HCN1
This compound 0.046 14.3 4.6 13.9 ~311x vs HCN2, ~100x vs HCN3, ~302x vs HCN4 [1]
Ivabradine~0.94Not widely reportedNot widely reported~2.0Non-selective[2]
ZD7288~20~41~34~21Non-selective[3]
Zatebradine1.832.211.901.88Non-selective

Table 1: Comparative IC50 values of this compound and non-selective HCN channel blockers. The data clearly demonstrates the high potency and selectivity of this compound for the HCN1 isoform.

The profound selectivity of this compound for HCN1 translates to a significantly improved safety profile. Unlike non-selective HCN antagonists, selective inhibition of HCN1 by this compound does not alter cardiac physiology in human atrial cardiomyocytes or in rats[4]. This is a crucial advantage, as non-selective blockers are known to increase the risk of bradycardia and other cardiac arrhythmias[5].

Enhanced Cognitive Function without Cardiac Liabilities

The selective targeting of HCN1 by this compound offers a promising avenue for the treatment of cognitive dysfunction. HCN1 channels are highly expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. By selectively inhibiting HCN1, this compound has been shown to enhance excitatory postsynaptic potential summation, a key cellular mechanism underlying synaptic plasticity and learning[4]. In preclinical models, administration of a selective HCN1 inhibitor recovered decrement working memory[4].

Non-selective HCN blockers, due to their activity on HCN4 channels, can induce significant cardiovascular side effects that limit their therapeutic potential for neurological indications. The selective action of this compound circumvents these limitations, paving the way for a new class of cognitive enhancers with a much-improved therapeutic window.

Mechanism of Action: Modulating Synaptic Transmission

The cognitive-enhancing effects of this compound are rooted in its ability to modulate synaptic plasticity. HCN1 channels, particularly at presynaptic terminals, play a crucial role in regulating neurotransmitter release. They achieve this by influencing the activity of voltage-gated calcium channels, specifically CaV3.2. By inhibiting presynaptic HCN1 channels, this compound can lead to an increase in calcium influx upon neuronal firing, thereby enhancing neurotransmitter release and strengthening synaptic connections.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron RO275 This compound HCN1 HCN1 Channel RO275->HCN1 Inhibits CaV32 CaV3.2 Channel HCN1->CaV32 Suppresses Ca_Influx Ca²⁺ Influx CaV32->Ca_Influx Mediates NT_Release Neurotransmitter Release Ca_Influx->NT_Release Triggers EPSP Enhanced EPSP Summation NT_Release->EPSP Leads to Synaptic_Plasticity Synaptic Plasticity (LTP) EPSP->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function

Figure 1. Signaling pathway of this compound in enhancing synaptic transmission.

Experimental Workflow for Assessing HCN Channel Blockade

The determination of a compound's potency and selectivity against different HCN channel isoforms is typically achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of the ionic currents flowing through HCN channels in response to specific voltage protocols.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Compound Application & Analysis Cell_Culture HEK293 cells stably expressing a single HCN isoform (1-4) Plating Plate cells onto glass coverslips Cell_Culture->Plating Patch_Pipette Fabricate and fill patch pipettes with internal solution Plating->Patch_Pipette Whole_Cell Establish whole-cell configuration Patch_Pipette->Whole_Cell Voltage_Protocol Apply hyperpolarizing voltage steps to activate HCN channels Whole_Cell->Voltage_Protocol Current_Measurement Record Ih current Voltage_Protocol->Current_Measurement Compound_Application Perfuse cells with increasing concentrations of test compound (e.g., this compound) Current_Measurement->Compound_Application Dose_Response Measure current inhibition at each concentration Compound_Application->Dose_Response IC50_Calculation Fit data to Hill equation to determine IC50 Dose_Response->IC50_Calculation

Figure 2. Experimental workflow for determining IC50 values of HCN channel blockers.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the IC50 values of this compound and non-selective HCN blockers on HCN1, HCN2, HCN3, and HCN4 channels.

Materials:

  • HEK293 cells stably expressing one of the four human HCN channel isoforms.

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic.

  • Glass coverslips.

  • Patch-clamp rig: inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for patch pipettes.

  • Perfusion system.

  • External (extracellular) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4).

  • Internal (pipette) solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 GTP-Na, 1 EGTA-KOH, 1 HEPES-KOH (pH 7.2).

  • Test compounds: this compound, Ivabradine, ZD7288, Zatebradine.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing a specific HCN isoform in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic. Plate cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

  • Whole-Cell Configuration:

    • Approach a single cell with the patch pipette and apply gentle positive pressure.

    • Upon contacting the cell membrane, release the pressure to form a giga-ohm seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a potential of -40 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to activate the HCN channels and record the resulting inward current (Ih).

    • Allow the cell to return to the holding potential between steps.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of the test compound.

    • Repeat the voltage-step protocol to measure the inhibited current.

    • Perform a cumulative dose-response by applying increasing concentrations of the compound.

  • Data Analysis:

    • Measure the peak inward current at a specific voltage step (e.g., -140 mV) for each compound concentration.

    • Normalize the inhibited current to the baseline current.

    • Plot the normalized current as a function of the logarithm of the compound concentration and fit the data with the Hill equation to determine the IC50 value.

The selective HCN1 blocker this compound represents a significant advancement in the field of HCN channel pharmacology. Its high selectivity for the HCN1 isoform, coupled with a lack of cardiac side effects, positions it as a promising therapeutic candidate for cognitive disorders. The experimental data clearly demonstrates its superiority over non-selective blockers, offering a targeted approach to modulating neuronal excitability and synaptic plasticity. Further research into this compound and other selective HCN1 inhibitors is warranted to fully explore their therapeutic potential.

References

Replicating Findings on HCN1 Inhibition and Synaptic Plasticity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported effects of hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1) inhibition on synaptic plasticity, with a focus on the selective inhibitor RO-275. While direct, peer-reviewed studies detailing the specific impact of this compound on long-term potentiation (LTP) and long-term depression (LTD) are not yet publicly available, this guide synthesizes findings from studies on other HCN1 inhibitors to provide a framework for replicating and extending research in this area.

Introduction to this compound and HCN1 Channels in Synaptic Plasticity

This compound is a potent and selective inhibitor of the HCN1 ion channel. HCN channels are key regulators of neuronal excitability and synaptic integration. The HCN1 subunit is particularly enriched in the dendrites of pyramidal neurons in the hippocampus and cortex, where it plays a significant role in shaping synaptic responses. Inhibition of HCN1 channels has been shown to enhance the summation of excitatory postsynaptic potentials (EPSPs), suggesting a critical role in modulating synaptic plasticity, a cellular correlate of learning and memory.[1][2]

Comparative Data on HCN Channel Inhibitors and LTP

Due to the absence of specific published data on this compound's effect on LTP and LTD, this section presents data from studies on ZD7288, a commonly used, albeit less selective, HCN channel blocker. These findings offer insights into the potential effects of selective HCN1 inhibition.

Table 1: Effect of ZD7288 on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region

CompoundConcentrationBrain RegionSynaptic PathwayEffect on LTP InductionReference
ZD72880.25 μg (in vivo)HippocampusSchaffer collateral-CA1Attenuated impairment of LTP induction after ischemia/reperfusion[3]
ZD7288Dose-dependentHippocampusSchaffer collateral-CA1Inhibition of LTP induction[1]

Experimental Protocols

The following are generalized protocols for inducing and measuring LTP in hippocampal slices, which can be adapted for studying the effects of this compound.

Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent (e.g., Wistar rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

    • Apply this compound or a vehicle control to the perfusion bath for a specified period before and/or during LTP induction.

  • Data Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the magnitude of LTP between the this compound treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway affected by HCN1 inhibition and a typical experimental workflow for studying its impact on synaptic plasticity.

Signaling Pathway of HCN1 Channel Modulation of Synaptic Plasticity

HCN1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite This compound This compound HCN1 HCN1 Channel CaV Voltage-gated Ca2+ Channel Glutamate_Release Glutamate Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Ca_Influx Ca2+ Influx LTP_Induction LTP Induction

Experimental Workflow for Investigating this compound's Effect on LTP

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol LTP Protocol cluster_analysis Data Analysis A Prepare Hippocampal Slices B Position Stimulating and Recording Electrodes A->B C Establish Stable Baseline fEPSPs B->C D Apply this compound or Vehicle C->D E Induce LTP with High-Frequency Stimulation D->E F Record fEPSPs Post-HFS E->F G Measure fEPSP Slope F->G H Normalize to Baseline G->H I Compare LTP Magnitude (this compound vs. Vehicle) H->I

Conclusion and Future Directions

The available evidence strongly suggests that selective inhibition of HCN1 channels, the target of this compound, can modulate synaptic plasticity. Data from studies using the less selective HCN blocker ZD7288 indicate an inhibitory effect on LTP induction.[1] However, to definitively characterize the impact of this compound on synaptic plasticity, direct experimental investigation is necessary. Future studies should aim to:

  • Perform dose-response analyses of this compound on LTP and LTD in various hippocampal and cortical pathways.

  • Investigate the effects of this compound on both early-phase and late-phase LTP to understand its impact on the different molecular cascades underlying synaptic plasticity.

  • Utilize genetic models, such as HCN1 knockout or knockdown animals, in conjunction with this compound application to confirm the on-target effects of the compound.

By systematically addressing these questions, the scientific community can build a comprehensive understanding of this compound's role in synaptic plasticity and its potential as a therapeutic agent for cognitive disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of RO-275: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling RO-275, a potent and selective HCN1 ion channel inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides essential, step-by-step logistical information based on general best practices for the disposal of laboratory research chemicals. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

Core Chemical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the basic chemical nature of the compound when considering disposal.

PropertyValueSource
Molecular Weight351.79 g/mol [1]
Chemical FormulaC18H14ClN5O[1]
AppearanceSolid[1]
IC50 for HCN146 nM (0.046 µM)[1][2][3]
IC50 for HCN214.3 µM[2][3]
IC50 for HCN34.6 µM[2][3]
IC50 for HCN413.9 µM[2][3]
Solubility in DMSO4 mg/mL (11.37 mM)[3][4]
Storage (Powder)-20°C for 3 years[3][4]
Storage (in Solvent)-80°C for 6 months[2][3][4]

General Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet, this compound should be treated as a potentially hazardous chemical. The following protocol is based on standard procedures for the disposal of chemical waste from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield to protect the eyes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

Step 2: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.

  • Solid Waste: Collect any solid this compound, contaminated weighing papers, or gloves in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution should be collected in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams. The label should clearly indicate the contents, including the solvent and the estimated concentration of this compound.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Labeling and Storage

All waste containers must be clearly and accurately labeled.

  • The label should include: "Hazardous Waste," the full chemical name "this compound," and any solvents present.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant") based on general precautions for novel research compounds.

  • Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed environmental waste management company.

  • Follow your institution's established procedures for hazardous waste pickup.

  • Provide the waste management company with all available information about the chemical composition of the waste.

Experimental Protocols

The available documentation on this compound focuses on its biological activity as an HCN1 inhibitor and its effects in in-vivo studies, rather than its disposal. For instance, studies have shown that this compound can rescue decremented working memory in rats when administered via intraperitoneal injection at doses of 3, 10, and 30 mg/kg.[2][3][4] While these protocols are vital for its application in research, they do not inform disposal procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

RO275_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form solid_waste Solid Waste (e.g., powder, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., in DMSO solution) assess_form->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid ppe->assess_form storage Store in Designated Secure Waste Accumulation Area segregate_solid->storage segregate_liquid->storage pickup Arrange for Professional Waste Disposal Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. Always consult and adhere to your institution's specific hazardous waste management policies and local regulations. If a Safety Data Sheet for this compound becomes available, its specific recommendations should supersede this general guidance.

References

Essential Safety and Operational Guide for Handling RO-275

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of RO-275, a potent and selective HCN1 ion channel inhibitor. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to build a foundation of trust in safe chemical handling practices.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involving a combination of personal protective equipment and engineering controls is mandatory. As a potent research compound, assume it is hazardous and handle with care.

Level of Protection Equipment/Control Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure by containing vapors, dusts, and aerosols.
Eye Protection Chemical Safety Goggles and Face ShieldTo protect eyes and face from splashes of liquids or airborne particles.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory Coat (fully buttoned)To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorRequired if working outside of a fume hood or if there is a risk of aerosolization. The specific type of respirator should be determined by a formal risk assessment.

Chemical Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Storage Conditions

This compound is typically supplied as a powder. Adherence to the manufacturer's storage recommendations is crucial.

Form Storage Temperature Duration
Powder-20°C3 years
In solvent-80°C1 year

Always refer to the manufacturer's specific recommendations for the solvent used.

Solution Preparation
  • All handling of the powdered form of this compound must be conducted within a chemical fume hood to prevent inhalation of the powder.

  • When preparing solutions, such as in DMSO, sonication and gentle heating may be necessary to achieve full dissolution.[1]

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and hazard information.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.

Incident Immediate Action
Minor Spill (in fume hood) 1. Alert others in the area. 2. Absorb the spill with an inert material (e.g., sand, vermiculite). 3. Clean the area with a suitable solvent. 4. Place all contaminated materials in a sealed container for hazardous waste disposal.
Major Spill (outside fume hood) 1. Evacuate the immediate area. 2. Alert laboratory supervisor and safety officer. 3. Prevent others from entering the area. 4. Follow established emergency procedures for hazardous chemical spills.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe Handling Workflow for this compound

The following diagram outlines the logical steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Receive this compound Verify CAS: 2648837-04-9 b Store Appropriately Powder: -20°C Solution: -80°C a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Weigh Powdered Compound c->d Proceed to handling e Prepare Solution (e.g., in DMSO) d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment complete h Segregate Hazardous Waste (Solid & Liquid) g->h j Dispose of Waste (Follow Institutional Guidelines) h->j i Doff PPE i->j

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.